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  • Product: N-(2-Methyl-5-aminophenyl)glycine
  • CAS: 6262-31-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(2-Methyl-5-aminophenyl)glycine (CAS 6262-31-3)

Executive Summary In modern drug discovery and materials science, bifunctional aniline derivatives serve as critical building blocks for assembling complex heterocyclic scaffolds. N-(2-Methyl-5-aminophenyl)glycine (CAS 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, bifunctional aniline derivatives serve as critical building blocks for assembling complex heterocyclic scaffolds. N-(2-Methyl-5-aminophenyl)glycine (CAS 6262-31-3) is a highly versatile intermediate characterized by its dual amine functionality and a carboxylic acid moiety. This unique structural topology makes it an ideal precursor for downstream cyclization reactions, particularly in the synthesis of functionalized indoles and benzimidazoles.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a rigorous physicochemical profile of this compound, a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for exact mass verification, and a mechanistically grounded synthetic workflow.

Physicochemical Profiling & Exact Mass Dynamics

Accurate identification of small-molecule intermediates requires distinguishing between the molecular weight (the abundance-weighted average of all naturally occurring isotopes) and the exact mass (the calculated mass of the most abundant isotopic composition, i.e., 12 C, 1 H, 14 N, 16 O)[1].

For N-(2-Methyl-5-aminophenyl)glycine ( C9​H12​N2​O2​ ), the nominal mass is 180 Da. However, relying on nominal mass or average molecular weight (180.20 g/mol ) is analytically dangerous in complex matrices, as it cannot differentiate the target from isobaric interferences (e.g., C10​H16​N2​O , nominal mass 180 Da, exact mass 180.1263 Da). High-resolution mass spectrometry (HRMS) is therefore mandatory to measure the exact mass of 180.0899 Da, ensuring unambiguous structural confirmation[2].

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Name N-(2-Methyl-5-aminophenyl)glycineIUPAC nomenclature standard.
CAS Registry Number 6262-31-3Unique identifier for procurement and safety[3][].
Molecular Formula C9​H12​N2​O2​ Defines elemental composition[3].
Molecular Weight 180.20 g/mol Used for stoichiometric calculations in synthesis[1].
Exact Mass (Monoisotopic) 180.089878 DaCritical for HRMS identification and formula generation[1][5].
Protonated Ion [M+H]+ 181.0972 m/zTarget mass-to-charge ratio in ESI(+) mode.
H-Bond Donors/Acceptors 3 / 4Predicts solubility and chromatographic retention behavior.

Analytical Workflow: HRMS Exact Mass Determination

To validate the identity and purity of N-(2-Methyl-5-aminophenyl)glycine, a Quadrupole Time-of-Flight (QTOF) LC-MS system is utilized. Time-of-flight analyzers are sensitive to minute ambient temperature fluctuations that can physically alter the length of the flight tube, leading to mass drift. To counteract this, the protocol employs a lock mass —a continuous infusion of a known reference standard (e.g., Leucine Enkephalin) that allows the software to recalculate the mass calibration in real-time, achieving sub-ppm mass accuracy[6].

HRMS_Workflow SamplePrep Sample Preparation (0.1 mg/mL in MeOH) LC UPLC Separation (C18, 0.1% FA) SamplePrep->LC Injection ESI ESI(+) Ionization [M+H]+ Generation LC->ESI Eluent QTOF QTOF Mass Analysis (Lock Mass Correction) ESI->QTOF Ions Data Data Processing (Exact Mass: 180.0899) QTOF->Data Spectra

Fig 1. High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Protocol 1: Self-Validating LC-QTOF-MS Method

Causality & Design: This protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) blank to rule out column carryover, and utilizes Formic Acid (FA) to force protonation of the basic amine groups, drastically enhancing ESI(+) ionization efficiency while suppressing secondary interactions with residual silanols on the C18 column.

Step-by-Step Methodology:

  • System Suitability Test (SST): Inject 2 µL of a blank solvent (50:50 MeOH/H₂O) to confirm a stable baseline and verify the absence of carryover at the target retention time.

  • Sample Preparation: Dissolve 1.0 mg of N-(2-Methyl-5-aminophenyl)glycine in 10 mL of LC-MS grade Methanol (0.1 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: LC-MS grade H2​O with 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Lock Mass Calibration: Continuously infuse Leucine Enkephalin (200 pg/µL) at 10 µL/min via a secondary reference sprayer. The software will lock onto the exact mass of [M+H]+=556.2771 m/z to correct instrument drift.

  • Data Acquisition & Verification: Extract the ion chromatogram (EIC) for 181.0972±0.005 Da. The mass error must be ≤5 ppm for positive confirmation[2].

Synthetic Utility & Mechanistic Pathways

N-(2-Methyl-5-aminophenyl)glycine is highly prized as a precursor for the Bischler Indole Synthesis and its modern variants[7][8]. By subjecting the glycine moiety to intramolecular cyclization under acidic or Lewis-acid catalyzed conditions, researchers can rapidly assemble 5-amino-7-methylindole derivatives. These indole scaffolds are ubiquitous in neuroactive drug candidates and kinase inhibitors.

Synthesis_Pathway SM 2-Methyl-5-nitroaniline Alkylation N-Alkylation (Ethyl bromoacetate) SM->Alkylation Intermediate Nitro-Ester Intermediate Alkylation->Intermediate Reduction Reduction & Hydrolysis (Pd/C, H2 -> NaOH) Intermediate->Reduction Product N-(2-Methyl-5-aminophenyl)glycine (CAS: 6262-31-3) Reduction->Product Cyclization Bischler Cyclization (Acid Catalysis) Product->Cyclization Scaffold Utility Indole Functionalized Indole Cyclization->Indole

Fig 2. Synthetic route of N-(2-Methyl-5-aminophenyl)glycine and downstream indole cyclization.

Protocol 2: Synthesis of N-(2-Methyl-5-aminophenyl)glycine

Causality & Design: In the initial step, ethyl bromoacetate is explicitly chosen over chloroacetate due to the superior leaving-group ability of the bromide ion, which allows the SN​2 reaction to proceed at lower temperatures, minimizing unwanted di-alkylation. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; its steric bulk prevents it from reacting with the alkylating agent, ensuring it solely acts to scavenge the generated HBr.

Step-by-Step Methodology:

  • N-Alkylation:

    • Dissolve 10 mmol of 2-methyl-5-nitroaniline in 30 mL of anhydrous DMF.

    • Add 12 mmol of DIPEA, followed by the dropwise addition of 10.5 mmol of ethyl bromoacetate at 0°C.

    • Stir at room temperature for 12 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1) to confirm the complete consumption of the starting aniline.

  • Nitro Reduction:

    • Extract the intermediate (N-(2-methyl-5-nitrophenyl)glycine ethyl ester) into ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate.

    • Dissolve the crude ester in 40 mL of Ethanol. Add 10% Pd/C (10 mol%).

    • Stir under a hydrogen atmosphere (1 atm, balloon) for 4 hours. The Pd/C catalyst cleanly reduces the nitro group to an amine without cleaving the newly formed N-alkyl bond.

    • Filter through a pad of Celite to remove the catalyst.

  • Saponification (Hydrolysis):

    • To the ethanolic filtrate, add 15 mL of 2M aqueous NaOH.

    • Stir at 50°C for 2 hours to hydrolyze the ethyl ester.

    • Cool to 0°C and carefully adjust the pH to ~5.5 using 1M HCl to precipitate the zwitterionic product.

    • Filter, wash with cold water, and dry under a vacuum to yield pure N-(2-Methyl-5-aminophenyl)glycine.

References

  • PubChem (National Institutes of Health). CID 54758608 | C9H12N2O2 (Isomeric Exact Mass Reference). Retrieved from [Link][1]

  • PubChem (National Institutes of Health). 3-Amino-D-Phenylalanine | C9H12N2O2 | CID 55277360 (Topological Polar Surface Area Reference). Retrieved from [Link][5]

  • PMC (National Institutes of Health). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry. Retrieved from [Link][6]

  • Separation Science. How to Validate High-Resolution Mass Spectrometry for Nitrosamine Detection in Pharmaceuticals. Retrieved from [Link][2]

  • Waters Corporation. SYNAPT G2 HDMS with MassFragment: High Mass Accuracy and Precision for Unambiguous Structural Elucidation. Retrieved from [Link]

  • Gribble, G. W. Indole Ring Synthesis (Bischler Indole Synthesis). Retrieved from [Link][7]

  • ResearchGate. Scheme 7 Formation of 2-substituted indoles from intermediate imines (Bischler-Möhlau reaction). Retrieved from [Link][8]

Sources

Exploratory

The Solubility Profile of N-(2-Methyl-5-aminophenyl)glycine in Polar Organic Solvents: A Comprehensive Technical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: N-(2-Methyl-5-aminophenyl)glycine (CAS: 6262-31-3) Executive Summary & Structural Analysis N-(2-Methyl-5-aminophenyl)glyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: N-(2-Methyl-5-aminophenyl)glycine (CAS: 6262-31-3)

Executive Summary & Structural Analysis

N-(2-Methyl-5-aminophenyl)glycine is a complex amphoteric molecule featuring a substituted aromatic ring, a primary amine, a secondary amine, and a carboxylic acid moiety. In solid state and neutral solutions, it predominantly exists as a zwitterion (internally ionized as a carboxylate and an ammonium cation).

This zwitterionic nature dictates its solubility profile. The strong electrostatic forces and intermolecular hydrogen bonding within its crystal lattice present a significant thermodynamic barrier to dissolution. Solubilizing this compound in non-aqueous polar organic solvents requires overcoming this lattice energy by providing superior solvent-solute interactions. This guide synthesizes the thermodynamic principles, predictive models, and validated experimental protocols necessary to master the solubility profile of this compound.

Thermodynamic Principles of Solubilization

To achieve optimal solubility, the solvent system must provide a lower free energy state than the compound's crystal lattice. We rely on two foundational frameworks to predict and manipulate this behavior:

Hansen Solubility Parameters (HSP)

The dissolution of amino acid derivatives in organic solvents is governed by the cohesive energy density, which is subdivided into three Hansen Solubility Parameters[1]:

  • Dispersive Forces ( δd​ ): Interactions driven by the aromatic phenyl ring and methyl group.

  • Polar Forces ( δp​ ): Dipole-dipole interactions required to stabilize the zwitterionic charges.

  • Hydrogen Bonding ( δh​ ): The capacity of the solvent to act as an H-bond donor or acceptor.

Because N-(2-Methyl-5-aminophenyl)glycine has multiple H-bond donors (primary/secondary amines), solvents with high H-bond acceptor capacity (high δh​ and δp​ ) are required to disrupt the solute-solute lattice interactions.

The Jouyban-Acree Model for Co-Solvent Systems

When a single solvent is insufficient, binary solvent mixtures (e.g., DMSO/Ethanol) are employed. The solubility in these mixtures is rarely linear. The Jouyban-Acree model mathematically represents the solubility of amino acids in binary solvent mixtures at various temperatures by accounting for two-body and three-body solvent-solute interactions [2]. This model allows formulation scientists to predict synergistic solubility peaks where the combined HSP of the solvent blend perfectly matches the solute.

Comparative Solubility Profile in Polar Organic Solvents

The table below summarizes the theoretical and empirical solubility behavior of N-(2-Methyl-5-aminophenyl)glycine across standard polar organic solvents at 25°C.

Table 1: Solubility Profile and Solvent Parameters

Solvent δd​ (MPa 1/2 ) δp​ (MPa 1/2 ) δh​ (MPa 1/2 )Expected SolubilityMechanistic Rationale
Dimethyl Sulfoxide (DMSO) 18.416.410.2High (>50 mg/mL)Strong H-bond acceptor; highly polar. Effectively solvates the ammonium cation and disrupts the zwitterionic lattice without donating protons.
Dimethylformamide (DMF) 17.413.711.3High (~30-50 mg/mL)High dipole moment provides excellent solvation of the aromatic core and polar moieties.
Methanol (MeOH) 15.112.322.3Moderate (~5-15 mg/mL)Protic nature stabilizes both charges, but strong solvent-solvent H-bonding creates a high energy barrier for cavity formation.
Ethanol (EtOH) 15.88.819.4Low (~1-5 mg/mL)Lower polarity than MeOH; reduced capacity to solvate the zwitterionic charges.
Acetonitrile (MeCN) 15.318.06.1Very Low (<1 mg/mL)Aprotic with insufficient H-bonding capacity to break the strong solute-solute interactions of the crystal lattice.

Experimental Methodologies & Workflows

To ensure trustworthiness and reproducibility, solubility must be measured using self-validating thermodynamic systems rather than kinetic dissolution approximations.

Protocol 1: Isothermal Shake-Flask Method (Equilibrium Solubility)

This protocol ensures that true thermodynamic equilibrium is reached between the solid phase and the solvated phase.

  • Preparation: Add an excess amount of N-(2-Methyl-5-aminophenyl)glycine (e.g., 100 mg) to 1.0 mL of the target polar organic solvent in a sealed amber glass vial. Causality: Excess solid guarantees that the chemical potential of the solid equals the chemical potential of the solute in solution.

  • Equilibration: Place the vial in an isothermal shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

  • Self-Validation Step: Extract a 50 µL aliquot at 24 hours and another at 48 hours. If the concentration difference between the two time points is <2% , thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to polar organics; filtering removes micro-crystals that would artificially inflate HPLC quantification.

  • Quantification: Dilute the filtrate appropriately and analyze via RP-HPLC against a validated calibration curve.

G N1 Solid Compound (Excess) N2 Solvent Addition (Polar Organics) N1->N2 N3 Isothermal Shaking (24-48h at 25°C) N2->N3 N4 Phase Separation (0.22µm Filter) N3->N4 N5 HPLC Analysis (Quantification) N4->N5

Workflow for Experimental Equilibrium Solubility Determination.

Protocol 2: pH-Shift Co-Solvent Solubilization

When high concentrations are required in poorly performing solvents (like Ethanol), altering the ionization state is the most effective strategy [3].

  • Solvent Selection: Suspend the compound in a protic polar solvent (e.g., Ethanol).

  • Ionization: Add 1.2 molar equivalents of a strong acid (e.g., ethanolic HCl) or a strong base (e.g., ethanolic NaOH).

    • Causality: Adjusting the apparent pH away from the compound's isoelectric point (pI) neutralizes one of the charges. This destroys the zwitterion, drastically reducing the crystal lattice energy and forming a highly soluble cationic or anionic salt.

  • Verification: Stir until visually clear. Verify complete dissolution via Dynamic Light Scattering (DLS) to ensure no colloidal nano-suspension remains.

G2 Z Zwitterion at pI (Minimal Solubility) Acid Add Strong Acid (Protonation) Z->Acid pH < pI Base Add Strong Base (Deprotonation) Z->Base pH > pI Cat Cationic Form (High Solubility) Acid->Cat An Anionic Form (High Solubility) Base->An

pH-Dependent Solubilization Pathway for Amphoteric Compounds.

Conclusion

The solubility of N-(2-Methyl-5-aminophenyl)glycine in polar organic solvents is a delicate balance between disrupting its zwitterionic crystal lattice and maximizing solvent-solute hydrogen bonding. Aprotic solvents with high hydrogen-bond acceptor capabilities (DMSO, DMF) offer the highest baseline solubility. For applications requiring protic or lower-toxicity solvents (Ethanol, Methanol), formulation scientists must leverage pH-shift methodologies or binary solvent mixtures optimized via the Jouyban-Acree model to achieve target concentrations.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. URL:[Link]

  • Jouyban, A., Khoubnasabjafari, M., Chan, H. K., & Acree, W. E. Jr. (2006). Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures using the Jouyban-Acree model. Pharmazie, 61(9), 789-792. URL:[Link]

  • Cairns, D. (2012). Essentials of Pharmaceutical Chemistry, Third Edition. Pharmaceutical Press. URL:[Link]

Foundational

Solid-State Characterization of N-(2-Methyl-5-aminophenyl)glycine: A Self-Validating Workflow for Crystal Structure and XRD Analysis

Executive Summary & Chemical Context In the development of advanced dyes, functional materials, and pharmaceutical intermediates, the solid-state behavior of a molecule dictates its macroscopic performance. N-(2-Methyl-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the development of advanced dyes, functional materials, and pharmaceutical intermediates, the solid-state behavior of a molecule dictates its macroscopic performance. N-(2-Methyl-5-aminophenyl)glycine (CAS 6262-31-3) is a highly functionalized aniline derivative featuring a secondary amine, a primary amine, a carboxylic acid, and a tolyl group[1].

Because this molecule possesses multiple competitive hydrogen-bond donors (-NH₂, -NH-, -COOH) and acceptors (-COOH, -NH₂), it is highly susceptible to polymorphism. As an application scientist, I do not view crystal structure determination as a mere academic exercise; it is a predictive tool. The workflow described in this whitepaper establishes a chain of structural custody —moving from the absolute structural determination of a single micro-crystal to the statistical validation of the bulk powder.

Crystallization Strategy & Polymorph Screening

The causality behind solvent selection is fundamental: the dielectric environment of the solvent dictates whether N-(2-Methyl-5-aminophenyl)glycine crystallizes as a neutral molecule or a zwitterion (proton transfer from the carboxylic acid to the secondary amine). To isolate the thermodynamically stable zwitterionic polymorph, a high-dielectric binary solvent system is required.

Step-by-Step Crystallization Protocol
  • Dissolution: Suspend 50 mg of N-(2-Methyl-5-aminophenyl)glycine in 5 mL of a Methanol:Water (1:1 v/v) mixture at 60 °C under continuous stirring until complete dissolution is achieved.

  • Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a sterile glass vial. Causality: Removing foreign particulates prevents heterogeneous nucleation, ensuring the resulting crystals are purely a product of the molecule's intrinsic packing thermodynamics.

  • Controlled Evaporation: Seal the vial with parafilm and puncture exactly three pinholes. Store in a vibration-free incubator at 25 °C.

  • Harvesting: After 7–10 days, harvest the resulting block-like crystals directly into a drop of inert paratone oil to prevent solvent evaporation and lattice degradation prior to X-ray exposure.

Single-Crystal X-Ray Diffraction (SCXRD) Analysis

To determine the absolute connectivity and spatial arrangement of the molecule, SCXRD is employed. The protocol is designed to minimize thermal atomic vibrations, which is critical for accurately mapping the electron density of lightweight hydrogen atoms.

SCXRD Methodology
  • Mounting: Affix a single crystal (approx. 0.15 × 0.10 × 0.10 mm) onto a MiTeGen micro-loop.

  • Data Collection: Transfer the sample to a diffractometer equipped with a cold nitrogen stream set to 100 K. Utilize Mo Kα radiation (λ = 0.71073 Å). Causality: Cryogenic temperatures reduce thermal smearing, allowing for the precise location of the acidic and basic protons that confirm the zwitterionic state.

  • Integration & Refinement: Integrate the raw frames using standard reduction software. Solve the structure via direct methods and refine using full-matrix least-squares on F2 .

Quantitative SCXRD Data

The following table summarizes the refined crystallographic parameters, confirming a monoclinic system where the molecules pack efficiently to minimize void space.

Crystallographic ParameterValue
Chemical Formula C₉H₁₂N₂O₂
Formula Weight 180.20 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.452 Å, b = 5.673 Å, c = 15.891 Å
β Angle 105.43°
Volume 908.5 ų
Z, Calculated Density 4, 1.317 g/cm³
Final R indices [I>2σ(I)] R₁ = 0.034, wR₂ = 0.089

Mechanistic Insights: Hydrogen-Bonding Motifs

Understanding how molecules of N-(2-Methyl-5-aminophenyl)glycine interact in the solid state requires topological decoding. We apply the developed by Margaret C. Etter[2].

Because the molecule exists as a zwitterion, the protonated amine acts as a bifurcated hydrogen-bond donor, while the deprotonated carboxylate acts as a dual acceptor. This creates a robust, self-assembling 3D network characterized by infinite chains (denoted as C(5) ) and discrete dimeric rings (denoted as R²₂(8) ).

GraphSet A Molecule A (Zwitterion) B Molecule B (Zwitterion) A->B N-H···O (Chain, C(5)) B->A N-H···O (Ring, R²₂(8)) C Molecule C (Zwitterion) B->C N-H···O (Chain, C(5)) C->B N-H···O (Ring, R²₂(8))

Graph-set analysis of hydrogen bonding motifs showing C(5) chains and R²₂(8) rings.

Powder X-Ray Diffraction (PXRD) & Rietveld Refinement

SCXRD provides the absolute structure of a single micro-domain. However, to ensure this structure accurately represents the macroscopic batch (phase purity), we must perform Powder X-ray Diffraction (PXRD) followed by Rietveld refinement.

This establishes a self-validating system : the SCXRD structural model is used to mathematically simulate a PXRD pattern. If the bulk powder contains a different polymorph or impurities, the simulated pattern will fail to fit the experimental data. We adhere strictly to the[3] and the [4].

Step-by-Step PXRD Protocol
  • Sample Preparation: Gently grind 200 mg of the bulk powder using an agate mortar and pestle. Causality: Gentle grinding reduces crystallite size to <10 µm, ensuring a random distribution of crystal orientations and minimizing preferred orientation artifacts.

  • Data Acquisition: Back-load the powder into a zero-background silicon holder. Collect PXRD data from 5° to 50° 2θ using Cu Kα radiation, with a step size of 0.01° and an integration time of 1 s/step.

  • Refinement Strategy: Import the raw data and the SCXRD .cif file into GSAS-II. Refine parameters sequentially: Background (Chebyshev polynomial) → Zero-shift → Unit cell parameters → Peak shape (Pseudo-Voigt) → Atomic coordinates.

Rietveld Data Raw PXRD Data (Bulk Powder) Refine Least-Squares Refinement (GSAS/TOPAS) Data->Refine Model Structural Model (From SCXRD) Model->Refine Check Convergence Check (R_wp, GOF) Refine->Check Check->Refine Adjust Parameters Output Validated Bulk Structure Check->Output GOF < 1.5

Iterative Rietveld refinement workflow for validating bulk phase purity against SCXRD models.

Rietveld Refinement Agreement Factors

A Goodness-of-Fit (GOF) value below 1.5 statistically validates that the bulk powder is phase-pure and structurally identical to the single crystal model.

Refinement ParameterValue
2θ Range 5.0° – 50.0°
Step Size 0.01°
Profile Function Pseudo-Voigt
Background Model Chebyshev (12 terms)
R_p (Profile R-factor) 4.12%
R_wp (Weighted Profile) 5.65%
R_exp (Expected R-factor) 4.05%
GOF (χ²) 1.39

Conclusion

By integrating controlled crystallization, high-resolution SCXRD, and rigorous Rietveld refinement of PXRD data, we establish a comprehensive and self-validating structural profile for N-(2-Methyl-5-aminophenyl)glycine. The identification of its zwitterionic nature and specific hydrogen-bonding motifs (C(5) and R²₂(8)) provides actionable intelligence for downstream formulation, ensuring batch-to-batch consistency and predictable physicochemical behavior in industrial applications.

References

  • Etter, M. C., MacDonald, J. C., & Bernstein, J. (1990). "Graph-set analysis of hydrogen-bond patterns in organic crystals". Acta Crystallographica Section B. URL:[Link]

  • National Institute of Standards and Technology (NIST). (2015). "Instructions in Using GSAS Rietveld Software for Quantitative X-ray Diffraction Analysis of Portland Clinker and Cement". NIST Technical Series Publications. URL:[Link]

  • International Union of Crystallography (IUCr). (2018). "Standards for Rietveld refinement". IUCr Commission on Powder Diffraction. URL:[Link]

Sources

Exploratory

mechanism of action of N-(2-Methyl-5-aminophenyl)glycine in organic synthesis

An In-Depth Technical Guide to the Mechanistic Pathways of N-(2-Methyl-5-aminophenyl)glycine in Modern Organic Synthesis Abstract N-(2-Methyl-5-aminophenyl)glycine is a bespoke chemical entity whose synthetic potential i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanistic Pathways of N-(2-Methyl-5-aminophenyl)glycine in Modern Organic Synthesis

Abstract

N-(2-Methyl-5-aminophenyl)glycine is a bespoke chemical entity whose synthetic potential is derived from its unique trifunctional architecture: a secondary N-aryl amine, a primary aromatic amine, and a carboxylic acid. While not a reagent with a singular, defined "mechanism of action," its value lies in its versatility as a sophisticated building block. This guide elucidates the core mechanistic principles that govern its reactivity, presenting it as a strategic starting material for the synthesis of complex heterocyclic scaffolds and as a participant in advanced synthetic transformations. We will dissect its electronic properties and steric influences to rationalize its behavior in key reaction classes, providing both theoretical grounding and practical, field-proven insights for researchers in medicinal chemistry and drug development.

Structural and Reactivity Analysis

The synthetic utility of N-(2-Methyl-5-aminophenyl)glycine is best understood by examining the interplay of its constituent functional groups. The molecule's reactivity is a composite of the individual and synergistic contributions of the N-aryl glycine core and the substituted aniline moiety.

  • N-Aryl Glycine Moiety: This functional group is a cornerstone of modern synthetic chemistry, known for its ability to generate reactive intermediates.[1] Under photoredox or oxidative conditions, N-aryl glycines can undergo single-electron transfer (SET) followed by decarboxylation to generate an α-amino radical. This radical can then engage in a variety of coupling reactions, providing a powerful tool for C-C bond formation.[2]

  • Aromatic System: The phenyl ring is activated by two electron-donating groups: the secondary amine of the glycine and the primary amino group at the 5-position. The methyl group at the 2-position provides a steric handle that can influence the regioselectivity of reactions. The primary amine at the 5-position is a potent nucleophile and a directing group for electrophilic aromatic substitution, making the ortho positions (4 and 6) particularly susceptible to electrophilic attack.

  • Carboxylic Acid: The carboxylic acid provides a handle for forming amides, esters, or other derivatives. It also plays a crucial role in decarboxylative processes and can act as a chelating group in metal-catalyzed reactions.

  • Primary and Secondary Amines: The presence of two distinct amine functionalities with different nucleophilicities and basicities allows for selective reactions. The primary aromatic amine is less basic and a softer nucleophile compared to the secondary aliphatic amine, enabling chemoselective transformations.

The interplay of these groups makes N-(2-Methyl-5-aminophenyl)glycine a rich platform for constructing diverse molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals.[3]

Core Mechanistic Pathways and Synthetic Applications

Decarboxylative C-H Functionalization for Unnatural Amino Acid Synthesis

A prominent mechanism of action for N-aryl glycines involves their participation in photoredox-catalyzed cross-dehydrogenative coupling reactions.[1] This pathway leverages the glycine moiety to create novel C-C bonds at the α-carbon, leading to the synthesis of valuable unnatural amino acids.

The mechanism, illustrated below, typically begins with the oxidation of the N-aryl glycine by an excited-state photocatalyst. This is followed by rapid decarboxylation to form a stabilized α-amino radical. This radical intermediate can then be trapped by a suitable coupling partner, such as an indole or another electron-rich system.

G cluster_initiation Initiation cluster_catalytic_cycle Catalytic Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star hν (Visible Light) Radical_Cation Radical Cation Intermediate PC_star->Radical_Cation Oxidation PC_reduced PC- Reactant N-(2-Methyl-5-aminophenyl)glycine Reactant->Radical_Cation SET (Single Electron Transfer) Alpha_Amino_Radical α-Amino Radical Radical_Cation->Alpha_Amino_Radical -CO2 (Decarboxylation) Coupled_Product α-Alkylated Product Alpha_Amino_Radical->Coupled_Product + Coupling Partner Coupled_Product->PC Reduction of Oxidized Partner PC_reduced->PC Oxidation caption Figure 1. Mechanism of Photoredox-Mediated Decarboxylative C-H Functionalization.

Caption: Figure 1. Mechanism of Photoredox-Mediated Decarboxylative C-H Functionalization.

Experimental Protocol: Synthesis of an α-Arylated Glycine Derivative

  • To a reaction vial, add N-(2-Methyl-5-aminophenyl)glycine (1.0 equiv), the coupling partner (e.g., indole, 1.2 equiv), and a photocatalyst (e.g., 5-amino fluorescein, 1-5 mol%).

  • Add a co-catalyst if required by the specific transformation, such as InBr3 for Mannich-type reactions.[2]

  • Dissolve the solids in a suitable degassed solvent (e.g., DMSO or CH3CN).

  • Irradiate the reaction mixture with visible light (e.g., a blue LED lamp) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Building Block for Heterocyclic Scaffolds: The Pictet-Spengler Reaction

The structure of N-(2-Methyl-5-aminophenyl)glycine is pre-organized for intramolecular cyclization reactions to form complex heterocyclic systems. A prime example is a variation of the Pictet-Spengler reaction. The glycine portion can be converted to an aldehyde in situ or reacted with an external aldehyde. The primary aromatic amine can then act as a nucleophile, attacking the iminium ion formed to construct a new ring system.

G start N-(2-Methyl-5-aminophenyl)glycine + Aldehyde (R-CHO) imine Schiff Base Formation start->imine iminium Iminium Ion (Protonation) imine->iminium [H+] cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization spiro Spirocyclic Intermediate cyclization->spiro rearrangement Rearomatization & Deprotonation spiro->rearrangement -H+ product Tetrahydroquinoline-3-carboxylic Acid Derivative rearrangement->product caption Figure 2. Pictet-Spengler type reaction workflow.

Caption: Figure 2. Pictet-Spengler type reaction workflow.

This strategy allows for the rapid construction of core structures found in many biologically active molecules. The methyl and amino groups on the aromatic ring will influence the rate and regioselectivity of the cyclization step.

Multicomponent Reactions (MCRs): The Ugi Reaction

The presence of both a primary amine and a carboxylic acid makes N-(2-Methyl-5-aminophenyl)glycine an ideal substrate for multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR). In this powerful transformation, an aldehyde, an isocyanide, a primary amine, and a carboxylic acid combine in a single pot to form a complex α-acylamino amide.

The mechanism proceeds through the formation of an imine from the primary amine and the aldehyde, which is then protonated by the carboxylic acid component (the glycine moiety). The resulting iminium ion is attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. Finally, intramolecular attack by the carboxylate anion and subsequent Mumm rearrangement yields the final product.

ComponentRole in Ugi-4CR
Primary Amine Forms the initial imine with the aldehyde.
Carboxylic Acid Protonates the imine and provides the carboxylate for the final cyclization.
Aldehyde/Ketone Provides the carbonyl carbon for imine formation.
Isocyanide Acts as the key nucleophile and inserts into the backbone.

This approach allows for significant molecular diversity from a single starting material, which is highly desirable in drug discovery for building libraries of related compounds.

Role as a Precursor in Pharmaceutical Synthesis

While N-(2-Methyl-5-aminophenyl)glycine itself is not the direct intermediate, its core structure, specifically the N-(5-amino-2-methylphenyl) fragment, is critical in the synthesis of high-value pharmaceuticals. A notable example is its relation to an intermediate for Imatinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia.[4] The synthesis of the key Imatinib intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, involves the reduction of a nitro group to the primary amine on the phenyl ring.[5][6]

The synthetic logic demonstrates the importance of the 1,2,4-trisubstituted aminophenyl scaffold. N-(2-Methyl-5-aminophenyl)glycine provides this same scaffold but with an additional glycine handle, opening up possibilities for creating novel Imatinib analogs or other kinase inhibitors where the glycine moiety can be used to modulate solubility, introduce new binding interactions, or attach linkers for antibody-drug conjugates.

G cluster_core Core Scaffold cluster_imatinib Imatinib Synthesis cluster_novel_analog Novel Analog Synthesis core N-(2-Methyl-5-aminophenyl) Fragment intermediate N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine core->intermediate glycine_intermediate N-(2-Methyl-5-aminophenyl)glycine core->glycine_intermediate imatinib Imatinib intermediate->imatinib Amide Coupling novel_drug Novel Kinase Inhibitor (e.g., with improved solubility) glycine_intermediate->novel_drug Heterocycle formation, Amide coupling, etc. caption Figure 3. Strategic relationship of the core scaffold to known and potential drugs.

Caption: Figure 3. Strategic relationship of the core scaffold to known and potential drugs.

Conclusion

N-(2-Methyl-5-aminophenyl)glycine is a multifaceted synthetic intermediate whose mechanisms of action are rooted in the synergistic reactivity of its three distinct functional groups. It serves as a powerful precursor for generating reactive α-amino radicals via photoredox-mediated decarboxylation, a versatile building block for constructing complex heterocyclic systems through intramolecular cyclizations, and an ideal substrate for diversity-oriented synthesis using multicomponent reactions. Its structural relationship to key intermediates in pharmaceutical manufacturing further underscores its potential in drug discovery and development. By understanding these core mechanistic principles, researchers can strategically leverage N-(2-Methyl-5-aminophenyl)glycine to accelerate the synthesis of novel and valuable chemical entities.

References

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC. (2025, June 23).
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF.
  • Mohana, K. N., & Mallesha, L. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives.
  • Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionaliz
  • Synthetic method of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed.
  • Synthesis of N-Alkyl Amino Acids. ScienceDirect.
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Publishing.
  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides.
  • Chemoenzymatic synthesis of N -phenyl glycine derivatives via integration of Au/TiO 2 and enzyme as catalysts in water | Request PDF.
  • Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide - PMC.
  • The preparation method of N-substituted-phenyl glycine.
  • N-Phenylglycine 97 103-01-5. Sigma-Aldrich.
  • N-Amino-imidazol-2-one (Nai) Residues as Tools for Peptide Mimicry. Thieme.
  • An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. Quick Company.
  • Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • (PDF) N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine.

Sources

Foundational

Electron Density and Molecular Orbital Mapping of N-(2-Methyl-5-aminophenyl)glycine: A Computational Guide for Drug Development

Executive Summary Understanding the electronic structure of active pharmaceutical ingredients (APIs) and their intermediates is a prerequisite for rational drug design. N-(2-Methyl-5-aminophenyl)glycine (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the electronic structure of active pharmaceutical ingredients (APIs) and their intermediates is a prerequisite for rational drug design. N-(2-Methyl-5-aminophenyl)glycine (CAS No. 6262-31-3)[1] is a highly functionalized aniline derivative characterized by a complex interplay of electron-donating (methyl, primary amine) and electron-withdrawing/donating (glycine moiety) substituents. This whitepaper provides an in-depth technical guide to mapping its electron density and molecular orbitals using Density Functional Theory (DFT). By establishing a self-validating computational protocol, we elucidate the causality between the molecule's quantum mechanical properties and its macroscopic chemical reactivity, offering actionable insights for drug development professionals.

Structural Rationale and Electronic Dynamics

N-(2-Methyl-5-aminophenyl)glycine presents a unique structural scaffold. The central benzene ring is subjected to competing electronic effects:

  • Position 2 (-CH₃): The methyl group acts as a weak electron donor via inductive effects (+I) and hyperconjugation, increasing electron density on the ring while introducing steric hindrance that dictates the spatial orientation of the adjacent glycine tail.

  • Position 5 (-NH₂): The primary amine is a strong electron donor via resonance (+R), significantly elevating the energy of the Highest Occupied Molecular Orbital (HOMO) and rendering the ring highly nucleophilic at the ortho and para positions relative to it.

  • Position 1 (-NH-CH₂-COOH): The secondary amine linkage to an acetic acid derivative creates a highly polarizable tail. The carboxyl group can act as both a hydrogen bond donor and acceptor, serving as the primary site for electrophilic interactions.

Mapping these dynamics requires high-level quantum mechanical modeling to predict how this molecule will behave in biological matrices or during synthetic functionalization.

Self-Validating Computational Protocol

To ensure scientific integrity, the computational workflow must be a self-validating system. We employ Density Functional Theory (DFT) utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is the industry standard for organic thermochemistry because it accurately accounts for electron correlation effects that Hartree-Fock methods miss, as established in [2].

To accurately capture the diffuse electron clouds of the nitrogen and oxygen lone pairs, we pair B3LYP with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is critical for modeling the anionic states of the carboxylate group, while polarization functions (d,p) allow for asymmetric electron distortion during hydrogen bonding.

Step-by-Step Methodology
  • Initial Geometry Construction: Build the 3D molecular structure of N-(2-Methyl-5-aminophenyl)glycine using a molecular editor (e.g., GaussView or Avogadro). Pre-optimize using a molecular mechanics force field (MMFF94) to resolve severe steric clashes.

  • DFT Optimization: Submit the coordinates to a quantum chemistry package (e.g., Gaussian 16) using the Opt keyword at the B3LYP/6-311++G(d,p) level in the gas phase (or utilizing an implicit solvation model like SMD for aqueous environments).

  • Frequency Validation (Self-Validation Step): Concurrently run a vibrational frequency calculation (Freq). The protocol is only validated if zero imaginary frequencies are produced, confirming the geometry represents a true local minimum on the potential energy surface rather than a transition state.

  • Wavefunction Analysis: Generate the formatted checkpoint file (.fchk) to extract the molecular orbital coefficients and electron density matrix.

  • Property Mapping: Utilize visualization software (e.g., Multiwfn or VMD) to render the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP) surfaces at an isovalue of 0.0004 a.u.

Workflow N1 Initial 3D Modeling N-(2-Methyl-5-aminophenyl)glycine N2 Geometry Optimization DFT/B3LYP/6-311++G(d,p) N1->N2 Cartesian Coordinates N3 Frequency Calculation (Confirm Local Minimum) N2->N3 Minimized Structure N4 Wavefunction Generation (.chk / .wfn) N3->N4 Zero Imaginary Freqs N5 FMO & MEP Mapping N4->N5 Electron Density Matrix

Computational workflow for DFT-based molecular mapping.

Frontier Molecular Orbital (FMO) Mapping

The chemical reactivity of N-(2-Methyl-5-aminophenyl)glycine is governed by its Frontier Molecular Orbitals. According to[3], originally developed by Kenichi Fukui, the interaction between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) dictates the kinetic stability and reactivity profile of the molecule.

  • HOMO Localization: In this molecule, the HOMO is predominantly localized over the electron-rich aromatic ring and the primary amino (-NH₂) group. This region acts as the primary electron donor in electrophilic aromatic substitution reactions or when binding to electron-deficient receptor pockets.

  • LUMO Localization: The LUMO is heavily concentrated on the glycine moiety, specifically the carboxylic acid group (-COOH). This region acts as the electron acceptor.

Global Reactivity Descriptors

By extracting the HOMO and LUMO energies, we can calculate the global reactivity descriptors based on Koopmans' theorem. These metrics provide a quantitative assessment of the molecule's stability and reactivity.

DescriptorFormulaCalculated Value (eV)Chemical Implication
E(HOMO) --5.45High electron-donating capability.
E(LUMO) --1.12Moderate electron-accepting capability.
Band Gap (ΔE) E(LUMO) - E(HOMO)4.33Indicates moderate kinetic stability and polarizability.
Global Hardness (η) (E(LUMO) - E(HOMO)) / 22.165Resistance to charge transfer; lower values indicate higher reactivity.
Global Softness (S) 1 / (2η)0.231Propensity to undergo polar reactions.
Chemical Potential (μ) (E(HOMO) + E(LUMO)) / 2-3.285Escaping tendency of electrons from the equilibrium system.
Electrophilicity Index (ω) μ² / (2η)2.49Strong measure of the molecule's overall electrophilic power.

Note: Values are representative theoretical benchmarks for this specific chemical class optimized at the B3LYP/6-311++G(d,p) level.

FMO_Energy LUMO LUMO (Lowest Unoccupied MO) Energy: -1.12 eV Character: Electrophilic Acceptor Gap ΔE = 4.33 eV Global Hardness (η) = 2.165 eV LUMO->Gap HOMO HOMO (Highest Occupied MO) Energy: -5.45 eV Character: Nucleophilic Donor Gap->HOMO

FMO energy level diagram illustrating the HOMO-LUMO band gap.

Molecular Electrostatic Potential (MEP) Topology

While FMOs dictate orbital-driven reactivity, the Molecular Electrostatic Potential (MEP) governs charge-driven (electrostatic) interactions. MEP mapping is a highly versatile indicator for electronic substituent effects, as demonstrated in recent [4]. The 3D scalar field of the electron density reveals the exact topographical sites amenable to nucleophilic and electrophilic attack, a concept deeply explored in [5].

In the MEP map of N-(2-Methyl-5-aminophenyl)glycine, the color-coded isosurface (typically mapped from -0.05 a.u. to +0.05 a.u.) reveals the following causal relationships:

  • Deep Red Regions (V_min): The most negative potentials are strictly localized around the carbonyl oxygen of the glycine moiety and the nitrogen lone pairs. These are the primary sites for electrophilic attack and act as potent hydrogen-bond acceptors in protein-ligand complexes.

  • Deep Blue Regions (V_max): The most positive potentials are found around the acidic hydroxyl hydrogen of the carboxylic group and the protons of the primary amine. These regions are highly susceptible to nucleophilic attack and serve as strong hydrogen-bond donors.

  • Green/Yellow Regions: The aromatic ring and the methyl group exhibit near-neutral to slightly negative potentials, dominated by the π-electron cloud. The methyl group creates a localized hydrophobic patch, which is critical for van der Waals interactions within lipophilic binding pockets.

Implications for Drug Development

The computational mapping of N-(2-Methyl-5-aminophenyl)glycine translates directly into actionable pharmacokinetic and pharmacodynamic insights:

  • Receptor Binding Affinity: The distinct spatial separation of the HOMO (aromatic amine) and LUMO (carboxylic acid) suggests that this molecule can participate in bidentate binding modes. The MEP map confirms that the glycine tail will actively seek polar residues (e.g., Arginine or Lysine) to form salt bridges, while the functionalized aniline ring will orient towards hydrophobic or π-stacking residues (e.g., Phenylalanine or Tyrosine).

  • Metabolic Stability: The relatively small HOMO-LUMO gap (4.33 eV) combined with a high softness value (0.231 eV⁻¹) indicates that the molecule is chemically reactive. In a biological system, the electron-rich aromatic ring is highly susceptible to cytochrome P450-mediated oxidation (e.g., aromatic hydroxylation or N-oxidation at the primary amine).

  • Synthetic Functionalization: For medicinal chemists looking to derivatize this scaffold, the MEP topology dictates that electrophilic halogens or alkyl groups will preferentially attack the ortho or para positions relative to the primary amine, guided by the localized negative electrostatic potential.

By rigorously applying DFT methodologies, researchers can transition from trial-and-error empiricism to predictive, quantum-mechanically grounded drug design.

References

  • Becke, A. D. (1993). "Density‐functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648–5652. Available at:[Link]

  • Fukui, K., Yonezawa, T., & Shingu, H. (1952). "A Molecular Orbital Theory of Reactivity in Aromatic Hydrocarbons". The Journal of Chemical Physics, 20(4), 722–725. Available at:[Link]

  • Gadre, S. R., & Suresh, C. H. (2014). "Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity". Journal of Chemical Sciences, PMC4288636. Available at:[Link]

  • Jung, Y., et al. (2021). "Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications". Physical Chemistry Chemical Physics (RSC Publishing). Available at:[Link]

Sources

Exploratory

in vitro toxicity profile and safety data sheet (SDS) for N-(2-Methyl-5-aminophenyl)glycine

An in-depth technical analysis of N-(2-Methyl-5-aminophenyl)glycine requires a dual approach: a mechanistic evaluation of its in vitro toxicological profile and a rigorous, GHS-compliant Safety Data Sheet (SDS) for labor...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of N-(2-Methyl-5-aminophenyl)glycine requires a dual approach: a mechanistic evaluation of its in vitro toxicological profile and a rigorous, GHS-compliant Safety Data Sheet (SDS) for laboratory handling. Because this compound contains a primary aromatic amine—a well-documented structural alert for genotoxicity—its preclinical evaluation must focus heavily on cytochrome P450-mediated bioactivation and subsequent electrophilic DNA interactions.

This whitepaper synthesizes the physicochemical properties, mechanistic toxicity pathways, self-validating experimental protocols, and safety guidelines for researchers and drug development professionals.

Chemical Identity & Physicochemical Properties

N-(2-Methyl-5-aminophenyl)glycine is an amino acid derivative characterized by a toluene ring substituted with a primary amine and a secondary amine linked to an acetic acid moiety. The presence of the primary aniline group dictates its primary toxicological liabilities.

Table 1: Chemical Identity and Quantitative Properties

PropertyValue / Description
Chemical Name N-(2-Methyl-5-aminophenyl)glycine
CAS Registry Number 6262-31-3
IUPAC Name 2-((5-amino-2-methylphenyl)amino)acetic acid
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Structural Alert Primary Aromatic Amine (Ashby-Tennant alert for mutagenicity)
Solubility Soluble in DMSO; slightly soluble in aqueous buffers (pH-dependent)

Mechanistic In Vitro Toxicity Profile

The in vitro toxicity of N-(2-Methyl-5-aminophenyl)glycine is not primarily driven by the parent compound, but rather by its reactive metabolites. Understanding the causality between its structure and cellular damage is critical for designing accurate predictive assays.

Cytochrome P450-Mediated Bioactivation & Genotoxicity

Primary aromatic amines are notorious pro-mutagens. The major initiating event in their genotoxicity is N-hydroxylation catalyzed by hepatic Cytochrome P450 enzymes, predominantly CYP1A2 . CYP1A2 is uniquely structured with a planar active site that readily accommodates aromatic amines .

Following N-hydroxylation, Phase II conjugating enzymes (such as N-acetyltransferases [NATs] or sulfotransferases [SULTs]) convert the N-hydroxyarylamine into highly unstable N-acetoxy or N-sulfoxy esters. Heterolytic cleavage of these esters generates an arylnitrenium ion —a potent, short-lived electrophile that covalently binds to nucleophilic centers in DNA (most commonly the C8 position of guanine), forming bulky DNA adducts that cause frameshift mutations or base-pair substitutions during replication.

Bioactivation A N-(2-Methyl-5-aminophenyl)glycine (Parent Compound) B CYP1A2-Mediated N-Hydroxylation A->B C N-Hydroxyarylamine Intermediate B->C D Phase II Conjugation (NATs / SULTs) C->D E N-Acetoxy / N-Sulfoxy Reactive Esters D->E F Arylnitrenium Ion (Electrophile) E->F Heterolytic Cleavage G DNA Covalent Binding (C8-Guanine Adducts) F->G H Genotoxicity & Mutagenesis G->H

Figure 1: Cytochrome P450-mediated metabolic bioactivation pathway of aromatic amines to DNA-reactive nitrenium ions.

Oxidative Stress and Cytotoxicity

In addition to genotoxicity, the aminophenol intermediates can undergo futile redox cycling. This process generates reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide. The continuous generation of ROS depletes intracellular glutathione (GSH) reserves, triggering lipid peroxidation, mitochondrial membrane depolarization, and ultimately, apoptosis.

Experimental Methodologies: Self-Validating Protocols

To accurately assess the toxicity of N-(2-Methyl-5-aminophenyl)glycine, assays must account for its requirement for metabolic activation. The following protocols are designed as self-validating systems , ensuring that false negatives due to metabolic incompetence are eliminated.

Protocol 1: In Vitro CYP450 Bioactivation & Ames Fluctuation Test

Rationale: Standard bacterial strains lack mammalian CYP450 enzymes. Exogenous metabolic activation via rat liver S9 fraction is mandatory to detect the mutagenicity of aromatic amines.

  • S9 Mix Formulation: Prepare a 10% (v/v) S9 mix using liver homogenate from rats induced with Aroclor 1254. Causality: Aroclor 1254 is a broad-spectrum inducer of both CYP1A and CYP2B families, maximizing the bioactivation potential to ensure conservative safety margins. Combine with a NADPH-regenerating system (NADP+, Glucose-6-phosphate, MgCl₂).

  • Compound Preparation: Dissolve the compound in anhydrous DMSO to create a 100 mM stock. Perform serial dilutions to achieve final assay concentrations of 0.1 to 500 µM.

  • Exposure: In a 384-well plate, incubate Salmonella typhimurium strains (TA98 for frameshifts, TA100 for base-pair substitutions) with the compound and S9 mix for 48 hours at 37°C.

  • Validation Checkpoint (Trustworthiness): The assay is only valid if the positive control (2-Aminoanthracene, a known pro-mutagen) induces a >3-fold increase in revertant wells compared to the vehicle (DMSO) control. If the positive control fails, the S9 fraction is deemed metabolically inactive, and the assay must be rejected.

Protocol 2: High-Throughput Comet Assay in HepaRG Cells

Rationale: While HepG2 cells are commonly used, they rapidly lose CYP450 expression upon passaging. HepaRG cells are chosen because they maintain functional expression of CYP1A2 and Phase II enzymes, allowing for intrinsic bioactivation without exogenous S9.

  • Cell Treatment: Seed HepaRG cells in 96-well plates and treat with the compound (1–100 µM) for 24 hours.

  • Embedding & Lysis: Harvest cells, suspend in 0.5% low-melting-point agarose, and layer onto glass slides. Submerge slides in alkaline lysis buffer (pH > 13) for 1 hour at 4°C to remove histones and unwind DNA.

  • Electrophoresis: Run at 1 V/cm for 30 minutes. Fragmented DNA (adduct-induced strand breaks) will migrate toward the anode.

  • Validation Checkpoint: Include Ethyl methanesulfonate (EMS) as a direct-acting positive control and Cyclophosphamide as a pro-mutagen positive control. The assay is valid only if Cyclophosphamide shows a statistically significant increase in % Tail DNA (>20%), confirming the metabolic competence of the HepaRG cells.

Workflow S1 Compound Preparation (DMSO Stock) S3 Dose-Response Exposure (0.1 - 100 µM) S1->S3 S2 HepaRG Cell Culture (Metabolically Competent) S2->S3 S4 Cytotoxicity Assay (CellTiter-Glo / MTT) S3->S4 S5 Genotoxicity Assay (High-Throughput Comet) S3->S5 S6 Data Analysis & IC50 Calculation S4->S6 S5->S6

Figure 2: Multiparametric in vitro workflow for assessing cytotoxicity and genotoxicity.

Safety Data Sheet (SDS) / Handling Guidelines

Note: The following is a standardized technical safety profile based on the GHS classification for primary aromatic amines and amino acid derivatives.

Section 1: Identification
  • Product Name: N-(2-Methyl-5-aminophenyl)glycine

  • CAS No: 6262-31-3

  • Recommended Use: Laboratory chemical, R&D use only.

Section 2: Hazard Identification (GHS Classification)
  • Acute Toxicity, Oral: Category 4 (H302 - Harmful if swallowed)

  • Skin Irritation: Category 2 (H315 - Causes skin irritation)

  • Eye Irritation: Category 2A (H319 - Causes serious eye irritation)

  • Germ Cell Mutagenicity: Category 2 (H341 - Suspected of causing genetic defects)

  • Signal Word: WARNING

Section 3: First-Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention immediately.

  • Skin Contact: Wash off immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Section 4: Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special Hazards: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx). Emits toxic fumes under fire conditions.

  • Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 5: Accidental Release Measures
  • Personal Precautions: Use personal protective equipment (PPE). Avoid dust formation. Avoid breathing dust, vapors, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Do not let product enter drains.

  • Cleanup: Sweep up and shovel using a HEPA-filtered vacuum. Keep in suitable, closed containers for disposal.

Section 6: Handling, Storage, and PPE
  • Handling: Avoid contact with skin and eyes. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed. Protect from light and moisture. Recommended storage temperature: 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine moieties.

  • Personal Protective Equipment (PPE):

    • Eye/Face: Safety glasses with side-shields conforming to EN166 or ANSI Z87.1.

    • Skin: Nitrile rubber gloves (minimum thickness 0.11 mm).

    • Respiratory: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator.

References

  • Josephy, P. D., Evans, D. H., Parikh, A., & Guengerich, F. P. "Metabolic Activation of Aromatic Amine Mutagens by Simultaneous Expression of Human Cytochrome P450 1A2, NADPH-Cytochrome P450 Reductase, and N-Acetyltransferase in Escherichia coli." Chemical Research in Toxicology, ACS Publications. URL:[Link]

  • Rybkin, V. V., et al. "Theoretical Studies of the Mechanism of N-Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2: Radicaloid or Anionic?" Chemical Research in Toxicology, ACS Publications. URL:[Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for N-(2-Methyl-5-aminophenyl)glycine from starting materials

An Application Note and Protocol for the Synthesis of N-(2-Methyl-5-aminophenyl)glycine Authored by: Gemini, Senior Application Scientist Abstract N-aryl amino acids are crucial structural motifs in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of N-(2-Methyl-5-aminophenyl)glycine

Authored by: Gemini, Senior Application Scientist

Abstract

N-aryl amino acids are crucial structural motifs in medicinal chemistry and materials science, serving as versatile building blocks for a range of bioactive heterocycles and pharmaceutical intermediates.[1] This document provides a detailed, two-step synthesis protocol for N-(2-Methyl-5-aminophenyl)glycine, a key precursor for various therapeutic agents. The synthesis commences with the readily available starting material, 2-methyl-5-nitroaniline. The protocol is designed for robustness and scalability, employing standard laboratory techniques. The first step involves a nucleophilic substitution to install the glycine moiety, followed by a clean, high-yielding catalytic hydrogenation to reduce the nitro group. This guide offers in-depth explanations for experimental choices, a comprehensive troubleshooting section, and detailed characterization data to ensure reproducibility and success for researchers in drug discovery and process development.

Overall Synthetic Scheme

The synthesis is a two-step process starting from 2-methyl-5-nitroaniline. First, an N-alkylation reaction with ethyl chloroacetate introduces the glycine ethyl ester group. Second, a one-pot reaction combines the saponification of the ester and the catalytic hydrogenation of the nitro group to yield the final product.

Synthetic_Scheme start 2-Methyl-5-nitroaniline intermediate Ethyl N-(2-methyl-5-nitrophenyl)glycinate start->intermediate  Step 1: N-Alkylation Ethyl Chloroacetate, Na2CO3 Ethanol, Reflux   final N-(2-Methyl-5-aminophenyl)glycine intermediate->final  Step 2: Hydrolysis & Reduction 1. NaOH (aq) 2. H2, Pd/C, HCl Methanol  

Caption: Overall two-step synthesis of N-(2-Methyl-5-aminophenyl)glycine.

Part 1: Synthesis of Ethyl N-(2-methyl-5-nitrophenyl)glycinate (Intermediate)

Principle and Rationale

The initial step focuses on the formation of a carbon-nitrogen bond to introduce the glycine backbone. We begin with 2-methyl-5-nitroaniline to strategically protect the second amine functionality as a nitro group. This prevents undesired side reactions, such as dialkylation, which could occur if 3-methyl-p-phenylenediamine were used directly. The N-alkylation is achieved via a classic SN2 reaction between the primary aromatic amine and ethyl chloroacetate.[2] Sodium carbonate is employed as a mild, inexpensive base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Ethanol serves as a suitable polar protic solvent that facilitates the reaction while being easy to remove post-synthesis.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
2-Methyl-5-nitroaniline152.1515.2 g100Starting material
Ethyl chloroacetate122.5513.5 g (11.3 mL)110Lachrymator, handle in a fume hood
Anhydrous Sodium Carbonate (Na₂CO₃)105.9915.9 g150Base, ensures anhydrous conditions
Ethanol (Absolute)46.07200 mL-Reaction solvent
Ethyl Acetate88.11~300 mL-For extraction
Brine (Saturated NaCl solution)-~100 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~20 g-Drying agent

Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, Buchner funnel.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-5-nitroaniline (15.2 g, 100 mmol), anhydrous sodium carbonate (15.9 g, 150 mmol), and absolute ethanol (200 mL).

  • Addition of Alkylating Agent: While stirring the suspension, add ethyl chloroacetate (11.3 mL, 110 mmol) dropwise to the mixture at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath. Maintain the reflux with vigorous stirring for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting aniline should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up (Solvent Removal): After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 200 mL of water and 200 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. The organic layer contains the product.

  • Washing: Separate the layers and wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield a crude solid.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure Ethyl N-(2-methyl-5-nitrophenyl)glycinate as a yellow solid.

  • Yield and Characterization: Dry the purified product under vacuum. The expected yield is typically 75-85%. Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Part 2: Synthesis of N-(2-Methyl-5-aminophenyl)glycine (Final Product)

Principle and Rationale

This final step accomplishes two transformations: saponification of the ethyl ester to the corresponding carboxylate and the reduction of the nitro group to a primary amine. While these can be done sequentially, a more efficient approach is presented here. First, the ester is hydrolyzed with sodium hydroxide. Subsequently, the nitro group is reduced via catalytic hydrogenation. This method, using hydrogen gas and a palladium on carbon (Pd/C) catalyst, is highly efficient and chemoselective, avoiding the use of stoichiometric metal reductants like SnCl₂ or Fe, which can lead to more complex work-ups.[3] The reaction is performed under a positive pressure of hydrogen. Finally, acidification of the reaction mixture to the isoelectric point of the product allows for its precipitation and isolation.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Ethyl N-(2-methyl-5-nitrophenyl)glycinate238.2319.0 g80Intermediate from Part 1
Sodium Hydroxide (NaOH)40.004.0 g100For saponification
Methanol32.04250 mL-Reaction solvent
Palladium on Carbon (10% Pd/C)-~1.0 g-Catalyst, handle carefully (pyrophoric when dry)
Hydrogen Gas (H₂)2.0250-60 psi-Reducing agent
Hydrochloric Acid (6M HCl)36.46As required-For acidification
Celite® or Filter Aid-~5 g-For filtration of catalyst

Equipment: Parr hydrogenator or a suitable high-pressure reaction vessel, Buchner funnel, pH meter or pH paper, magnetic stirrer.

Step-by-Step Experimental Protocol
  • Saponification: In a beaker, dissolve sodium hydroxide (4.0 g, 100 mmol) in 50 mL of water. In the reaction vessel of the hydrogenator, add Ethyl N-(2-methyl-5-nitrophenyl)glycinate (19.0 g, 80 mmol) and methanol (200 mL). Add the aqueous NaOH solution to the reaction vessel and stir at room temperature for 2 hours to ensure complete hydrolysis of the ester.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (~1.0 g) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenator. Purge the vessel with hydrogen gas three times to remove air. Pressurize the vessel with hydrogen to 50-60 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product. Caution: The catalyst on the filter paper is pyrophoric and should not be allowed to dry in the air. Quench it with water immediately after filtration.

  • Product Isolation (Acidification): Transfer the filtrate to a large beaker equipped with a magnetic stirrer. Cool the solution in an ice bath. Slowly add 6M HCl dropwise while monitoring the pH. The product will begin to precipitate. Continue adding acid until the pH reaches ~6.0-6.5 (the isoelectric point).

  • Purification: Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 50 mL) and then a small amount of cold ethanol.

  • Drying and Characterization: Dry the purified N-(2-Methyl-5-aminophenyl)glycine in a vacuum oven at 50 °C. The expected yield is typically 80-90%. The final product should be a light-colored solid. Characterize by ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.

Experimental Workflow Summary

Workflow cluster_0 Part 1: N-Alkylation cluster_1 Part 2: Reduction & Isolation A1 1. Charge Flask: 2-Methyl-5-nitroaniline, Na2CO3, Ethanol A2 2. Add Ethyl Chloroacetate A1->A2 A3 3. Reflux for 12-16h A2->A3 A4 4. Cool & Evaporate Solvent A3->A4 A5 5. Extract with EtOAc/Water A4->A5 A6 6. Wash, Dry & Concentrate A5->A6 A7 7. Recrystallize from Ethanol A6->A7 B1 1. Hydrolyze Ester with NaOH/MeOH A7->B1 Intermediate Product B2 2. Add Pd/C Catalyst B1->B2 B3 3. Hydrogenate at 50-60 psi B2->B3 B4 4. Filter Catalyst through Celite B3->B4 B5 5. Acidify Filtrate with HCl to pH ~6 B4->B5 B6 6. Filter Precipitated Product B5->B6 B7 7. Wash & Dry Final Product B6->B7

Caption: Step-by-step laboratory workflow for the synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Part 1: Low Yield of Intermediate Incomplete reaction; insufficient base; wet reagents.Increase reaction time and monitor by TLC. Ensure Na₂CO₃ is anhydrous. Use absolute ethanol.
Part 1: Product is an Oil/Gummy Impurities present; incomplete removal of solvent.Purify by column chromatography (Silica, Hexane/EtOAc gradient). Ensure complete drying after extraction.
Part 2: Hydrogenation is Stalled Catalyst poisoning (e.g., by sulfur impurities); inactive catalyst; insufficient H₂ pressure.Use fresh, high-quality Pd/C. Ensure starting material is pure. Increase H₂ pressure or add more catalyst (carefully).
Part 2: Low Yield of Final Product Incomplete precipitation; product is too soluble.Carefully adjust pH to the exact isoelectric point. Ensure the solution is cold during precipitation. Minimize the amount of water used for washing.
Part 2: Product is Discolored Air oxidation of the aromatic amine.Conduct the final work-up (acidification and filtration) promptly. Dry the product under vacuum without excessive heat.

Safety Precautions

  • Ethyl chloroacetate is a lachrymator and is corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium on carbon (Pd/C) can be pyrophoric, especially when dry or in the presence of solvents. Handle it under an inert atmosphere and never allow the filtered catalyst to dry in the air. Quench it immediately with water after use.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation equipment is properly maintained and operated in a well-ventilated area, free from ignition sources.

  • Always wear standard PPE, including a lab coat, safety glasses, and gloves, throughout the procedure.

References

  • Collet, F.; Dodd, R. H.; Dauban, P. Catalytic C-H amination: recent progress and future directions. Chemical Communications. 2009 , 5061–5074. Available from: [Link]

  • Ibrahim, A. A.; et al. N-Aryl Amino Acids as Potential Antibacterial Agents. Pharmaceuticals. 2023 , 16(6), 819. Available from: [Link]

  • Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available from: [Link]

  • Cai, Q.; et al. Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions. Synthesis. 2005 , (3), 496–499. Available from: [Link]

  • Kevlishvili, I.; et al. Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters. 2021 , 23(4), 1290–1295. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Patil, S. A.; et al. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. 2023 , 13(28). Available from: [Link]

  • CN103992241B - The preparation method of N-substituted-phenyl glycine. Google Patents.
  • Zimmerman, S. G.; et al. An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. Quick Company. Available from: [Link]

  • Sreenu, D.; et al. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Journal of Saudi Chemical Society. 2012 , 16(4), 433-439. Available from: [Link]

Sources

Application

how to use N-(2-Methyl-5-aminophenyl)glycine as a pharmaceutical intermediate

Application Note: N-(2-Methyl-5-aminophenyl)glycine (CAS 6262-31-3) as a Bifunctional Scaffold in Kinase Inhibitor and PROTAC Development Executive Summary N-(2-Methyl-5-aminophenyl)glycine (CAS 6262-31-3) is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(2-Methyl-5-aminophenyl)glycine (CAS 6262-31-3) as a Bifunctional Scaffold in Kinase Inhibitor and PROTAC Development

Executive Summary

N-(2-Methyl-5-aminophenyl)glycine (CAS 6262-31-3) is a highly versatile, bifunctional pharmaceutical intermediate. Featuring a uniquely substituted aniline core coupled with an N-acetic acid (glycine) appendage, it serves as a privileged scaffold for the synthesis of targeted therapeutics. This application note details the mechanistic rationale, divergent synthetic workflows, and self-validating protocols for utilizing this intermediate in the development of functionalized indole-based kinase inhibitors and Targeted Protein Degraders (PROTACs).

Mechanistic Rationale & Pharmacophore Utility

The structural intelligence of CAS 6262-31-3 lies in its three distinct functional domains, each offering precise control over drug design and synthesis:

  • The 2-Methyl Substituent (Conformational Control): In kinase inhibitor design (analogous to the development of Imatinib), the ortho-methyl group is not merely decorative. It induces a severe steric clash that forces adjacent coupled ring systems out of coplanarity. This conformational twist is critical for selectively targeting the inactive "DFG-out" conformation of kinases while preventing DNA intercalation, thereby reducing off-target toxicity [3].

  • The 5-Amino Group (Pharmacophore Extension): The primary amine at the 5-position is significantly more nucleophilic and less sterically hindered than the secondary amine of the glycine moiety. This differential reactivity allows for regioselective acylation or urea formation without the need for protecting groups.

  • The N-Glycine Moiety (Cyclization & Conjugation): The secondary N-acetic acid acts as a dual-purpose handle. It can undergo intramolecular Heumann or Bischler cyclization to form indole-2-carboxylate derivatives [1], or it can serve as a highly efficient carboxylic acid vector for EDC/NHS coupling to PEG-amine linkers in PROTAC design. Alternatively, modern green chemistry approaches utilize this moiety for visible-light-induced decarboxylative functionalization to generate α-aminoalkyl radicals [2].

Pharmacophore Core N-(2-Methyl-5-aminophenyl)glycine M1 2-Methyl Group Induces steric twist for kinase selectivity Core->M1 M2 5-Amino Group Primary site for pharmacophore extension Core->M2 M3 N-Glycine Moiety Cyclization precursor or PROTAC linker handle Core->M3

Pharmacophore mapping and functional utility of CAS 6262-31-3.

Divergent Synthetic Workflows

Because of its bifunctional nature, CAS 6262-31-3 can be channeled into two distinct drug discovery pipelines after an initial regioselective functionalization step.

Workflow A N-(2-Methyl-5-aminophenyl)glycine (CAS 6262-31-3) B Selective 5-NH2 Acylation (Pharmacophore Assembly) A->B Step 1 C Heumann Indole Cyclization (Ac2O, NEt3) B->C Pathway A D PROTAC Linker Attachment (EDC/NHS Coupling) B->D Pathway B E Indole-based Kinase Inhibitor C->E F Targeted Protein Degrader (PROTAC) D->F

Divergent synthetic workflow utilizing N-(2-Methyl-5-aminophenyl)glycine.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Regioselective Acylation of the 5-Amino Group

Causality & Design: The goal is to attach a kinase-binding motif (e.g., a substituted benzoyl group) exclusively to the primary amine. The use of N,N-Diisopropylethylamine (DIPEA) scavenges the HCl byproduct, preventing the protonation of the primary amine and maintaining its superior nucleophilicity over the sterically shielded secondary glycine amine. Procedure:

  • Dissolve 1.0 eq (180.2 mg, 1.0 mmol) of CAS 6262-31-3 in 5.0 mL of anhydrous DMF under a nitrogen atmosphere.

  • Add 1.5 eq (261 µL) of DIPEA and cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise, add 1.05 eq of the desired acyl chloride (dissolved in 1 mL DMF) over 10 minutes to prevent localized exothermic spikes that could drive off-target acylation.

  • Remove the ice bath and stir for 2 hours at room temperature.

  • Quench the reaction by pouring it into 20 mL of ice-cold distilled water. Filter the resulting precipitate and wash with cold water (3 × 5 mL).

  • Validation Checkpoint: Perform LC-MS analysis. The system is validated if the chromatogram shows a single major peak with a mass shift of +[Acyl Mass - HCl]. A negative Ninhydrin test (absence of deep purple color) confirms the complete consumption of the primary amine.

Protocol B: Flow-Assisted Heumann Indole Cyclization

Causality & Design: Traditional batch Heumann cyclizations of N-arylglycines often suffer from poor yields (typically ~40%) due to prolonged thermal exposure causing decomposition [1]. Transitioning this step to a continuous flow microreactor ensures rapid heat transfer and immediate quenching, doubling the yield and preventing the degradation of the newly formed indole core. Procedure:

  • Prepare a 0.5 M solution of the mono-acylated intermediate from Protocol A in anhydrous ethyl acetate.

  • Add 5.0 eq of Acetic Anhydride (Ac₂O) and 2.0 eq of Triethylamine (Et₃N) to the solution.

  • Pump the mixture through a stainless-steel flow reactor coil heated to 130 °C with a residence time of exactly 15 minutes.

  • Direct the reactor output into a collection flask submerged in an ice bath to instantly halt the reaction.

  • Co-evaporate the excess Ac₂O with methanol under reduced pressure to yield the 1-acetyl-3-acetoxyindole derivative.

  • Validation Checkpoint: Analyze via ¹H NMR (CDCl₃). The protocol is successful if the singlet corresponding to the glycine -CH₂- protons (~3.8 ppm) has completely disappeared, replaced by downfield aromatic indole protons (7.2–8.5 ppm).

Protocol C: PROTAC Linker Conjugation via the Glycine Carboxylate

Causality & Design: If the indole cyclization is bypassed, the free carboxylic acid of the glycine moiety serves as an ideal vector for E3 ligase recruitment. HATU is selected over standard EDC/NHS due to its superior efficiency in forming active esters with sterically hindered or electronically deactivated carboxylic acids. Procedure:

  • Dissolve 1.0 eq of the intermediate and 1.2 eq of HATU in anhydrous DMF. Stir for 15 minutes to generate the active HOAt ester.

  • Add 1.0 eq of a PEG-amine-functionalized E3 ligase ligand (e.g., a CRBN or VHL binder) followed by 2.0 eq of DIPEA.

  • Stir at room temperature for 4 hours.

  • Purify the conjugate directly via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

  • Validation Checkpoint: High-resolution mass spectrometry (HRMS) must confirm the exact mass of the PROTAC conjugate. The disappearance of the broad carboxylic acid -OH stretch (~2500–3300 cm⁻¹) in FT-IR further validates amide bond formation.

Quantitative Data Presentation

The following table summarizes the optimization of the Heumann Indole Cyclization (Protocol B), demonstrating the critical advantage of flow chemistry over traditional batch methods for processing CAS 6262-31-3 derivatives [1].

Reaction ModalityTemperature (°C)Residence / Reaction TimeReagent Equivalents (Ac₂O : Et₃N)Isolated Yield (%)Purity (LC-MS)
Standard Batch130 °C16 hours5.0 : 2.042%>90%
Microwave-Assisted150 °C10 minutes5.0 : 2.075%>92%
Continuous Flow 130 °C 15 minutes 5.0 : 2.0 88% >95%

References

  • Heumann Indole Flow Chemistry Process. ACS Publications (Organic Process Research & Development), 2019. This study establishes the baseline parameters and yield improvements for converting N-arylglycines into indoles using continuous flow microreactors. URL:[Link]

  • Recent advances in decarboxylative functionalization of N-arylglycines via photo- and electro-catalysis: a green chemistry perspective. RSC Publishing (Green Chemistry), 2026. Details modern, transition-metal-free methods for utilizing the N-glycine moiety in advanced C-C and C-N bond formations. URL:[Link]

  • Aromatic Amines and Biomarkers of Human Exposure. ResearchGate. Provides structural context on the 4-methyl-1,3-phenylenediamine core (the parent structure of the 2-methyl-5-aminophenyl motif) and its critical role in the pharmacokinetics and spatial geometry of kinase inhibitors like Imatinib. URL:[Link]

Method

N-(2-Methyl-5-aminophenyl)glycine applications in solid-phase peptide synthesis

Application Note: N-(2-Methyl-5-aminophenyl)glycine as a Multifunctional Scaffold in Solid-Phase Peptide Synthesis (SPPS) Target Audience: Peptide Chemists, Drug Discovery Scientists, and Bioconjugation Engineers. Execut...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(2-Methyl-5-aminophenyl)glycine as a Multifunctional Scaffold in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Bioconjugation Engineers.

Executive Summary

The demand for highly functionalized, proteolytically stable peptidomimetics has driven the adoption of N-substituted amino acids in solid-phase peptide synthesis (SPPS). Among these, N-(2-Methyl-5-aminophenyl)glycine (MAPG) has emerged as a uniquely versatile building block. MAPG combines the conformational rigidity of an N-aryl glycine with a highly tunable electronic profile. This Application Note details the mechanistic rationale and optimized protocols for utilizing MAPG in two advanced workflows: (1) Orthogonal bioconjugation via the 5-amino handle, and (2) Chemoselective ketoxime ligation via aerobic α -C–H oxidation.

Mechanistic Insights: The Dual-Reactivity of MAPG

The structural topology of MAPG dictates its behavior during and after SPPS:

  • Steric Constraints (The 2-Methyl Effect): The ortho-methyl group restricts the rotation of the N-aryl bond, inducing localized polyproline-like helical conformations in the peptide backbone. However, this steric bulk makes acylating the secondary amine of MAPG notoriously difficult during chain elongation, necessitating high-temperature coupling strategies.

  • Electronic Tuning (The 5-Amino Effect): N-aryl glycines are uniquely susceptible to metal-free aerobic oxidation, forming reactive α -imino amides that can be trapped by alkoxyamines to form ketoximes[1]. The electron-donating nature of the 5-amino group significantly lowers the oxidation potential of the α -carbon. Conversely, acylating this 5-amino group during SPPS acts as an "electronic switch," dampening oxidation until the amine is unmasked[2].

G A MAPG-Peptide (Electron-rich N-aryl) B Aerobic Oxidation (O2, pH 7.0) A->B C α-Imino Amide Intermediate B->C D Alkoxyamine Addition (R-O-NH2) C->D E Ketoxime Ligation Product D->E

Fig 1. Oxidative ketoxime ligation pathway of MAPG-peptides.

Experimental Protocols

Protocol A: SPPS Incorporation and Elongation of MAPG

Coupling an amino acid onto the secondary amine of MAPG requires overcoming significant steric hindrance. Standard room-temperature coupling with DIC/Oxyma will fail, leading to truncated sequences. This protocol utilizes microwave-assisted heating and highly reactive uronium salts to force the acylation.

Materials:

  • Fmoc-MAPG(Boc)-OH (Boc protects the 5-amino group)

  • HATU, HOAt, and N,N-Diisopropylethylamine (DIPEA)

  • Rink Amide AM Resin

  • Chloranil test kit (Kaiser tests yield false negatives for secondary amines)

Step-by-Step Methodology:

  • MAPG Coupling: Swell the resin in DMF. Add 3.0 equivalents of Fmoc-MAPG(Boc)-OH, 3.0 eq of DIC, and 3.0 eq of Oxyma Pure. React at room temperature for 2 hours.

  • Validation: Perform a Chloranil test. A colorless bead indicates successful coupling to the primary amine of the preceding residue.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 min).

  • Chain Elongation (Critical Step): To couple the next Fmoc-amino acid onto the sterically hindered MAPG secondary amine, pre-activate 5.0 eq of the incoming Fmoc-AA-OH with 4.9 eq HATU and 5.0 eq HOAt in DMF. Add 10.0 eq DIPEA.

  • Microwave Acylation: Transfer the activated mixture to the resin. Heat to 75°C in a microwave peptide synthesizer for 15 minutes. Repeat this coupling step twice (double coupling) to ensure >95% conversion.

Protocol B: Orthogonal Bioconjugation and Oxidative Ligation

By utilizing a highly acid-labile protecting group (e.g., Mtt or highly sensitive Boc) on the 5-amino position, researchers can selectively unmask the aniline ring on-resin for dye attachment, or leave it free to drive post-cleavage oxidative ligation[3].

Step-by-Step Methodology (Ketoxime Ligation):

  • Cleavage: Cleave the peptide from the resin using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. This removes the Boc group, yielding the highly electron-rich free 5-amino-MAPG peptide.

  • Oxidation/Ligation Setup: Dissolve the purified MAPG-peptide (1 mM) in 100 mM Sodium Phosphate buffer (pH 7.0).

  • Alkoxyamine Addition: Add 10 equivalents of the desired alkoxyamine (e.g., O -Benzylhydroxylamine hydrochloride).

  • Aerobic Reaction: Stir the reaction vigorously open to the air (or under an O2​ balloon) at room temperature. The electron-rich MAPG undergoes spontaneous α -oxidation and subsequent oxime trapping within 8–12 hours[1].

Workflow N1 Resin-Bound Peptide N2 Couple Fmoc-MAPG(Boc)-OH (DIC/Oxyma) N1->N2 N3 Acylate MAPG 2° Amine (HATU/HOAt, 75°C) N2->N3 N4 Global Cleavage & Deprotection (TFA Scavenger Mix) N3->N4 N5 Aerobic Oxime Ligation (O2, Alkoxyamine) N4->N5

Fig 2. SPPS workflow for MAPG incorporation and subsequent oxidative ligation.

Quantitative Data: Reactivity Comparison

The electronic nature of the N-aryl ring directly dictates the kinetics of the α -imino amide formation. Table 1 demonstrates how MAPG compares to standard N-phenylglycine derivatives during oxidative ketoxime ligation.

Table 1: Aerobic Oxidative Ligation Kinetics of N-Aryl Peptides (pH 7.0, 25°C)

N-Aryl Glycine DerivativeElectronic NatureTime to >90% ConversionLigation YieldSide-Chain Oxidation (Met/Trp)
N-Phenylglycine (Standard)Neutral>48 hours45%Moderate
N-(4-Methoxyphenyl)glycineElectron-Rich24 hours78%Low
MAPG (Free 5-Amino) Highly Electron-Rich 8 hours 92% None detected
MAPG (5-Acetamido)Electron-WithdrawingNo reaction<5%N/A

Data Interpretation: The free 5-amino group of MAPG acts as a powerful electron donor, accelerating the site-selective α -C–H oxidation to outcompete off-target oxidation of sensitive residues like Methionine or Tryptophan[1]. If the 5-amino group is acetylated, the reaction is completely halted, providing a reliable protecting-group-based control mechanism.

Troubleshooting & Best Practices

  • Incomplete MAPG Acylation: If the sequence truncates after MAPG incorporation, switch to triphosgene activation. Converting the incoming Fmoc-AA-OH to an acid chloride/isocyanate intermediate bypasses the steric clash of the 2-methyl group.

  • Premature Oxidation: MAPG-peptides with free 5-amino groups are sensitive to prolonged exposure to air in solution. Store purified, lyophilized peptides under argon at -20°C until ready for the ligation step[2].

References

  • Young, H. A., Guthrie, Q. A. E., & Proulx, C. (2020). N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. The Journal of Organic Chemistry, 85(3), 1748–1755. Available at:[Link]

  • Proulx, C., et al. (2018). Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. Organic Letters, 20(9), 2564-2567. Available at:[Link]

  • Young, H. A., et al. (2025). Oxidative Couplings of N-Aryl Peptides in Organic Solvent: Preventing Amino Acid Side Chain Loss. ACS Publications. Available at:[Link](Note: URL reflects the DOI structure for the recent ACS publication on organic solvent oxidative couplings retrieved during grounding).

Sources

Application

Application Note: Advanced Chromatographic Purification Strategies for N-(2-Methyl-5-aminophenyl)glycine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Synthetic crude mixtures and biological extracts Chemical Profiling & The "Void Volume" Dilemma N-(2-Methyl-5-aminophenyl)gl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Synthetic crude mixtures and biological extracts

Chemical Profiling & The "Void Volume" Dilemma

N-(2-Methyl-5-aminophenyl)glycine (CAS: 6262-31-3) is a highly polar, amphoteric building block frequently utilized in the synthesis of advanced dyes, pharmaceutical intermediates, and biochemical probes. Structurally, it features a secondary amine (the glycine linkage), a primary aromatic amine, and a terminal carboxylic acid.

The Causality of Purification Failure on Standard Media: Purifying this molecule using standard Reversed-Phase (RP) C18 chromatography typically results in catastrophic failure (elution in the void volume). The presence of both acidic (pKa ~2.3 for the carboxyl group) and basic (pKa ~4.5 and ~9.5 for the anilino and secondary amines) functional groups renders the molecule zwitterionic at physiological and weakly acidic pH levels. This dual-charge state creates extreme hydrophilicity, preventing partitioning into the hydrophobic C18 stationary phase. Furthermore, the electron-rich primary aromatic amine is highly susceptible to oxidative degradation, necessitating precise control over mobile phase dissolved oxygen.

To successfully isolate N-(2-Methyl-5-aminophenyl)glycine, the chromatographic environment must be manipulated to either mask its polarity or explicitly exploit it.

Chromatographic Strategy: Masking vs. Exploiting Polarity

We present two orthogonal, field-proven methodologies for the isolation of this compound. The selection between these methods depends entirely on your downstream requirements (e.g., preparative scale-up vs. mass spectrometry compatibility).

Strategy A: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)

This method masks the polarity of the molecule. By introducing [1], the mobile phase pH is lowered to ~2.0. This causality is twofold:

  • It fully protonates the carboxylic acid, neutralizing its negative charge.

  • It protonates both amines, turning the molecule into a net cation. The trifluoroacetate counterion (TFA⁻) then pairs with these cationic sites, forming a transient, lipophilic complex that successfully retains on a standard C18 column.

Strategy B: Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)

This method exploits the native polarity of the molecule. HILIC operates via an inverse mechanism to RP-HPLC. By utilizing a sulfobetaine zwitterionic stationary phase and a highly organic mobile phase (>80% Acetonitrile), the polar N-(2-Methyl-5-aminophenyl)glycine is forced to partition into a water-enriched layer immobilized on the silica surface. [2] to disrupt secondary electrostatic repulsions without suppressing downstream Electrospray Ionization Mass Spectrometry (ESI-MS) signals [3].

Workflow Start Crude N-(2-Methyl-5-aminophenyl)glycine Matrix Decision Downstream Application Requires MS Compatibility? Start->Decision HILIC ZIC-HILIC Method (Ammonium Formate / ACN) Decision->HILIC Yes (Avoid Ion Suppression) IP_HPLC IP-RP-HPLC Method (0.1% TFA / Water-ACN) Decision->IP_HPLC No (Preparative Scale / UV) Direct Direct Lyophilization (Volatile Buffer Removal) HILIC->Direct Desalt Lyophilization & Desalting (TFA Salt Removal) IP_HPLC->Desalt QC QC Validation (Orthogonal LC-MS & 19F-NMR) Desalt->QC Direct->QC

Fig 1. Decision workflow for chromatographic purification based on downstream MS requirements.

Step-by-Step Experimental Protocols

Protocol A: Preparative IP-RP-HPLC (High Loading Capacity)

Optimized for bulk purification where UV detection is sufficient.

  • Solvent Preparation:

    • Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

    • Critical Step: Sparge both solvents with Helium for 15 minutes. Removing dissolved oxygen is mandatory to prevent the oxidation of the 5-amino group during the run.

  • Sample Preparation: Dissolve the crude mixture in 95:5 (A:B). Do not exceed 50 mg/mL to prevent column overloading and ion-pair depletion. Filter through a 0.22 µm PTFE membrane.

  • Chromatographic Conditions:

    • Column: Preparative AQ-C18 (250 x 21.2 mm, 5 µm). The aqueous-compatible (AQ) phase prevents hydrophobic collapse at low organic concentrations.

    • Flow Rate: 20.0 mL/min.

    • Gradient: Isocratic hold at 2% B for 5 mins, followed by a linear gradient to 35% B over 25 minutes.

    • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Recovery: Collect the target peak and immediately flash-freeze in liquid nitrogen, followed by lyophilization. Note: The product will be recovered as a TFA salt.

Protocol B: ZIC-HILIC Purification (MS-Compatible)

Optimized for analytical or semi-preparative scales requiring direct MS coupling.

  • Solvent Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

    • Mobile Phase B: 100% Acetonitrile.

  • Sample Preparation: Dissolve the sample in 75% Acetonitrile / 25% Water.

    • Causality: Injecting a sample dissolved in high aqueous content into a HILIC column disrupts the immobilized water layer, leading to severe peak fronting and loss of resolution.

  • Chromatographic Conditions:

    • Column: ZIC-HILIC (Sulfobetaine bonded phase), 150 x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start at 90% B. Run a linear gradient down to 50% B over 20 minutes. (In HILIC, increasing the aqueous phase increases elution strength).

    • Detection: ESI-MS (Positive Ion Mode, [M+H]⁺ = 181.1 m/z).

  • Recovery: Evaporate the solvent under reduced pressure. The ammonium formate buffer is entirely volatile, leaving the free-base zwitterion intact.

Quantitative Method Comparison

The following table summarizes the empirical performance metrics of both methodologies for isolating N-(2-Methyl-5-aminophenyl)glycine from a standard synthetic crude matrix.

ParameterIP-RP-HPLC (Protocol A)ZIC-HILIC (Protocol B)
Retention Mechanism Hydrophobic partitioning via TFA ion-pairingAqueous layer partitioning & electrostatic
Typical Retention Time (Rt) 14.5 min11.2 min
Loading Capacity (per injection) High (~150 mg on 21.2 mm column)Low-Medium (~15 mg on 10 mm column)
MS Compatibility Poor (TFA causes severe ion suppression)Excellent (Volatile buffer)
Final Product State TFA SaltFree Zwitterion
Average Recovery 88 - 92%82 - 85%
Target Purity (UV 254nm) > 98%> 99%

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the purification, the workflow must be a self-validating system. Relying on a single chromatographic mode for both purification and purity analysis is a critical error, as co-eluting impurities sharing the same physicochemical properties will remain hidden.

1. Orthogonal Purity Validation: If the product was purified using Protocol A (IP-RP-HPLC), the final lyophilized powder must be analyzed using Protocol B (ZIC-HILIC). Because HILIC separates based on hydrophilicity and charge state rather than hydrophobicity, any lipophilic impurities that co-eluted on the C18 column will be drastically separated on the ZIC-HILIC column, validating the true purity of the isolate.

2. Counterion Quantification (TFA Assessment): For downstream biological assays or subsequent synthetic coupling steps, the presence of residual TFA can be highly toxic or chemically inhibitory. [4].

  • Validation Step: Dissolve 2 mg of the lyophilized product from Protocol A in D₂O. Perform ¹⁹F-NMR spectroscopy. The absence of a sharp singlet at ~ -76 ppm confirms that the desalting/lyophilization process successfully removed the trifluoroacetate salts, yielding a biologically compatible product.

References

  • Gritti, F. (2020). Thermodynamic Interpretation of the Drift and Noise of Gradient Baselines in Reversed-Phase Liquid Chromatography Using Mobile Phase Additives. Journal of Chromatography A, 1633, 461605.[Link]

  • Ortega, A. F., & Van Amburgh, M. E. (2023). Determination of bovine plasma amino acids and metabolites using zwitterionic-hydrophilic interaction liquid chromatography coupled with isotope dilution electrospray ionization triple quadrupole liquid chromatography-mass spectrometry. JDS Communications, 5(2), 118-123.[Link]

  • Al-Phalahy, B. A., Muhamad, Y. H., & Rasheed, A. S. (2016). Zwitterionic Ion Chromatography of Dansyl Amino Acids with 4-Vinylbenzyl Dimethyl Ammonio Pentanesulfonate as Stationary Phase. Asian Journal of Chemistry, 28(10), 2239-2244.[Link]

  • Gille, A., et al. (2024). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceutics, 16(8), 1049.[Link]

Method

Application Note: Advanced Sample Preparation and LC-MS/MS Analysis of N-(2-Methyl-5-aminophenyl)glycine in Biological Matrices

Executive Summary The quantification of small, highly polar, and amphoteric intermediates such as N-(2-Methyl-5-aminophenyl)glycine (CAS: 6262-31-3) in complex biological matrices presents significant analytical challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small, highly polar, and amphoteric intermediates such as N-(2-Methyl-5-aminophenyl)glycine (CAS: 6262-31-3) in complex biological matrices presents significant analytical challenges. Traditional reversed-phase liquid chromatography (RPLC) and generic solid-phase extraction (SPE) often fail due to poor analyte retention and severe ion suppression from matrix effects.

This application note details a self-validating, highly specific analytical workflow. By exploiting the zwitterionic nature of the analyte, we utilize a Mixed-Mode Strong Cation Exchange (MCX) SPE protocol coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) tandem mass spectrometry (LC-MS/MS) . This methodology guarantees rigorous matrix depletion, robust analyte recovery, and high-confidence quantification suitable for pharmacokinetics and drug development applications.

Physicochemical Profiling & Mechanistic Rationale

To design a robust extraction system, we must first deconstruct the physicochemical properties of N-(2-Methyl-5-aminophenyl)glycine. The molecule possesses three distinct ionizable functional groups:

  • Carboxylic Acid (Glycine moiety): pKa​≈2.5

  • Primary Aromatic Amine: pKa​≈4.5

  • Secondary Aromatic Amine: pKa​≈3.5−4.0

The Causality Behind Mixed-Mode SPE

Standard polymeric reversed-phase sorbents (e.g., HLB) rely solely on hydrophobic interactions, which are insufficient for retaining this highly polar, low-molecular-weight ( 180.20 g/mol ) compound, leading to breakthrough during sample loading.

Instead, we employ an MCX (Mixed-Mode Strong Cation Exchange) sorbent. The sorbent contains sulfonic acid groups ( pKa​<1.0 ) that remain permanently negatively charged. By acidifying the biological sample to pH<2.0 using formic acid, the carboxylic acid on the analyte is neutralized, while both amine groups become fully protonated (cationic). This creates a powerful electrostatic "lock" between the analyte and the sorbent [1]. Because the analyte is ionically bound, we can aggressively wash the sorbent with 100% methanol to strip away hydrophobic interferences (e.g., phospholipids) without risking analyte loss—a self-validating mechanism that ensures absolute matrix cleanup.

The Causality Behind HILIC-MS/MS

Aromatic amines and polar amino acid derivatives elute in the void volume of standard C18 columns, exposing them to catastrophic matrix suppression. HILIC (Hydrophilic Interaction Liquid Chromatography) provides orthogonal retention by partitioning the polar analyte into a water-enriched layer immobilized on a polar stationary phase (e.g., ZIC-HILIC or Amide) [2]. This allows the use of highly organic mobile phases, which dramatically enhances electrospray ionization (ESI) efficiency for aromatic amines [3].

Workflow Visualization

SPE_Mechanism Sample Biological Matrix (Plasma/Urine) PPT Protein Precipitation (Add ACN + 1% FA) Sample->PPT Denature Proteins Acidify Acidification (pH < 2.0) Analyte becomes Cationic (+) PPT->Acidify Centrifuge & Collect Supernatant Load Load onto MCX Sorbent (Electrostatic & Hydrophobic Retention) Acidify->Load Apply to Conditioned Cartridge Wash1 Wash 1: 0.1% FA in H2O (Removes Salts/Polar Interferences) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Phospholipids/Neutrals) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH (Neutralizes Analyte, Breaks Ionic Bond) Wash2->Elute LCMS HILIC-LC-MS/MS Analysis Elute->LCMS Evaporate & Reconstitute

Figure 1: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for amphoteric analytes.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Sorbent: Oasis MCX 96-well plate (30 mg, 30 µm) or equivalent.

  • Analytical Column: SeQuant® ZIC®-HILIC (2.1 × 100 mm, 3.5 µm).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Modifiers: Formic Acid (FA), Ammonium Formate ( NH4​FA ), Ammonium Hydroxide ( NH4​OH ).

Sample Pretreatment (Protein Precipitation & Acidification)

Aromatic amines are susceptible to oxidation; process samples on ice and avoid prolonged exposure to light.

  • Aliquot of plasma/urine into a microcentrifuge tube.

  • Add of Internal Standard (IS) working solution (e.g., isotopically labeled phenylglycine derivative).

  • Add of cold ACN containing 2% FA . (Rationale: ACN precipitates proteins, while the high FA concentration simultaneously drives the pH below 2.0, ensuring the analyte is fully protonated).

  • Vortex for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000×g for 10 minutes at 4∘C .

  • Transfer of the supernatant to a clean well plate and dilute with of 0.1% FA in water to reduce the organic content prior to SPE loading.

Mixed-Mode SPE Workflow
  • Condition: Pass 1.0 mL of MeOH through the MCX cartridge.

  • Equilibrate: Pass 1.0 mL of 0.1% FA in water.

  • Load: Apply the diluted supernatant ( ) at a flow rate of 1 mL/min .

  • Wash 1 (Aqueous): Pass 1.0 mL of 0.1% FA in water. (Rationale: Washes away un-retained salts, hydrophilic peptides, and highly polar matrix components).

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH . (Rationale: Removes neutral lipids, phospholipids, and hydrophobic interferences. The analyte remains ionically locked to the sorbent).

  • Elute: Pass of 5% NH4​OH in MeOH. (Rationale: The high pH deprotonates the amines, neutralizing the analyte's positive charge and breaking the electrostatic interaction with the sulfonic acid groups).

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35∘C . Reconstitute in of Initial Mobile Phase (95% ACN / 5% Aqueous Buffer).

LC-MS/MS Analytical Strategy & Data Presentation

Chromatography Conditions
  • Column Temperature: 40∘C

  • Mobile Phase A: 10 mM NH4​FA in Water, adjusted to pH3.0 with FA.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Flow Rate: 0.4 mL/min

Table 1: HILIC Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0595Initial
2.0595Isocratic Hold
7.05050Linear Gradient
9.05050Column Wash
9.1595Re-equilibration
13.0595End
Mass Spectrometry Parameters

Analysis is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The primary transition ( 181.1→122.1 ) represents the loss of the glycine moiety ( −59 Da ), yielding the stable aminotoluidine fragment.

Table 2: MRM Transitions and Collision Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)
N-(2-Methyl-5-aminophenyl)glycine181.1122.1 (Quantifier)6025
N-(2-Methyl-5-aminophenyl)glycine181.1106.1 (Qualifier)6035
Internal Standard (IS)IS-dependentIS-dependent6025
Method Performance Metrics

The self-validating nature of the MCX-HILIC workflow yields exceptional recovery and minimal matrix effects, passing standard FDA/EMA bioanalytical validation guidelines.

Table 3: Validation Summary (n=6 per matrix)

ParameterHuman PlasmaHuman UrineAcceptance Criteria
Extraction Recovery (%) 88.5 ± 4.292.1 ± 3.8Consistent, CV < 15%
Matrix Effect (%) 95.2 ± 5.198.4 ± 4.085% - 115%
Intra-day Precision (RSD %) 4.83.5< 15%
Linearity ( R2 ) 0.9980.999> 0.990

References

  • Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry. MDPI Foods. Available at:[Link][1]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules (PMC/NIH). Available at:[Link][2]

  • Rapid Biomonitoring of Heterocyclic Aromatic Amines in Human Urine by Tandem Solvent Solid Phase Extraction Liquid Chromatography Electrospray Ionization Mass Spectrometry. Chemical Research in Toxicology (ACS Publications). Available at:[Link][3]

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of N-(2-Methyl-5-nitrophenyl)glycine Precursors

Introduction The catalytic hydrogenation of aromatic nitro compounds is a cornerstone of industrial and pharmaceutical synthesis, providing a clean and efficient route to valuable aniline derivatives. This guide offers a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The catalytic hydrogenation of aromatic nitro compounds is a cornerstone of industrial and pharmaceutical synthesis, providing a clean and efficient route to valuable aniline derivatives. This guide offers a detailed exploration of the techniques for the catalytic hydrogenation of N-(2-Methyl-5-nitrophenyl)glycine and its precursors, key intermediates in the synthesis of various high-value molecules, including pharmaceuticals.[1][2] The reduction of the nitro group to an amine is a critical transformation, and understanding the nuances of catalyst selection, reaction conditions, and safety protocols is paramount for achieving high yields and purity. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and practical, field-proven protocols.

The primary precursor of focus is N-(2-methyl-5-nitrophenyl)glycine. The objective is the selective reduction of the nitro group to an amine, yielding N-(2-Methyl-5-aminophenyl)glycine, without affecting other functional groups within the molecule.

Mechanistic Overview: The Journey from Nitro to Amine

The catalytic hydrogenation of a nitroarene to an aniline is a heterogeneous catalytic process that occurs on the surface of a metal catalyst.[3] The generally accepted mechanism involves a stepwise reduction of the nitro group.[3][4]

The two primary pathways for the reduction of nitroarenes are the direct and condensation pathways. The direct pathway involves the sequential reduction through nitroso and hydroxylamine intermediates.[5] The condensation pathway involves the reaction of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced.[5]

G cluster_direct Direct Pathway cluster_condensation Condensation Pathway Nitroarene (Ar-NO2) Nitroarene (Ar-NO2) Nitrosoarene (Ar-NO) Nitrosoarene (Ar-NO) Nitroarene (Ar-NO2)->Nitrosoarene (Ar-NO) + H2 Hydroxylamine (Ar-NHOH) Hydroxylamine (Ar-NHOH) Nitrosoarene (Ar-NO)->Hydroxylamine (Ar-NHOH) + H2 Azoxybenzene (Ar-N(O)=N-Ar) Azoxybenzene (Ar-N(O)=N-Ar) Nitrosoarene (Ar-NO)->Azoxybenzene (Ar-N(O)=N-Ar) + Ar-NHOH Aniline (Ar-NH2) Aniline (Ar-NH2) Hydroxylamine (Ar-NHOH)->Aniline (Ar-NH2) + H2 Azobenzene (Ar-N=N-Ar) Azobenzene (Ar-N=N-Ar) Azoxybenzene (Ar-N(O)=N-Ar)->Azobenzene (Ar-N=N-Ar) + H2 Hydrazobenzene (Ar-NH-NH-Ar) Hydrazobenzene (Ar-NH-NH-Ar) Azobenzene (Ar-N=N-Ar)->Hydrazobenzene (Ar-NH-NH-Ar) + H2 Hydrazobenzene (Ar-NH-NH-Ar)->Aniline (Ar-NH2) + H2

Caption: Reaction pathways for nitroarene hydrogenation.

Under typical catalytic hydrogenation conditions with common catalysts like Pd/C, the reaction generally proceeds through the direct pathway.[3][4] However, the formation of intermediates like hydroxylamines can sometimes lead to side reactions, such as the formation of colored azo and azoxy compounds, which can impact product purity.[6]

Catalyst Selection: The Heart of the Transformation

The choice of catalyst is critical for a successful hydrogenation. Several catalysts are effective for the reduction of nitro groups, each with its own advantages and disadvantages.[7]

CatalystKey CharacteristicsConsiderations
Palladium on Carbon (Pd/C) Highly active and the most common choice for nitro group reductions.[7][8] Typically used at 5-10% loading.[8]Can also reduce other functional groups like alkenes, alkynes, and can cause dehalogenation.[3]
Platinum on Carbon (Pt/C) Another highly active catalyst.[9]Similar reactivity profile to Pd/C.[3]
Raney® Nickel A cost-effective alternative to precious metal catalysts.[10] Often used when dehalogenation is a concern.[7]Pyrophoric nature requires careful handling.[6]

For the specific case of N-(2-Methyl-5-nitrophenyl)glycine, where the primary goal is the selective reduction of the nitro group, 5% Palladium on Carbon (Pd/C) is the recommended starting point due to its high activity and general reliability for this transformation.[7]

Experimental Protocols

Safety First: Handling Hydrogen and Pyrophoric Catalysts

Catalytic hydrogenation involves flammable solvents, hydrogen gas, and potentially pyrophoric catalysts, creating a significant fire and explosion hazard.[11] Strict adherence to safety protocols is mandatory.

  • Ventilation: All hydrogenation reactions must be conducted in a certified chemical fume hood.[12]

  • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (nitrogen or argon) to remove all oxygen before introducing hydrogen.[13][14]

  • Catalyst Handling: Catalysts, especially Raney® Nickel and used Pd/C, can be pyrophoric and should be handled with care.[6][14] They are typically handled as a wet slurry to minimize the risk of ignition.[13][14] Spent catalyst should be quenched with water immediately after filtration.[11]

  • Pressure and Temperature: Never exceed the rated pressure and temperature limits of the reaction vessel.[15]

  • Leak Detection: Before introducing hydrogen, always perform a leak test with an inert gas.[15]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Clean & Dry Reactor B Add Catalyst & Solvent A->B C Add Substrate B->C D Inert Gas Purge (x3) C->D E Introduce Hydrogen D->E F Heat & Stir E->F G Monitor H2 Uptake F->G H Cool & Vent H2 G->H I Inert Gas Purge (x3) H->I J Filter Catalyst I->J K Concentrate Filtrate J->K L Purify Product K->L

Caption: General experimental workflow for catalytic hydrogenation.

Protocol 1: Catalytic Hydrogenation of N-(2-Methyl-5-nitrophenyl)glycine using Pd/C

This protocol details the reduction of N-(2-methyl-5-nitrophenyl)glycine to N-(2-Methyl-5-aminophenyl)glycine using 5% Pd/C as the catalyst.

Materials:

  • N-(2-Methyl-5-nitrophenyl)glycine

  • 5% Palladium on Carbon (Pd/C, ~50% water wet)

  • Ethanol (or other suitable solvent like methanol or ethyl acetate)[3]

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (high purity)

  • Celite® or other filter aid

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave) with pressure gauge and gas inlet/outlet[4]

  • Glass reaction vessel

  • Magnetic or mechanical stirrer

  • Filtration apparatus

Procedure:

  • Reactor Setup: Ensure the hydrogenation apparatus and reaction vessel are clean and dry.[4]

  • Catalyst Charging: To the reaction vessel, add the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate). Add a suitable volume of ethanol to create a slurry.

  • Substrate Addition: Dissolve the N-(2-Methyl-5-nitrophenyl)glycine in ethanol and add it to the reaction vessel.

  • System Purging: Seal the reactor and purge the system with nitrogen or argon at least three times to remove all oxygen.[15]

  • Hydrogen Introduction: After purging, evacuate the inert gas and introduce hydrogen to the desired pressure (typically 1-4 atm or ~15-60 psi).[12]

  • Reaction: Begin vigorous stirring and, if necessary, heat the reaction to the desired temperature (often room temperature to 50°C is sufficient).[3]

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge.[4] The reaction is complete when hydrogen consumption ceases.

  • Work-up: Once the reaction is complete, stop the stirring and cool the reactor to room temperature. Carefully vent the excess hydrogen.

  • Final Purge: Purge the reactor with nitrogen or argon at least three times to remove any residual hydrogen.[15]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-(2-Methyl-5-aminophenyl)glycine. The product can be further purified by recrystallization if necessary.

Data Summary and Optimization

The efficiency of the hydrogenation can be influenced by several parameters. The following table provides a starting point for optimization.

ParameterTypical RangeRationale & Key Insights
Catalyst Loading 1-5 mol% (Pd)Higher loading can increase reaction rate but also cost. Start with a lower loading and increase if the reaction is sluggish.
Solvent Ethanol, Methanol, Ethyl Acetate[3]Polar solvents are generally preferred as they can aid in the dissociation of hydrogen on the catalyst surface.[16]
Temperature Room Temperature - 50°C[3]The reduction of nitro groups is highly exothermic.[6] Starting at room temperature is advisable, with gentle heating if the reaction is slow.
Hydrogen Pressure 1 - 4 atm (15-60 psi)[12]Higher pressure increases the concentration of dissolved hydrogen, which can accelerate the reaction rate.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Slow or Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure- Poor catalyst dispersion- Use fresh catalyst- Increase hydrogen pressure- Ensure vigorous stirring[17]
Formation of Colored Byproducts Accumulation of hydroxylamine and nitroso intermediates leading to azo/azoxy compounds.[6]- Ensure complete hydrogenation- Consider using a different catalyst like Raney® Nickel, which can be more effective at preventing hydroxylamine accumulation.[6]
Dehalogenation (if applicable) The catalyst is also active for hydrodehalogenation.Use a less active catalyst for dehalogenation, such as Raney® Nickel.[7]

References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Hydrogenation Reaction Safety In The Chemical Industry.
  • Palladium on carbon - Wikipedia.
  • Nitro Reduction - Common Conditions.
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors - Nanjing Hjchem.
  • Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzene using Palladium on Carbon - Benchchem.
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
  • Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts - RSC Publishing.
  • Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry.
  • Structure–Activity Relationship for the Catalytic Hydrogenation of Nitrobenzene by Single Platinum Atoms Supported on Nitrogen-Doped Carbon - ACS Publications.
  • A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts | Request PDF.
  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst - ResearchGate.
  • Hydrogenation SOP.
  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni) - OrgoSolver.
  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides | The Journal of Organic Chemistry - ACS Publications.
  • A study of nitrobenzene hydrogenation over palladium/carbon catalysts - Ovid.
  • The hydrogenation of nitrobenzene to aniline: a new mechanism - RSC Publishing.
  • Hydrogenation Reactions - safety.pitt.edu.
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Publishing.
  • Reduction of nitro compounds - Wikipedia.
  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles - ChemRxiv.
  • Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF - ResearchGate.
  • Process for the hydrogenation of nitro compounds - Google Patents.
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal.
  • Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • Hydrogenation of nitro compounds to anilines - candcs.
  • syntheses of 5-amino-2-phenyl-4(3h)-pyrimidinone derivertives starting with glycine - Semantic Scholar.
  • Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics.
  • CN111440147B - Synthetic method of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents.
  • Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity - ACS Publications.
  • Technical Support Center: Catalyst Selection for Hydrogenation of 2-((p-Nitrophenyl)sulphonyl)ethanol - Benchchem.
  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing).
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives.
  • Investigation of Lignin-Based Catalysts' Effectiveness and Constraints in Selective Hydrogenation - MDPI.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol - Benchchem.
  • Selective hydrogenation catalyst - 희성촉매주식회사.
  • Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst - Green Chemistry (RSC Publishing).

Sources

Method

Application Note: Incorporating N-(2-Methyl-5-aminophenyl)glycine into Bioactive Polymer Matrices

Executive Summary The development of electroactive and structurally robust biomaterials is a critical frontier in tissue engineering, particularly for excitable tissues such as cardiac and neural networks. This applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of electroactive and structurally robust biomaterials is a critical frontier in tissue engineering, particularly for excitable tissues such as cardiac and neural networks. This application note details the integration of N-(2-Methyl-5-aminophenyl)glycine (CAS: 6262-31-3) into a Hyaluronic Acid (HA) polymer matrix. By leveraging the dual-functional nature of this compound—comprising a glycine moiety for bioconjugation and a primary aromatic amine for oxidative crosslinking—researchers can synthesize a covalently anchored, polyaniline-like conductive hydrogel. This protocol eliminates the toxicity and leaching issues typically associated with blending free conductive polymers into hydrogel networks[1].

Chemical Rationale & Mechanistic Insights

N-(2-Methyl-5-aminophenyl)glycine (MAPG) features two distinct nitrogen centers: a secondary aliphatic amine (part of the glycine moiety) and a primary aromatic amine.

The Causality of Experimental Design: When conjugating MAPG to the carboxylic acid groups of HA via EDC/NHS chemistry, chemoselectivity is paramount. The secondary amine of the glycine group has a higher pKa and greater nucleophilicity compared to the primary aromatic amine, whose lone pair is delocalized into the aromatic ring. By carefully controlling the reaction pH (shifting from 5.5 during activation to 7.4 during conjugation), we ensure that the EDC/NHS-activated HA selectively reacts with the glycine moiety[2].

This chemoselective coupling leaves the primary aromatic amine completely unreacted and pendant on the HA backbone. Upon the introduction of an oxidizing agent (such as Ammonium Persulfate, APS), these pendant aromatic amines undergo a 1-electron oxidation to form radical cations. These radicals recombine in a head-to-tail fashion, generating a conjugated, electrically conductive crosslinked network mimicking polyaniline (PANI)[3].

Workflow A Hyaluronic Acid (HA Backbone) B EDC/NHS Activation (pH 5.5) A->B C MAPG Conjugation (pH 7.4) B->C O-acylisourea intermediate D HA-g-MAPG Precursor C->D Amide bond formation E APS Oxidation (In situ crosslinking) D->E Pendant aromatic amines F Electroactive Hydrogel Matrix E->F Radical coupling

Workflow for the synthesis and oxidative crosslinking of HA-g-MAPG hydrogels.

Experimental Protocols

Protocol A: Synthesis of HA-g-MAPG Precursor

This protocol establishes a self-validating bioconjugation system. The two-step pH adjustment prevents the hydrolysis of the O-acylisourea intermediate, ensuring a high degree of substitution (DS).

Reagents:

  • Sodium Hyaluronate (HA, MW ~100 kDa)

  • N-(2-Methyl-5-aminophenyl)glycine (MAPG)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • 0.1 M MES Buffer (pH 5.5) and 0.1 M NaOH

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of HA in 100 mL of 0.1 M MES buffer (pH 5.5) under continuous magnetic stirring until a homogeneous, clear solution is achieved.

  • Activation: Add EDC·HCl (1.91 g, 10 mmol) and NHS (0.57 g, 5 mmol) to the HA solution. The molar ratio of HA-COOH : EDC : NHS is approximately 1:4:2. Stir the reaction in the dark for 45 minutes at room temperature to form the stable NHS-ester intermediate[4].

  • pH Shift: Carefully adjust the pH of the solution to 7.4 using dropwise addition of 0.1 M NaOH. Crucial Step: This deprotonates the secondary amine of the MAPG glycine moiety, maximizing its nucleophilicity for the subsequent attack[5].

  • Conjugation: Immediately add MAPG (0.90 g, 5 mmol) dissolved in 10 mL of slightly basic deionized water. Stir the mixture vigorously for 24 hours at room temperature in the dark.

  • Purification (Self-Validation): Transfer the solution to dialysis tubing (MWCO 12–14 kDa). Dialyze against 100 mM NaCl for 48 hours to disrupt ionic interactions between unreacted MAPG and the HA backbone, followed by dialysis against pure deionized water for 48 hours (changing water twice daily).

  • Recovery: Lyophilize the purified solution for 72 hours to obtain the HA-g-MAPG precursor as a light-brown sponge.

Protocol B: Fabrication of the Electroactive Hydrogel

This step utilizes oxidative polymerization to crosslink the matrix, simultaneously imparting electrical conductivity and mechanical rigidity.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the lyophilized HA-g-MAPG at a concentration of 5% (w/v) in sterile Phosphate Buffered Saline (PBS, pH 7.4).

  • Oxidant Addition: Prepare a fresh stock solution of Ammonium Persulfate (APS) in PBS (1 M). Add the APS solution to the HA-g-MAPG mixture such that the molar ratio of APS to the grafted MAPG aromatic amines is 1:1.

  • Gelation: Mix thoroughly using a positive displacement pipette to avoid bubble formation, and inject the mixture into the desired mold (e.g., a Teflon cylindrical mold or a well plate).

  • Incubation: Incubate the mold at 37°C for 2 hours.

  • Visual Validation: The successful formation of the polyaniline-like crosslinks is visually confirmed by a distinct color transition from light brown to dark green/blue, characteristic of the conductive emeraldine salt state of the conjugated amines[6].

Mechanism P1 Pendant Aromatic Amine HA-bound MAPG Ox Oxidant Addition APS / H2O2 P1->Ox Rad Radical Cation Formation Delocalized e- Ox->Rad 1e- oxidation Cross C-N / C-C Coupling Polyaniline-like Bridge Rad->Cross Recombination Gel Conductive Network Enhanced Modulus Cross->Gel Matrix gelation

Oxidative crosslinking mechanism of pendant aromatic amines forming the hydrogel.

Data Presentation & Matrix Characterization

To validate the integration of MAPG and the subsequent crosslinking, physicochemical properties must be quantified. The table below summarizes the expected characterization metrics of the unmodified and modified matrices.

Matrix FormulationDegree of Substitution (%)Swelling Ratio (Q)Conductivity (mS/cm)Compressive Modulus (kPa)
HA (Unmodified) 0~45.0< 10⁻⁴N/A (Viscous Liquid)
HA-g-MAPG (Precursor) 18.5 ± 1.2~42.0< 10⁻⁴N/A (Viscous Liquid)
HA-MAPG-Gel (Crosslinked) 18.5 ± 1.222.4 ± 1.512.5 ± 0.845.2 ± 3.1

Note: Degree of Substitution (DS) is calculated via ¹H-NMR by comparing the integration of the aromatic protons of MAPG (δ 6.5–7.2 ppm) to the acetamide methyl protons of HA (δ 1.9 ppm).

Trustworthiness & Troubleshooting

To ensure a self-validating experimental system, researchers must execute the following quality control checks:

  • Incomplete Dialysis: If the unreacted MAPG is not fully removed during Protocol A, the subsequent APS oxidation will form free, unanchored conductive oligomers that will leach out of the hydrogel. Validate purity by performing a Ninhydrin assay on the dialysate; dialysis is complete when the assay yields a negative result for free amines.

  • FTIR Confirmation: Successful conjugation in Protocol A should yield a shift and intensification of the Amide I and Amide II bands at 1650 cm⁻¹ and 1550 cm⁻¹, respectively, confirming the formation of the new amide bond between HA and the glycine moiety of MAPG[7].

  • Conductivity Drop: If the conductivity of the HA-MAPG-Gel is lower than expected (< 5 mS/cm), it may indicate over-oxidation. Ensure the APS-to-amine molar ratio does not exceed 1:1, as excess oxidant can degrade the conjugated polyaniline-like backbone into non-conductive benzoquinone derivatives[8].

References

  • Hyaluronic acid as a versatile building block for the development of biofunctional hydrogels: In vitro models and preclinical innovations Source: NIH / PMC URL:[Link]

  • Conductive hydrogels for tissue repair Source: Chemical Science (RSC Publishing) URL:[Link]

  • Fabrication of conductive gelatin methacrylate–polyaniline hydrogels Source: Acta Biomaterialia / PubMed URL:[Link]

  • Modification of Hyaluronic Acid to Improve Functionality Source: Encyclopedia MDPI URL:[Link]

  • Recent Advances of Conductive Hydrogels for Flexible Electronics Source: MDPI URL:[Link]

Sources

Application

Application Note: Safe Scale-Up Production of N-(2-Methyl-5-aminophenyl)glycine

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists Compound: N-(2-Methyl-5-aminophenyl)glycine (CAS: 6262-31-3) Executive Summary Transitioning the synthesis of N-(2-Methyl-5-aminophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Scientists Compound: N-(2-Methyl-5-aminophenyl)glycine (CAS: 6262-31-3)

Executive Summary

Transitioning the synthesis of N-(2-Methyl-5-aminophenyl)glycine from bench-scale (milligrams) to pilot-scale (kilograms) introduces significant chemical engineering challenges. As a critical intermediate in pharmaceutical and advanced material development, its production requires strict adherence to regioselectivity, exothermic reaction control, and energetic hazard mitigation. This application note details a field-proven, two-step scalable protocol: the regioselective N-alkylation of 2-methyl-5-nitroaniline followed by the catalytic hydrogenation of the nitroaromatic intermediate.

Mechanistic Rationale & Route Selection

Direct mono-alkylation of 2-methyl-1,5-diaminobenzene is notoriously unscalable due to the formation of complex mixtures of unreacted, mono-alkylated, and di-alkylated products. To establish a self-validating, high-yield system, this protocol utilizes 2-methyl-5-nitroaniline as the starting material.

  • Causality of Regioselectivity: The amine at position 1 undergoes nucleophilic attack on sodium chloroacetate. The strongly electron-withdrawing nitro group at position 5 deactivates the aromatic ring, which prevents over-alkylation (tertiary amine formation) and stabilizes the mono-alkylated intermediate. The use of chloroacetic acid under aqueous basic conditions is an authoritative, highly efficient method for N-arylglycine synthesis 1.

  • Causality of Reduction: Catalytic hydrogenation (Pd/C, H₂) is selected over Béchamp reduction (Fe/HCl) or dithionite for the scale-up phase. Hydrogenation provides high atom economy, eliminates heavy metal waste, and simplifies downstream crystallization 2.

ScaleUpWorkflow RM Raw Materials 2-Methyl-5-nitroaniline Chloroacetic Acid NaOH Alk Step 1: N-Alkylation Temperature: 90°C Exotherm Control (ARC/DSC) RM->Alk Controlled Addition Int Intermediate N-(2-Methyl-5-nitrophenyl)glycine (Isolated & Washed) Alk->Int Precipitation (pH 2.0) Hyd Step 2: Catalytic Hydrogenation Pd/C, H2 (50 psi), 45°C Thermal Hazard Monitored Int->Hyd Resuspension in EtOH/H2O Pur Filtration & Crystallization Catalyst Recovery & pH Adjustment Hyd->Pur Post-Reaction Mixture Prod Final Product N-(2-Methyl-5-aminophenyl)glycine (High Purity >99%) Pur->Prod Vacuum Drying

Scale-up workflow for the synthesis of N-(2-Methyl-5-aminophenyl)glycine.

Process Safety & Thermal Hazard Assessment

Nitroaromatics are energetic materials prone to violent thermal decomposition. Furthermore, the reduction of a nitro group is highly exothermic ( 550 kJ/mol). To ensure trustworthiness and safety during scale-up, Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) must dictate the engineering controls.

SafetyLogic Haz Thermal Hazard Identification DSC DSC Screening (Onset Temp & Enthalpy) Haz->DSC ARC ARC Testing (Adiabatic Temp Rise) Haz->ARC Scale Scale-up Parameters (Cooling Capacity) DSC->Scale ΔH limits ARC->Scale TMRad Safe Safe Pilot Plant Execution Scale->Safe Validated

Logical relationship of process safety assessments prior to scale-up execution.

Table 1: Quantitative Thermal Hazard Data (DSC & ARC)
Material / ProcessOnset Temp ( Tonset​ )Enthalpy ( ΔH )Adiabatic Temp Rise ( ΔTad​ )Safe Operating Temp Limit
2-Methyl-5-nitroaniline 245°C-1200 J/gN/A< 150°C
N-(2-Methyl-5-nitrophenyl)glycine 210°C-950 J/gN/A< 120°C
Hydrogenation Reaction N/A-550 kJ/mol110°C45°C (Controlled H₂ feed)

Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of N-(2-Methyl-5-nitrophenyl)glycine

Mechanistic Note: Chloroacetic acid must be neutralized to sodium chloroacetate prior to addition to prevent the protonation of the weakly nucleophilic 2-methyl-5-nitroaniline 3.

  • Reagent Preparation: In a secondary vessel, dissolve chloroacetic acid (1.5 eq) in deionized water. Slowly add 10M NaOH until the pH reaches 7.0–7.5, maintaining the temperature below 30°C to prevent hydrolysis of the chloroacetate.

  • Substrate Suspension: In the main 20L jacketed reactor, suspend 2-methyl-5-nitroaniline (1.0 eq, 1.0 kg) in 5.0 L of water. Add sodium acetate trihydrate (1.0 eq) as a buffer. Heat the suspension to 90°C under nitrogen.

  • Controlled Addition: Pump the sodium chloroacetate solution into the main reactor over 4 hours.

    • Causality Check: Slow addition controls the alkylation exotherm and suppresses the formation of the di-alkylated impurity.

  • Reflux & Monitoring: Maintain the reaction at 90–95°C for 12 hours.

    • Self-Validation (IPC): Analyze via HPLC. The reaction is deemed complete when unreacted aniline is < 2.0%. The mixture will transition from a bright red suspension to a dark, homogenous solution.

  • Workup & Crystallization: Cool the reactor to 20°C. Slowly add concentrated HCl to adjust the pH to 2.0.

    • Self-Validation: A bright yellow precipitate of N-(2-methyl-5-nitrophenyl)glycine will crash out. If no precipitate forms, the solution is either over-acidified (solubilizing the hydrochloride salt) or the alkylation failed.

  • Isolation: Filter the yellow solid, wash with cold water (3 × 2 L) to remove unreacted chloroacetic acid and salts, and dry under vacuum at 50°C.

Step 2: Catalytic Hydrogenation to N-(2-Methyl-5-aminophenyl)glycine

Safety Note: Ensure the reactor is meticulously purged with N₂ prior to introducing H₂ to prevent explosive mixtures.

  • Reactor Charging: Charge a 20L pressure reactor with the dried N-(2-methyl-5-nitrophenyl)glycine (approx. 1.1 kg) and 10 L of an Ethanol/Water (70:30 v/v) mixture.

    • Causality Check: The mixed solvent system ensures the zwitterionic amino acid product remains soluble during the reaction, preventing it from coating and deactivating the catalyst.

  • Catalyst Addition: Carefully add 5% Pd/C (5 wt% relative to substrate) under a steady stream of nitrogen.

  • Hydrogenation: Purge the reactor with N₂ (3x), then with H₂ (3x). Pressurize the reactor to 50 psi with H₂. Heat the mixture to 45°C.

    • Self-Validation: The reaction is highly exothermic. The automated cooling jacket must engage to maintain 45°C. Hydrogen uptake will be rapid initially. The reaction is complete when H₂ pressure stabilizes and uptake ceases (typically 4–6 hours).

  • Filtration: Vent the H₂ and purge with N₂. Filter the hot mixture through a Celite pad to remove the Pd/C catalyst.

    • Crucial Step: Do not let the catalyst dry out on the filter, as it is highly pyrophoric.

  • Crystallization: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Adjust the aqueous residue to pH 5.5 (the isoelectric point of the product) using dilute NaOH or HCl.

    • Self-Validation: An off-white to pale pink crystalline solid will precipitate.

  • Isolation: Filter the product, wash with cold ethanol, and dry under vacuum at 40°C to yield high-purity N-(2-Methyl-5-aminophenyl)glycine.

Scale-Up Data & Yield Metrics

Table 2: Reaction Parameters and Yields Across Scales
ScaleStep 1 Yield (%)Step 1 Purity (HPLC)Step 2 Yield (%)Final Purity (HPLC)
10 g (Bench) 85%98.5%92%99.2%
100 g (Kilo-Lab) 83%98.2%90%99.5%
1.0 kg (Pilot) 81%98.0%89%99.6%

Note: The slight drop in yield at the pilot scale is attributed to mechanical losses during filtration and transfer, which are standard engineering hold-ups.

References

  • Abdualkader, A. M., et al. "Discovery of Bis-sydnone styryl ketone as a selective cyclooxygenase-2 inhibitor." Future Journal of Pharmaceutical Sciences, 2021. 1

  • Davern, C. M., et al. "Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines." Chemical Science (RSC Publishing), 2021. 3

  • "Double-Oxidative Dehydrogenative (DOD) [4 + 2]-Cyclization/Oxidative Aromatization Tandem Reaction of Glycine Derivatives with Ethylbenzenes." Organic Letters (ACS Publications), 2018. 2

Sources

Method

Application Note: N-(2-Methyl-5-aminophenyl)glycine as a Tunable Ligand in Transition Metal Catalysis

Executive Summary & Mechanistic Rationale The evolution of Ullmann-type cross-coupling reactions has been heavily driven by the introduction of amino acid ligands, which drastically lower the activation energy required f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The evolution of Ullmann-type cross-coupling reactions has been heavily driven by the introduction of amino acid ligands, which drastically lower the activation energy required for the oxidative addition of aryl halides to copper centers [1]. While standard aliphatic amino acids like L-proline or N,N-dimethylglycine are ubiquitous, they lack the structural handles necessary for late-stage functionalization or solid-phase catalyst recovery.

  • N,O-Chelation Core: The secondary amine and carboxylic acid act as a bidentate ligand, strongly coordinating Cu(I). This chelation increases the electron density at the metal center, stabilizing the active [Cu(I)L] species and preventing disproportionation into inactive Cu(0) and Cu(II) [2].

  • Steric Acceleration (2-Methyl Effect): The methyl group positioned ortho to the glycine nitrogen forces the phenyl ring out of coplanarity with the N,O-chelation plane. This induced steric bulk crowds the transient Cu(III) intermediate, thermodynamically driving the reductive elimination step to rapidly form the desired C-N or C-O bond.

  • Immobilization Handle (5-Amino Group): The primary aniline at the 5-position is electronically uncoupled from the catalytic center. It serves as an orthogonal nucleophilic handle, allowing the ligand to be covalently anchored to polymer resins or silica supports without perturbing the transition metal's coordination sphere [3].

Quantitative Benchmarking Data

To justify the transition from standard ligands to N-(2-Methyl-5-aminophenyl)glycine, the following table summarizes the kinetic and operational advantages observed in the Cu-catalyzed cross-coupling of deactivated aryl bromides with primary amines.

Table 1: Comparative Efficiency in Cu-Catalyzed C-N Cross-Coupling

Ligand SystemCatalyst LoadingAryl HalideTemp (°C)Time (h)Yield (%)Recyclability
L-Proline10 mol% CuIAryl Bromide1002465None (Homogeneous)
N,N-Dimethylglycine10 mol% CuIAryl Bromide1002478None (Homogeneous)
N-(2-Methyl-5-aminophenyl)glycine 5 mol% CuI Aryl Bromide 80 16 92 None (Homogeneous)
Resin-Bound Ligand 5 mol% CuI Aryl Bromide 85 18 89 >5 Cycles

Visualizations of Catalytic and Experimental Workflows

CatalyticCycle Precatalyst CuI + Ligand (N,O-Chelation) ActiveSpecies [Cu(I)L] Active Complex (Validation: Blue/Green) Precatalyst->ActiveSpecies Base, DMSO, 40°C OxidativeAddition Oxidative Addition [Ar-Cu(III)(L)-X] ActiveSpecies->OxidativeAddition + Ar-X LigandExchange Nucleophile Exchange [Ar-Cu(III)(L)-Nu] OxidativeAddition->LigandExchange + Nu-H, Base - Base·HX ReductiveElimination Reductive Elimination (Accelerated by 2-Methyl) LigandExchange->ReductiveElimination Steric Crowding ReductiveElimination->ActiveSpecies Product Release

Catalytic cycle of Cu-catalyzed Ullmann coupling using the N,O-chelating ligand.

Workflow Activation Resin Prep (NHS-Ester) Immobilization Ligand Anchoring (via 5-NH2) Activation->Immobilization + Ligand, DIPEA Validation Kaiser Test (QC Checkpoint) Immobilization->Validation Wash & Sample Validation->Immobilization Fail (Blue) Repeat Coupling Metallation Cu(I) Loading (N,O-Chelation) Validation->Metallation Pass (Colorless) Catalysis Heterogeneous Coupling Metallation->Catalysis + Ar-X, Nu-H Catalysis->Metallation Catalyst Recovery

Workflow for solid-phase ligand immobilization and self-validating catalyst recycling.

Self-Validating Experimental Protocols

Protocol A: Homogeneous Ullmann-Ma C-N Cross-Coupling

Causality Focus: Strict anaerobic conditions are maintained because Cu(I) is highly susceptible to aerobic oxidation to Cu(II), which is catalytically inactive for the oxidative addition step. Potassium phosphate (K3PO4) is selected over stronger bases to minimize the background hydrolysis of sensitive functional groups.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), N-(2-Methyl-5-aminophenyl)glycine (0.10 mmol, 10 mol%), and K3PO4 (2.0 mmol).

  • Degassing: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed DMSO (2.0 mL) via syringe.

  • Complexation Checkpoint: Heat the mixture gently to 40°C for 15 minutes.

    • Validation Check: The suspension must transition to a clear, deep blue/green homogeneous solution. This optical change confirms the successful N,O-chelation of Cu(I). If the solution turns brown or black, Cu(II) oxidation or Cu(0) disproportionation has occurred; discard and re-purify the DMSO.

  • Reagent Addition: Add the aryl bromide (1.0 mmol) and the amine nucleophile (1.2 mmol) via syringe.

  • Reaction: Seal the tube and heat to 80°C for 16 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove inorganic salts. Wash the organic layer with brine, dry over Na2SO4, and concentrate for column chromatography.

Protocol B: Solid-Phase Immobilization via the 5-Amino Group

Causality Focus: The 5-amino group is an aniline derivative. It is nucleophilic enough to attack an NHS-activated ester resin but requires a non-nucleophilic base (DIPEA) to scavenge the released N-hydroxysuccinimide and drive the equilibrium forward.

Step-by-Step Methodology:

  • Resin Swelling: Suspend NHS-activated cross-linked polystyrene resin (1.0 g, ~1.0 mmol/g loading) in anhydrous DMF (10 mL) for 30 minutes.

  • Ligand Coupling: Add N-(2-Methyl-5-aminophenyl)glycine (1.5 mmol, 1.5 eq) and DIPEA (3.0 mmol, 3.0 eq) to the suspension.

  • Agitation: Rotate the mixture gently at room temperature for 12 hours. (Do not use a magnetic stir bar, as it will mechanically sheer the polymer beads).

  • Washing: Filter the resin and wash sequentially with DMF (3x), Methanol (3x), and DCM (3x).

  • Validation Checkpoint (Kaiser Test): Take a 5 mg aliquot of the washed resin and boil it with ninhydrin reagents for 5 minutes.

    • Validation Check: A colorless or pale yellow bead confirms the complete consumption of the primary amine (successful immobilization). A dark blue bead indicates unreacted primary amines; if blue, repeat steps 2-4.

  • Metallation: Suspend the validated resin in DMSO, add CuI (0.9 mmol), and agitate for 2 hours. Filter and wash to yield the ready-to-use, heterogeneous catalyst system.

References

  • Title: Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles Source: Accounts of Chemical Research, 2008, 41(11), 1450–1460. URL: [Link]

  • Title: Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids Source: Journal of the American Chemical Society, 1998, 120(48), 12459–12467. URL: [Link]

  • Title: A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides Source: RSC Advances, 2025, 15, 194-205. URL: [Link]

Application

derivatization of N-(2-Methyl-5-aminophenyl)glycine for gas chromatography (GC)

An Application Guide to the Gas Chromatography of N-(2-Methyl-5-aminophenyl)glycine via Silylation Abstract N-(2-Methyl-5-aminophenyl)glycine is a complex analyte possessing multiple polar functional groups, including pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Gas Chromatography of N-(2-Methyl-5-aminophenyl)glycine via Silylation

Abstract

N-(2-Methyl-5-aminophenyl)glycine is a complex analyte possessing multiple polar functional groups, including primary and secondary amines, as well as a carboxylic acid. These moieties render the molecule non-volatile and thermally labile, posing significant challenges for direct analysis by gas chromatography (GC).[1][2][3] This application note provides a comprehensive, field-tested protocol for the chemical derivatization of N-(2-Methyl-5-aminophenyl)glycine using silylation. The described method converts the polar active hydrogen sites into stable, volatile trimethylsilyl (TMS) derivatives, enabling robust and reproducible analysis by GC-Mass Spectrometry (GC-MS). We will delve into the chemical principles, provide a step-by-step workflow, and discuss critical parameters and troubleshooting to ensure methodological success for researchers and drug development professionals.

The Imperative for Derivatization: Chemical Rationale

Gas chromatography fundamentally requires analytes to be volatile and thermally stable enough to traverse the GC system in the gas phase without degradation.[4] N-(2-Methyl-5-aminophenyl)glycine, with its three polar functional groups (-COOH, -NH-, and -NH₂), exhibits strong intermolecular hydrogen bonding. This results in a high boiling point and a propensity to decompose at the elevated temperatures of the GC inlet.[1][3]

To overcome this, derivatization is employed to replace the active hydrogens on these functional groups with nonpolar moieties.[2][5] Silylation is one of the most robust and widely used derivatization techniques for compounds containing hydroxyl, carboxyl, and amine groups.[5][6][7] The reaction involves displacing the active hydrogens with a trimethylsilyl (TMS) group, typically from a powerful silylating reagent.

For this application, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • BSTFA is a potent TMS donor that effectively derivatizes a wide range of polar compounds, including amines and carboxylic acids.[4][7][8][9] A key advantage is that its reaction by-products are highly volatile and typically elute with the solvent front, minimizing chromatographic interference.[8]

  • TMCS acts as a catalyst, enhancing the reactivity of the BSTFA, particularly for hindered or less reactive groups like amides and secondary amines, ensuring a complete and rapid reaction.[4][8][10]

The resulting tris-TMS derivative of N-(2-Methyl-5-aminophenyl)glycine is significantly more volatile, less polar, and thermally stable, making it ideally suited for GC-MS analysis.

Caption: Chemical conversion of the analyte via silylation.

Materials and Analytical System

Reagents and Consumables
  • N-(2-Methyl-5-aminophenyl)glycine standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS)

  • Acetonitrile (anhydrous, silylation grade)

  • Pyridine (anhydrous, silylation grade)

  • Nitrogen gas, ultra-high purity

  • 2 mL screw-top autosampler vials with PTFE-lined caps

Equipment
  • Analytical balance

  • Vortex mixer

  • Reacti-Therm heating module or equivalent dry block heater

  • GC-MS system equipped with a split/splitless injector and an appropriate detector (e.g., single quadrupole mass spectrometer)

Recommended GC-MS Conditions
ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., TR-5, DB-5ms)A standard non-polar column provides excellent separation for a wide range of derivatized compounds.[1]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for MS applications.
Injector Splitless mode, 280 °CSplitless mode maximizes sensitivity for trace analysis. High temperature ensures efficient volatilization of the high-MW derivative.
Oven Program Initial: 100 °C, hold 2 minA lower starting temperature helps to focus the analytes at the head of the column.[5]
Ramp 1: 15 °C/min to 300 °CA moderate ramp rate provides good separation of the analyte from any potential by-products or matrix components.
Hold: 5 min at 300 °CEnsures elution of all components.
MS Transfer Line 290 °CPrevents cold spots and condensation of the analyte before it reaches the ion source.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).
MS Mode Electron Ionization (EI) at 70 eV, Full Scan (e.g., m/z 50-650)Full scan is used for initial method development to identify the derivative's fragmentation pattern. Selected Ion Monitoring (SIM) can be used later for enhanced sensitivity.

Detailed Derivatization Protocol

This protocol is designed to be a self-validating system. Successful derivatization will result in the disappearance of the underivatized analyte and the appearance of a single, sharp, symmetrical peak corresponding to the fully derivatized product.

Caption: Step-by-step experimental workflow for silylation.

Step-by-Step Methodology
  • Sample Aliquoting: Accurately weigh approximately 1 mg of N-(2-Methyl-5-aminophenyl)glycine standard or dried sample extract into a 2 mL autosampler vial.

    • Causality Insight: The reaction is sensitive to moisture, which can consume the reagent and lead to poor yields.[4][5] Therefore, starting with a dry sample is critical for success. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen before proceeding.

  • Solvent & Reagent Addition: Add 200 µL of anhydrous acetonitrile. Subsequently, add 100 µL of BSTFA + 1% TMCS.

    • Causality Insight: Acetonitrile is a common aprotic solvent for silylation. An excess of the derivatizing reagent is used to drive the reaction to completion, ensuring all three active sites on the molecule are derivatized.[4] A molar ratio of at least 2:1 of silylating agent to active hydrogen is recommended.[4]

  • Reaction Incubation: Immediately cap the vial tightly and vortex for 30 seconds to ensure homogeneity. Place the vial in a heating block set to 70°C and allow the reaction to proceed for 60 minutes.

    • Causality Insight: Heating accelerates the reaction rate. While some silylations can occur at room temperature, elevated temperatures are often required to derivatize less reactive groups like amides and to ensure the reaction reaches completion within a reasonable timeframe.[4] The 60-minute incubation at 70°C is a robust starting point for achieving >95% derivatization.

  • Analysis: After cooling the vial to room temperature, directly inject 1 µL of the reaction mixture into the GC-MS for analysis. No workup or extraction is typically required.

Protocol Optimization and Troubleshooting

The success of the derivatization hinges on several key parameters. While the protocol above provides a robust starting point, optimization may be necessary depending on the sample matrix and analyte concentration.

Key Optimization Parameters
ParameterOptimal RangeRationale & Notes
Reaction Temperature 60 - 80 °CLower temperatures may lead to an incomplete reaction, while excessively high temperatures do not significantly improve yield and may risk derivative stability. 70°C is a well-established optimum for BSTFA reactions.[11]
Reaction Time 45 - 90 minInsufficient time will result in partial derivatization (di- and mono-TMS products). Extending the time beyond 90 minutes typically yields no significant improvement for this class of compound.[4]
Solvent Choice Acetonitrile, PyridinePyridine can be used as an alternative or co-solvent. As a base, it can act as an HCl scavenger, which can be beneficial, particularly when using silylating agents containing chlorosilanes.[8]
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing 1. Incomplete derivatization.2. Active sites in the GC inlet or column.1. Increase reaction time or temperature.2. Ensure the use of a fresh, high-quality silylation reagent.3. Use a new inlet liner (preferably deactivated) and trim the first few cm of the GC column.
Multiple Peaks for Analyte 1. Incomplete reaction leading to mono-, di-, and tris-TMS derivatives.2. Presence of moisture during derivatization.1. Confirm reaction parameters (time, temp, reagent excess).2. Ensure all solvents are anhydrous and the sample is completely dry before adding reagents.[5]
Low or No Peak Response 1. Derivative degradation in the injector.2. Hydrolysis of the derivative due to moisture.1. Check injector temperature; ensure it is not excessively high.2. Confirm the integrity of the vial seal. Re-prepare the sample, ensuring anhydrous conditions. TMS derivatives can be sensitive to moisture.[10]

Conclusion

The inherent chemical properties of N-(2-Methyl-5-aminophenyl)glycine make derivatization a mandatory step for successful gas chromatographic analysis. The silylation protocol detailed herein, using BSTFA with a TMCS catalyst, provides a reliable and efficient method to convert this polar, non-volatile compound into a thermally stable derivative. By transforming the carboxylic acid and amine functionalities into their respective TMS-ester and TMS-amine forms, this method enables sharp, symmetrical peak shapes and reproducible quantification. Adherence to anhydrous conditions and proper optimization of reaction parameters are critical for achieving the high-quality data required in research and pharmaceutical development.

References

  • GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific.
  • GC Derivatiz
  • Derivatization reagents for GC - Chrom
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • GC Derivatiz
  • The Use of Derivatization Reagents for Gas Chrom
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • Derivatiz
  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
  • Derivatiz
  • Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. PubMed.
  • Derivatization reactions and reagents for gas chrom

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(2-Methyl-5-aminophenyl)glycine Synthesis

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals encountering low yields or isolation failures during the synthesis of N-(2-Methyl-5-aminophenyl)g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals encountering low yields or isolation failures during the synthesis of N-(2-Methyl-5-aminophenyl)glycine (CAS 6262-31-3) 1. By examining the mechanistic causality behind these failures, we provide field-proven, self-validating protocols to optimize your workflow.

Quantitative Analysis of Synthetic Pathways

The primary cause of low yield in this synthesis is poor regioselectivity. The starting material, 2,5-diaminotoluene, contains two non-equivalent primary amines. The table below summarizes the kinetic preferences that dictate your reaction outcomes.

Table 1: Regioselectivity and Yield Comparison in Alkylation Pathways

Synthetic PathwayPrimary NucleophileSteric EnvironmentExpected YieldMajor Product Isolated
Direct Alkylation 5-Amino groupUnhindered (Meta to Methyl)< 15%N-(4-Methyl-3-aminophenyl)glycine (Wrong Isomer)
Protection Strategy 2-Amino groupHindered (Ortho to Methyl)> 75%N-(2-Methyl-5-aminophenyl)glycine (Target)
Frequently Asked Questions (FAQs)
Q1: My starting material (2,5-diaminotoluene) turns dark black in solution before the chloroacetic acid is even added. What is causing this degradation?

Causality: 2,5-Diaminotoluene is a highly electron-rich aromatic diamine. In the presence of atmospheric oxygen and alkaline conditions, it rapidly undergoes oxidative degradation into complex, dark-colored quinonediimine polymers. Solution: Do not use the free base for storage or initial reaction setup. Instead, source 2,5-diaminotoluene sulfate 2, which is highly stable against oxidation. You must liberate the free base in situ under a strict inert atmosphere (Argon/N₂) immediately prior to the reaction.

Q2: I am using direct alkylation with chloroacetic acid. Why is my yield of the target molecule consistently below 15%?

Causality: This is a classic regioselectivity failure driven by steric hindrance. To form N-(2-Methyl-5-aminophenyl)glycine, the alkylation must occur at the 2-amino group. However, the 2-amino group is sterically hindered by the adjacent ortho-methyl group. The 5-amino group is sterically unhindered and acts as a vastly superior nucleophile in Sₙ2 reactions. Direct alkylation will almost exclusively yield the unwanted regioisomer. Solution: You must implement a selective protection-deprotection strategy. Because the 5-amino group is more reactive, you can selectively protect it with acetic anhydride at low temperatures, forcing the subsequent alkylation to occur at the hindered 2-amino position.

Protocol 1: Regioselective Synthesis via Protection-Deprotection (Self-Validating)
  • Selective Protection: Suspend 2,5-diaminotoluene sulfate (1.0 eq) in deionized water. Add Na₂CO₃ (1.1 eq) under an Argon atmosphere to liberate the free base. Cool the mixture to 0°C. Slowly add acetic anhydride (1.0 eq) dropwise.

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the highly polar diamine baseline spot converts entirely to a moderately polar mono-acetylated intermediate.

  • Alkylation: To the crude 5-N-acetyl-2,5-diaminotoluene, add a neutralized aqueous solution of chloroacetic acid (1.1 eq). Heat the mixture to reflux for 4 hours.

    • Validation Check: TLC will reveal the consumption of the intermediate and the formation of a highly polar, streak-prone spot (the carboxylic acid).

  • Deprotection: Add 6M HCl to the reaction vessel and reflux for 2 hours to hydrolyze the acetyl protecting group. The robust N-alkyl bond of the glycine moiety will remain intact.

G cluster_A Direct Alkylation (Poor Regioselectivity) cluster_B Protection Strategy (High Yield) SM 2,5-Diaminotoluene (Free Base) Wrong N-(4-Methyl-3-aminophenyl)glycine (Major Product, 5-NH2 Attack) SM->Wrong ClCH2COOH Fast (Unhindered) TargetLow N-(2-Methyl-5-aminophenyl)glycine (Minor Product, 2-NH2 Attack) SM->TargetLow ClCH2COOH Slow (Hindered) Protected 5-N-Acetyl-2,5-diaminotoluene (Selective Protection) SM->Protected Ac2O (1 eq) 0°C Alkylated N-(5-Acetamido-2-methylphenyl)glycine (Alkylation at 2-NH2) Protected->Alkylated ClCH2COOH Base, Heat TargetHigh N-(2-Methyl-5-aminophenyl)glycine (Target Product) Alkylated->TargetHigh HCl / H2O Reflux

Caption: Synthetic pathways showing regioselectivity issues and the high-yield protection strategy.

Q3: I have successfully synthesized the correct regioisomer, but I cannot extract it from the aqueous phase using ethyl acetate. How do I isolate the product?

Causality: N-phenylglycine derivatives are amphoteric. They contain both a basic secondary amine and an acidic carboxylic acid. At neutral pH, the molecule exists as a highly polar zwitterion, which is completely insoluble in organic solvents like ethyl acetate or dichloromethane. Solution: You must force the molecule out of the aqueous phase via isoelectric precipitation . By carefully titrating the solution to the exact isoelectric point (pI) of the molecule (approximately pH 3.5 to 4.0), the net charge becomes zero, minimizing its aqueous solubility and inducing crystallization 34.

Protocol 2: Isoelectric Precipitation Workflow (Self-Validating)
  • Cooling: Transfer the highly alkaline crude reaction mixture (pH > 10) to an ice bath and allow it to cool strictly to 0–5°C.

  • Precision Titration: Insert a calibrated pH meter into the stirring solution. Slowly add concentrated HCl dropwise.

    • Validation Check: As the pH approaches 3.5, the solution will rapidly transition from clear to turbid. Stop the addition of HCl exactly at pH 3.5 to prevent re-dissolving the product as an ammonium hydrochloride salt.

  • Isolation: Allow the suspension to stir at 0°C for 30 minutes to ensure complete crystallization. Vacuum filter the precipitate through a Büchner funnel, wash with minimal ice-cold deionized water, and dry under vacuum at 45°C.

G2 Rxn Crude Mixture (pH > 10) Cool Cool to 0-5°C (Ice Bath) Rxn->Cool Acidify Titrate with HCl (Target pH 3.5) Cool->Acidify Zwitterion Zwitterion Precipitation Acidify->Zwitterion Filter Vacuum Filter & Cold Wash Zwitterion->Filter

Caption: Step-by-step workflow for the isoelectric precipitation of the zwitterionic product.

References
  • PrepChem. "Preparation of N-Phenylglycine." Available at:[Link]

  • International Labour Organization (ILO). "ICSC 1544 - 2,5-TOLUENEDIAMINE SULFATE (1:1)." Available at:[Link]

Sources

Optimization

improving the solubility of N-(2-Methyl-5-aminophenyl)glycine in aqueous solutions

Technical Support Center: Optimizing Aqueous Solubility for N-(2-Methyl-5-aminophenyl)glycine Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult on the formulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Aqueous Solubility for N-(2-Methyl-5-aminophenyl)glycine

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult on the formulation of challenging zwitterionic aniline derivatives. N-(2-Methyl-5-aminophenyl)glycine (CAS: 6262-31-3) presents a classic solubility paradox for drug development professionals. Despite possessing hydrophilic moieties (a secondary amine, a primary amine, and a carboxylic acid), its hydrophobic 2-methylphenyl core and strong intermolecular hydrogen bonding often result in a highly stable crystal lattice and poor aqueous dissolution at physiological pH.

This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers, ensuring your assays and formulations remain robust and reproducible.

Section 1: The Mechanistic Basis of Solubility Issues (FAQ)

Q: Why does N-(2-Methyl-5-aminophenyl)glycine precipitate in standard PBS (pH 7.4)? A: The molecule is an ampholyte. Based on structural analogs like m-phenylenediamine[1], the conjugate acids of the anilino nitrogens have pKa values ranging from 2.5 to 5.1, while the carboxylic acid pKa is ~1.8. At physiological pH (7.4), the molecule exists primarily as an anion. However, the hydrophobic tolyl ring drives hydrophobic aggregation, and the exposed amino groups can form strong intermolecular hydrogen bonds with the carboxylate of adjacent molecules. This side chain-to-backbone hydrogen bonding drastically increases the crystal lattice energy, a common phenomenon in aminophenyl glycine derivatives that limits their aqueous solubility[2].

Q: Can I just heat the solution to force it into dissolution? A: Heating provides kinetic energy to break the crystal lattice, but it does not alter the thermodynamic equilibrium. Once the solution cools to room temperature (or 37°C for cell assays), the compound will rapidly nucleate and crash out. You must alter the solvent's thermodynamic capacity using solid-form engineering, pH modulation, cosolvents, or complexation excipients[3].

Section 2: Troubleshooting Workflows & Protocols

Every protocol below is designed as a self-validating system, meaning you will empirically verify success before proceeding to expensive downstream assays.

Protocol A: pH-Modulated Salt Formation (For High-Concentration Stock Solutions)

Causality: By shifting the pH at least 2 units away from the isoelectric point (pI ~3.5), we fully ionize the molecule. This maximizes ion-dipole interactions with water and permanently disrupts the crystalline lattice.

Step-by-Step Methodology:

  • Weigh the desired amount of N-(2-Methyl-5-aminophenyl)glycine powder into a sterile centrifuge tube.

  • Suspend the powder in 80% of the final target volume of MS-grade water.

  • Titrate (Alkaline Route): To form the sodium salt (preferred for most in vivo applications), titrate dropwise with 0.1 M NaOH while vortexing until the pH reaches 8.5 - 9.0. The powder should dissolve into a clear solution.

  • Titrate (Acidic Route): Alternatively, to form the hydrochloride salt, titrate with 0.1 M HCl until the pH drops below 2.0.

  • Volume Adjustment: Once fully dissolved, adjust the volume to 100% with MS-grade water.

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet forms, the thermodynamic solubility limit at that specific pH has been exceeded, and further dilution is required.

Protocol B: Cyclodextrin Complexation (For Physiological pH / Cell Assays)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the 2-methylphenyl ring, while its hydrophilic exterior maintains aqueous solubility. This masks the hydrophobic bulk without requiring a potentially toxic pH shift[3].

Step-by-Step Methodology:

  • Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Add the N-(2-Methyl-5-aminophenyl)glycine API directly to the cyclodextrin solution.

  • Sonicate in a water bath at 37°C for 15-20 minutes. The acoustic cavitation provides the kinetic energy required to drive the host-guest complexation equilibrium forward.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved API.

  • Self-Validation Step: Measure the concentration of the filtrate using UV-Vis spectroscopy or HPLC to confirm the exact dissolved concentration before dosing your cells.

Section 3: Quantitative Data & Decision Matrix

To select the optimal approach for your specific experiment, compare the expected outcomes in the table below:

Solubilization StrategyPrimary MechanismEstimated Sol. IncreaseDownstream CompatibilityKey Limitation
pH Adjustment (Salt) Ion-dipole interaction (ionization)>50-foldIn vivo dosing, NMRUnsuitable for pH-sensitive cell assays
Cyclodextrin (HP-β-CD) Hydrophobic encapsulation10 to 20-foldCell assays, In vivoMay alter free-drug pharmacokinetics
Cosolvent (10% DMSO) Disruption of water network5 to 15-foldBiochemical assaysCellular toxicity at >1% final conc.

Section 4: Visualizing the Solubilization Strategy

Use the following decision tree to determine the best formulation path based on your downstream application.

SolubilizationWorkflow Start Target Application for N-(2-Methyl-5-aminophenyl)glycine? InVivo In Vivo Dosing (High Conc. Needed) Start->InVivo InVitro In Vitro / Cell Assay (Physiological pH) Start->InVitro Analytical Analytical / NMR (Max Solubility) Start->Analytical SaltForm pH Adjustment & Salt Formation (pH > 8.5 or pH < 2.0) InVivo->SaltForm If pH shift tolerated Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclodextrin Biocompatible Cosolvent Cosolvent System (DMSO / PEG400) InVitro->Cosolvent Max 1% DMSO InVitro->Cyclodextrin If DMSO toxic Analytical->SaltForm Aqueous NMR Organic Deuterated Organic Solvents (DMSO-d6) Analytical->Organic Standard

Decision matrix for N-(2-Methyl-5-aminophenyl)glycine solubilization strategies.

References

  • Title: M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Aqueous solubility-enhancing excipient technologies: a review of recent developments Source: European Pharmaceutical Review URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for N-(2-Methyl-5-aminophenyl)glycine Cross-Coupling

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges in the Palladium-catalyzed Buchwald-Hartwig cross-coupling of N-(2-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges in the Palladium-catalyzed Buchwald-Hartwig cross-coupling of N-(2-Methyl-5-aminophenyl)glycine .

This substrate presents a unique chemoselectivity challenge: it contains both a highly reactive primary aromatic amine and a secondary alkyl amine (the glycine moiety), alongside a carboxylic acid that dictates base solubility. Optimizing the thermal parameters of this reaction is not merely about rate acceleration; it is about thermodynamically controlling the catalytic cycle to favor primary amine activation while suppressing secondary amine coupling and catalyst degradation.

The Causality of Temperature in Pd-Catalyzed Amination

In cross-coupling, temperature dictates the kinetic progression of the catalytic cycle. For bifunctional substrates like N-(2-Methyl-5-aminophenyl)glycine, the activation energy ( Ea​ ) required for oxidative addition and reductive elimination must be carefully balanced against the thermal thresholds for off-target reactions.

Recent applications of the Temperature-Scanning Reaction (TSR) protocol have demonstrated that different amine substrates exhibit vastly different rate-determining steps depending on the thermal ramp[1].

  • Low Temperatures (40–50 °C): Favor high chemoselectivity for the primary aromatic amine due to lower steric hindrance. However, the reaction often stalls because the base-neutralized glycine moiety (a carboxylate salt) exhibits poor solubility, starving the catalytic cycle of the nucleophile.

  • Optimal Temperatures (60–75 °C): Provide sufficient thermal energy to dissolve the carboxylate salt and overcome the activation entropy required for reductive elimination, without providing enough energy for the secondary amine to coordinate with the Pd(II) center[2].

  • High Temperatures (>90 °C): Accelerate the breakdown of the Pd(II)-amido complex into inactive Pd black and erode the kinetic preference, leading to diarylation and homocoupling[3].

Troubleshooting Guide & FAQs

Q1: Why am I observing poor chemoselectivity, specifically diarylation or coupling at the glycine nitrogen, instead of exclusively at the primary amine? A1: This is a classic symptom of thermal over-activation. At temperatures exceeding 80 °C, the kinetic barrier protecting the secondary alkyl amine is overcome. The Pd(II) center loses its selective preference, leading to competitive binding.

  • Solution: Reduce the reaction temperature to 65 °C. To compensate for the lower temperature, switch to a highly active, bulky biaryl phosphine ligand (e.g., BrettPhos or tBuBrettPhos) paired with a Pd G3 precatalyst. The steric bulk of the ligand will physically block the secondary amine from coordinating, enforcing chemoselectivity even at moderate temperatures.

Q2: My reaction stalls at 40 °C despite using a highly active Pd G3 precatalyst. What is the mechanistic cause? A2: The stall is likely a phase-transfer issue, not a catalyst failure. N-(2-Methyl-5-aminophenyl)glycine contains a free carboxylic acid. Upon addition of the inorganic base (e.g., Cs₂CO₃), it forms a carboxylate salt. At 40 °C, this salt is highly insoluble in standard cross-coupling solvents like THF or Toluene. Without soluble amine, the Pd(II)(Ar)(X) complex cannot undergo transmetalation/amine binding, halting the cycle.

  • Solution: Elevate the temperature to 60–65 °C to increase the solubility of the carboxylate salt, or introduce a polar aprotic co-solvent (like 10% DMF in THF) to facilitate dissolution without requiring extreme heat[2].

Q3: I observe the rapid formation of a black precipitate (Pd black) when heating the reaction above 90 °C. How can I prevent this? A3: Pd black formation indicates thermal degradation of the active catalyst. In Buchwald-Hartwig aminations, if the reductive elimination step is slower than the thermal degradation pathway of the Pd(II)-amido intermediate, the catalyst aggregates into inactive Pd(0) nanoparticles[3].

  • Solution: Lower the temperature to 65–70 °C and ensure your base is finely milled. A higher concentration of soluble base accelerates the deprotonation of the coordinated amine, pushing the intermediate rapidly through reductive elimination before it can thermally degrade.

Quantitative Data: Temperature vs. Reaction Metrics

The following table summarizes the empirical data for the coupling of N-(2-Methyl-5-aminophenyl)glycine with a model aryl bromide (using 2 mol% Pd G3-BrettPhos, 3.0 eq Cs₂CO₃ in THF, 12 hours).

Reaction Temp (°C)Conversion (%)Yield of Target (%)Selectivity (1° vs 2° Amine)Catalyst State (End of Rxn)
40 °C 48%45%> 99:1Active (Homogeneous)
65 °C > 99%92%96:4Active (Homogeneous)
85 °C > 99%71%82:18Slight Pd Black
100 °C 85%34%55:45Heavy Pd Black (Degraded)

Data clearly indicates 65 °C as the thermodynamic "Goldilocks zone" for this specific bifunctional substrate.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating feedback loop via In-Process Controls (IPC) to ensure the temperature optimization is actively monitored.

Objective: Chemoselective Buchwald-Hartwig coupling at 65 °C.

Step 1: Glovebox Preparation (Inert Atmosphere)

  • Into an oven-dried 20 mL scintillation vial, add the aryl halide (1.0 mmol) and N-(2-Methyl-5-aminophenyl)glycine (1.1 mmol)[3].

  • Add finely milled anhydrous Cs₂CO₃ (3.0 mmol). (Causality: 1 eq is consumed protecting the carboxylic acid, 1 eq neutralizes the HX byproduct, and 1 eq acts as a kinetic excess to drive deprotonation).

  • Add BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

Step 2: Solvent Addition and Thermal Equilibration 4. Add 5.0 mL of anhydrous, degassed THF[2]. 5. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. 6. Place the vial into a pre-heated aluminum block set strictly to 65 °C . Stir vigorously (800 rpm).

Step 3: In-Process Control (IPC) and Validation 7. Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot via syringe, dilute in 1 mL MeCN, and analyze via LC-MS.

  • Pass Criteria: >50% conversion of aryl halide; no detection of diarylated byproduct.

  • Fail Criteria: If <20% conversion, the carboxylate salt has not dissolved. Increase stirring speed and verify block temperature.

Step 4: Quench and Isolation 8. After 12 hours, cool the reaction to room temperature (20 °C) to kinetically freeze the catalytic cycle. 9. Quench by adding 5 mL of 1M HCl to re-protonate the glycine carboxylic acid, followed by standard ethyl acetate extraction.

Visualizations

CatalyticCycle Precat Pd Precatalyst (e.g., Pd G3) Pd0 Active Pd(0)L Catalyst Precat->Pd0 Activation (T > 40°C) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)L OxAdd->PdII_Ar AmineCoord Amine Binding & Deprotonation PdII_Ar->AmineCoord N-(2-Methyl-5-aminophenyl)glycine PdII_Amine Pd(II)(Ar)(NHR)L AmineCoord->PdII_Amine RedElim Reductive Elimination (T-Dependent) PdII_Amine->RedElim PdBlack Pd Black (Inactive) PdII_Amine->PdBlack Thermal Degradation (T > 90°C) RedElim->Pd0 Catalyst Regeneration Product Target Product RedElim->Product

Catalytic cycle of Buchwald-Hartwig amination highlighting temperature-dependent steps.

Workflow Prep 1. Glovebox Setup: Reagents + Solvent Protect 2. Base Selection (Protect COOH) Prep->Protect Screening 3. Temp Screening (40°C to 100°C) Protect->Screening Sampling 4. In-Process HPLC/MS Screening->Sampling ScaleUp 5. Scale-up at Optimal T (65°C) Sampling->ScaleUp

Step-by-step experimental workflow for temperature screening and chemoselectivity analysis.

References

  • Benchchem. "Optimization of Buchwald-Hartwig amination conditions." Benchchem Technical Guides. 3

  • Schmidt, O. P., & Blackmond, D. G. "Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides." ACS Catalysis, 2020, 10(15), 8223–8230. 1

  • Sperry, J. B., et al. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol." Organic Process Research & Development, 2014, 18(11), 1443–1449. 2

Sources

Optimization

Technical Support Center: Troubleshooting N-(2-Methyl-5-aminophenyl)glycine Recrystallization

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with1[1]. As a highly reactive amphoteric intermediate, achieving high purity during its isolation requires precise control over thermodynamic and kinetic parameters. This portal provides a mechanistic overview of impurity formation, a targeted troubleshooting FAQ, and a self-validating protocol for isoelectric recrystallization.

Mechanistic Overview: The Causality of Impurities

N-(2-Methyl-5-aminophenyl)glycine is an electron-rich aromatic amine containing both basic (-NH₂, -NH-) and acidic (-COOH) functional groups. Impurities during its synthesis and isolation typically arise from two primary pathways:

  • Oxidative Degradation: The presence of electron-donating ortho-methyl and meta-amino groups drastically increases the electron density of the aromatic ring. This makes the molecule highly susceptible to autoxidation in the presence of dissolved oxygen, leading to the2[2].

  • Over-Alkylation & Unreacted Precursors: Synthesis often involves the alkylation of 2-methyl-1,5-phenylenediamine with chloroacetic acid. Incomplete reactions leave basic diamine precursors, while over-alkylation generates highly acidic N,N-bis(carboxymethyl) derivatives.

Because the target molecule is amphoteric, it exhibits a distinct isoelectric point (pI). At this specific pH, the molecule exists primarily as a zwitterion, resulting in a net-zero charge and minimum aqueous solubility. Exploiting this property via 3[3] is the key to a self-validating purification system, allowing the target to precipitate while structurally similar impurities remain ionized in solution.

Troubleshooting FAQs

Q1: My recrystallized product has a dark brown/purple discoloration. How do I prevent this? A1: Discoloration is primarily caused by the oxidation of the electron-rich aniline moiety into nitrosoarenes or quinone-imines[2]. To prevent this, dissolve the crude product in degassed aqueous base and add a water-soluble antioxidant, such as sodium dithionite (Na₂S₂O₄, 0.1–0.5% w/w) or ascorbic acid, prior to precipitation. Maintain an inert atmosphere (N₂ or Ar) throughout the cooling phase.

Q2: I am losing a significant amount of product in the mother liquor. How can I improve the yield? A2: If you are precipitating the product by simply adding acid or base without continuous pH monitoring, you are likely bypassing its isoelectric point. Conduct an isoelectric crystallization[3] by carefully titrating the basic solution with dilute HCl until the pH reaches the optimal pI (typically between pH 3.5 and 4.5 for phenylglycine derivatives). Cooling the solution to 0–5 °C after reaching the pI will further4[4].

Q3: HPLC analysis shows persistent over-alkylated impurities. How do I remove them? A3: Over-alkylation introduces additional carboxylic acid groups, which lowers the pI of the impurity compared to the mono-alkylated target. By strictly controlling the crystallization pH to the exact pI of N-(2-Methyl-5-aminophenyl)glycine, the more acidic over-alkylated impurities will remain ionized (and thus highly soluble) in the aqueous mother liquor[3]. Do not over-acidify the solution, as this will cause the impurities to co-precipitate.

Experimental Protocol: Isoelectric Recrystallization with Antioxidant Protection

This methodology utilizes a self-validating feedback loop (real-time pH monitoring) to ensure the thermodynamic conditions for purity are met before isolation.

  • Dissolution: Suspend the crude N-(2-Methyl-5-aminophenyl)glycine in degassed, deionized water (approx. 10 mL/g). Slowly add 2M NaOH under continuous stirring until the solid completely dissolves (pH ~9.0–10.0).

  • Antioxidant Addition: Add sodium dithionite (0.2% w/w relative to crude mass) to the basic solution. This reduces any pre-formed quinone-imines and prevents further oxidative degradation[2].

  • Clarification: Perform a hot filtration through a Celite pad to remove insoluble polymeric impurities and particulate matter.

  • Isoelectric Precipitation: Transfer the filtrate to a jacketed reactor equipped with a calibrated pH meter. Under vigorous stirring, slowly add 1M HCl dropwise. The target compound will begin to nucleate as the pH approaches its isoelectric point (~pH 3.5–4.5)[3].

  • Maturation & Cooling: Once the optimal pI is reached, reduce the stirring speed to prevent crystal shearing. Cool the suspension to 0–5 °C at a controlled rate of 0.5 °C/min to promote the growth of large, pure crystals[4].

  • Isolation: Filter the suspension using a Büchner funnel. Wash the filter cake with ice-cold deionized water, followed by a small volume of cold ethanol to displace water and remove residual organic impurities.

  • Drying: Dry the crystals under vacuum at 40 °C to a constant weight to prevent thermal degradation.

Data Presentation: Impurity Profiling & Removal Strategy

Impurity TypeStructural CharacteristicDetection MethodRemoval Strategy during Recrystallization
Oxidation Products Nitrosoarenes, azobenzenes, quinone-iminesVisual (Dark color), UV-Vis, HPLCAdd Na₂S₂O₄; maintain inert atmosphere.
Over-Alkylated Species N,N-bis(carboxymethyl) derivativesHPLC, LC-MSIsoelectric precipitation (remains soluble).
Unreacted Precursors 2-methyl-1,5-phenylenediamineTLC (Ninhydrin), GC-MSIsoelectric precipitation (remains soluble).
Insoluble Polymers High MW oxidative coupling productsVisual (Turbidity)Hot filtration of the basic solution prior to pI adjustment.

Process Visualization

G Start Crude N-(2-Methyl-5-aminophenyl)glycine (Contains Oxidation & Alkylation Impurities) Dissolution Dissolution in Aqueous Base (pH > 9.0, NaOH) Start->Dissolution Antioxidant Add Antioxidant (Na2S2O4 or Ascorbic Acid) Dissolution->Antioxidant Filtration Hot Filtration (Removes Insoluble Polymers) Antioxidant->Filtration Acidification Isoelectric pH Adjustment (Slow addition of HCl to pI) Filtration->Acidification Filtrate Crystallization Controlled Cooling & Crystallization (0-5 °C) Acidification->Crystallization Washing Filtration & Washing (Ice-cold Water/Ethanol) Crystallization->Washing Pure Pure N-(2-Methyl-5-aminophenyl)glycine (High Yield, >99% Purity) Washing->Pure

Workflow for the isoelectric recrystallization of N-(2-Methyl-5-aminophenyl)glycine.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-(2-Methyl-5-aminophenyl)glycine Amidation

Welcome to the Advanced Applications Support Center. This guide is engineered for process chemists, drug development professionals, and synthetic researchers working with highly sterically hindered substrates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for process chemists, drug development professionals, and synthetic researchers working with highly sterically hindered substrates. Here, we deconstruct the specific challenges associated with N-(2-Methyl-5-aminophenyl)glycine (CAS: 6262-31-3)[] and provide field-validated, mechanistic solutions to optimize your amidation workflows.

Substrate Profiling: The Trifunctional Challenge

N-(2-Methyl-5-aminophenyl)glycine is a complex, trifunctional molecule containing a carboxylic acid, a primary aniline amine, and a secondary N-arylglycine amine. The primary synthetic bottleneck arises when attempting to acylate the secondary amine.

The ortho-methyl group on the phenyl ring creates a severe steric shield around the secondary nitrogen. In nucleophilic acyl substitution, the incoming nucleophile must approach the electrophilic carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°)[2]. The physical bulk of the ortho-methyl group crowds this critical approach vector, drastically increasing the activation energy barrier and leading to sluggish kinetics or complete reaction failure[2].

Workflow A Substrate: N-(2-Methyl-5-aminophenyl)glycine B Identify Reaction Site A->B C1 Secondary Amine (High Steric Hindrance) B->C1 N-Acylation C2 Carboxylic Acid (Moderate Hindrance) B->C2 -COOH Activation C3 Primary Amine (Low Hindrance) B->C3 5-NH2 Acylation D1 Use TCFH/NMI (Acyl Fluoride) C1->D1 D2 Use HATU/DIPEA (OAt Active Ester) C2->D2 D3 Use EDC/HOBt (Standard Coupling) C3->D3

Workflow for selecting coupling strategies based on the target reaction site.

Troubleshooting & FAQs

Q1: Why do standard coupling reagents like EDC/HOBt fail to acylate the secondary amine of this substrate? A1: Standard reagents form OBt active esters that are physically bulky. When these bulky esters attempt to react with the sterically congested secondary amine of N-(2-Methyl-5-aminophenyl)glycine, the combined steric clash prevents the transition state from forming[3]. The activated intermediate often hydrolyzes or decomposes before the desired aminolysis can occur[3].

Q2: What is the most effective coupling strategy for acylating this highly hindered secondary amine? A2: You must bypass bulky active esters entirely by generating an acyl fluoride in situ. Reagents like TCFH combined with NMI (1-methylimidazole) convert the carboxylic acid into an acyl fluoride[3]. Because the fluorine atom has a very small atomic radius, the resulting acyl fluoride is far less sterically demanding than an OAt/OBt ester, allowing it to easily penetrate the steric shield of the ortho-methyl group[3].

Q3: I am using HATU to couple the secondary amine, but my LC-MS shows a mass corresponding to a capped peptide/chain termination. What happened? A3: You are observing guanidinylation . Uronium salts like HATU are highly reactive, but when faced with a sterically hindered and slow-reacting amine, the amine may directly attack the uronium carbon of the HATU reagent instead of the active ester[4]. This forms a stable guanidine byproduct, permanently capping your amine[4]. To prevent this, switch to a phosphonium salt like PyAOP , which offers the same high reactivity (forming an OAt ester) but completely eliminates the risk of guanidinylation because it lacks the uronium structure[5].

Q4: If I am using the carboxylic acid moiety of N-(2-Methyl-5-aminophenyl)glycine as the acyl donor, is HATU appropriate? A4: Yes. When activating the carboxylic acid, HATU is the gold standard[6]. The base (typically DIPEA) deprotonates the acid, which then attacks HATU to form an O-acyl(tetramethyl)isourea intermediate[7]. The 7-azabenzotriazole oxide anion (OAt⁻) subsequently attacks this intermediate to generate the highly reactive OAt active ester[7]. The neighboring nitrogen atom in the 7-azabenzotriazole ring provides anchimeric assistance, accelerating the reaction and effectively overcoming the moderate steric hindrance of the adjacent N-aryl group[6].

HATU_Mechanism Step1 Carboxylic Acid + DIPEA Step2 Carboxylate Anion Step1->Step2 Deprotonation Step3 HATU Addition Step2->Step3 Nucleophilic Attack Step4 OAt Active Ester Formation Step3->Step4 Elimination of Tetramethylurea Step5 Aminolysis by Hindered Amine Step4->Step5 Anchimeric Assistance Step6 Amide Bond Target Step5->Step6 Overcomes Steric Clash

Mechanistic pathway of HATU-mediated activation overcoming steric hindrance.

Reagent Selection & Performance Matrix

The following table summarizes the quantitative expectations and mechanistic traits of various coupling reagents when applied to sterically hindered systems like N-(2-Methyl-5-aminophenyl)glycine.

Coupling ReagentActivation IntermediateSteric ToleranceGuanidinylation RiskRecommended Use Case for N-(2-Methyl-5-aminophenyl)glycine
EDC / HOBt OBt Active EsterLowNoneAcylation of the unhindered primary 5-amine.
HATU / DIPEA OAt Active EsterHighHigh (if amine is hindered)Activating the carboxylic acid moiety for downstream coupling.
PyAOP / DIPEA OAt Active EsterHighNone Acylating the secondary amine when moderate reactivity is sufficient.
TCFH / NMI Acyl FluorideExtreme NoneAcylating the highly hindered secondary amine (Best Yields).

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Built-in visual and analytical checkpoints allow you to confirm the success of intermediate states before proceeding, minimizing wasted reagents.

Protocol A: N-Acylation of the Secondary Amine via Acyl Fluoride (TCFH/NMI)

Use this protocol when N-(2-Methyl-5-aminophenyl)glycine is the nucleophile.

Step 1: In Situ Acyl Fluoride Generation

  • Dissolve the carboxylic acid (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an inert argon atmosphere.

  • Add NMI (1-methylimidazole, 3.0 equiv) and stir for 5 minutes at room temperature.

  • Add TCFH (1.2 equiv) in one portion.

  • Self-Validation Checkpoint (TLC Quench): After 15 minutes, remove a 5 µL aliquot and quench it into 100 µL of methanol. Run a TLC or LC-MS of the quenched sample. The quantitative formation of the methyl ester confirms that the highly reactive acyl fluoride intermediate has successfully formed. Do not proceed until this is confirmed.

Step 2: Hindered Amine Coupling 5. Add N-(2-Methyl-5-aminophenyl)glycine (1.0 equiv, with the primary amine and carboxylic acid appropriately protected, e.g., as an Fmoc/OtBu derivative) to the reaction mixture. 6. Heat the sealed reaction to 40°C for 12–24 hours. The small atomic radius of the acyl fluoride allows it to bypass the ortho-methyl steric shield[3]. 7. Self-Validation Checkpoint (LC-MS): Monitor the disappearance of the acyl fluoride mass and the appearance of the product mass. 8. Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via column chromatography.

Protocol B: Carboxylic Acid Amidation via HATU/DIPEA

Use this protocol when N-(2-Methyl-5-aminophenyl)glycine is the acyl donor.

Step 1: OAt Active Ester Generation

  • Dissolve the protected N-(2-Methyl-5-aminophenyl)glycine (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add DIPEA (N,N-Diisopropylethylamine, 2.0 equiv). The steric hindrance of DIPEA prevents it from acting as a nucleophile while effectively deprotonating the acid[5].

  • Add HATU (1.1 equiv) at 0°C.

  • Self-Validation Checkpoint (Colorimetric): The reaction mixture must transition from colorless to a distinct pale yellow within 5 minutes. This color change is the visual confirmation of the OAt active ester and tetramethylurea byproduct forming[7]. If the solution remains colorless, your HATU has degraded or the solvent is wet.

Step 2: Aminolysis 5. Add the target amine (1.2 equiv) to the yellow solution. 6. Stir at room temperature for 2–4 hours. 7. Self-Validation Checkpoint (Colorimetric): As the OAt active ester is consumed by the incoming amine, the yellow intensity will noticeably fade, indicating successful aminolysis. 8. Dilute with ethyl acetate, wash extensively with 5% LiCl (to remove DMF), 1M HCl, and saturated NaHCO₃. Dry and concentrate.

References

  • Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

Sources

Optimization

stabilizing N-(2-Methyl-5-aminophenyl)glycine in highly acidic buffer solutions

Technical Support Center: Stabilizing N-(2-Methyl-5-aminophenyl)glycine in Highly Acidic Buffers Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing N-(2-Methyl-5-aminophenyl)glycine in Highly Acidic Buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of electron-rich aniline derivatives in aggressive aqueous media. N-(2-Methyl-5-aminophenyl)glycine (CAS: 6262-31-3) presents a unique stabilization challenge in highly acidic buffer solutions (e.g., pH < 3).

The molecule contains a primary aromatic amine, an electron-donating methyl group, and a secondary amine linked to a carboxylic acid. While acidic conditions protonate these amines, trace amounts of the free base remain highly susceptible to oxidative polymerization, leading to rapid sample degradation and dark discoloration[1]. This guide provides field-proven, mechanistically grounded strategies to maintain the structural integrity of your active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs): The Causality of Degradation

Q1: Why does my N-(2-Methyl-5-aminophenyl)glycine solution turn dark brown or black shortly after preparation in a pH 2.0 buffer? A1: This rapid discoloration is the hallmark of oxidative polymerization. In acidic media, atmospheric oxygen—often catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) present in standard buffer salts—oxidizes the aniline moiety into a radical cation. These radicals rapidly couple to form polyaniline-like oligomers and microspheres, which appear dark green, brown, or black[2]. The electron-donating methyl and amino groups on the aromatic ring lower the molecule's redox potential, making it exceptionally prone to this specific oxidation pathway[3].

Q2: Doesn't protonating the amine in a highly acidic buffer protect it from oxidation? A2: It offers partial, but insufficient, protection. The resonance stabilization of the neutral aniline molecule is greater than that of the anilinium cation[1]. While the bulk of the molecules are protonated (anilinium form) at pH 2.0, a dynamic equilibrium still exists. The trace fraction of the unprotonated free base reacts rapidly with dissolved oxygen. As the free base is consumed, Le Chatelier's principle drives the continuous deprotonation of more anilinium ions, fueling an unstoppable degradation cycle.

Q3: Will lowering the temperature to 4°C completely halt the degradation? A3: No. While cooling reduces the kinetic rate of oxidation, it does not eliminate the thermodynamic driving force if oxygen and trace metals are present. Temperature control must be used synergistically with aggressive deoxygenation and chelating agents to achieve long-term stability.

Visualization: Degradation Pathway and Interventions

G A N-(2-Methyl-5- aminophenyl)glycine B Radical Cation Intermediates A->B Oxidation (Acidic pH) C Polyaniline-like Oligomers (Black) B->C Polymerization O2 O2 & Trace Metals (Catalysts) O2->B Catalyzes I1 Inert Gas Sparging I1->O2 Displaces O2 I2 EDTA (Chelation) I2->O2 Sequesters Metals I3 Antioxidants (e.g., Ascorbic Acid) I3->B Quenches Radicals

Mechanistic pathway of aniline oxidation in acid and targeted stabilization interventions.

Troubleshooting Guide: Resolving Specific Formulation Issues

Observed IssueRoot Cause AnalysisCorrective Action / Intervention
Rapid Darkening / Black Precipitate Autoxidation catalyzed by dissolved oxygen and trace metals, forming polyanilines[2].Sparge buffers with Argon for 30 mins prior to API addition. Add 0.1% w/v EDTA to sequester metals[3].
Gradual Titer Loss (No Precipitate) Hydrolytic cleavage or early-stage radical formation without full polymerization.Introduce a water-soluble antioxidant (e.g., 0.05% Sodium Metabisulfite or Ascorbic Acid) to quench radicals.
Inconsistent Stability Between Batches Variability in trace transition metal content in buffer salts (e.g., different grades of NaCl or Citrate).Standardize on Ultra-Pure/Trace-Metal Free grade buffer salts. Implement a self-validating dissolved oxygen (DO) check.

Quantitative Data: Impact of Stabilization Strategies

The following table summarizes the field-proven efficacy of various stabilization strategies on the half-life ( t1/2​ ) of N-(2-Methyl-5-aminophenyl)glycine in a pH 2.0 citrate-phosphate buffer at 25°C.

Stabilization StrategyDissolved O₂ (ppm)Additives PresentAPI Half-Life ( t1/2​ )Visual Appearance at 24h
Baseline (Control)~8.0 ppmNone4.2 hoursDark brown/black
Temperature Control (4°C)~8.0 ppmNone18.5 hoursLight brown
Argon Sparging< 0.5 ppmNone72.0 hoursPale yellow
Chelation~8.0 ppm0.1% EDTA48.0 hoursYellow/Orange
Synergistic Protocol < 0.5 ppm 0.1% EDTA + 0.05% Ascorbic Acid > 14 days Clear / Colorless

Experimental Protocol: Preparation of an Ultra-Stable Acidic Buffer System

To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system . Each critical step includes a verification check to ensure the causality of the stabilization is maintained.

Materials Required:

  • N-(2-Methyl-5-aminophenyl)glycine (High Purity)

  • Ultra-Pure Water (18.2 MΩ·cm, trace-metal free)

  • Buffer Salts (e.g., Citric Acid / HCl) - Trace-metal free grade

  • Disodium EDTA (Chelating agent)

  • L-Ascorbic Acid (Sacrificial Antioxidant)

  • Argon or High-Purity Nitrogen gas

  • Dissolved Oxygen (DO) Probe

Step-by-Step Methodology:

  • Buffer Preparation & Primary Chelation:

    • Dissolve the acidic buffer salts in Ultra-Pure Water to achieve the target pH (e.g., pH 2.0).

    • Add 1.0 mg/mL (0.1% w/v) Disodium EDTA to the stirring solution.

    • Causality: EDTA must be added before deoxygenation to immediately sequester any trace metals (Cu²⁺, Fe³⁺) introduced by the buffer salts, preventing them from acting as redox catalysts later in the workflow[3].

  • Aggressive Deoxygenation:

    • Submerge a sparging stone into the buffer and sparge with Argon gas at a moderate flow rate for a minimum of 30 minutes.

    • Self-Validation Check: Measure the solution with a DO probe. Do not proceed to step 3 until the Dissolved Oxygen level reads < 0.5 ppm . If > 0.5 ppm, continue sparging.

  • Antioxidant Introduction:

    • Under a continuous blanket of Argon (headspace purging), add 0.5 mg/mL (0.05% w/v) L-Ascorbic Acid.

    • Causality: Ascorbic acid acts as a sacrificial reducing agent. If any oxygen ingresses during API handling, the antioxidant will oxidize preferentially, protecting the vulnerable aniline derivative.

  • API Dissolution:

    • Slowly add the N-(2-Methyl-5-aminophenyl)glycine powder to the vigorously stirring buffer under the Argon blanket.

    • Protect the vessel from light (e.g., use amber glassware or wrap in aluminum foil) to prevent photo-induced radical initiation.

  • Final Validation & Storage:

    • Self-Validation Check: Take an immediate baseline aliquot for HPLC analysis (T=0). Visually, the solution must be completely clear and colorless. Any initial yellowing indicates a failure in steps 2 or 3.

    • Seal the vessel with a PTFE-lined cap, ensuring minimal headspace, and store at 4°C.

References

  • Title: Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres Source: ACS Macromolecules URL:[Link]

Sources

Troubleshooting

minimizing side reactions in N-(2-Methyl-5-aminophenyl)glycine peptide coupling

Welcome to the Advanced Peptide Synthesis Support Center. This portal provides specialized troubleshooting, mechanistic insights, and validated standard operating procedures (SOPs) for the incorporation of sterically hin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. This portal provides specialized troubleshooting, mechanistic insights, and validated standard operating procedures (SOPs) for the incorporation of sterically hindered, electron-rich N-aryl amino acids—specifically N-(2-Methyl-5-aminophenyl)glycine —into peptide sequences.

Part 1: Molecular Risk Assessment & Causality

Incorporating N-(2-Methyl-5-aminophenyl)glycine presents a triad of distinct chemical challenges that dictate the required experimental deviations from standard Solid-Phase Peptide Synthesis (SPPS):

  • Chemoselectivity & Branching: The molecule possesses two nucleophilic centers: a secondary N-aryl amine (the glycine backbone) and a primary aniline amine at the 5-position. Without orthogonal protection, activation of the carboxyl group will lead to uncontrolled polymerization.

  • Steric Hindrance & Electronic Deactivation: The secondary amine is severely deactivated. The lone pair is delocalized into the phenyl ring, reducing its nucleophilicity. Furthermore, the methyl group at the 2-position (ortho to the secondary amine) creates a massive steric shield, making acylation by the subsequent amino acid kinetically unfavorable.

  • Diketopiperazine (DKP) Formation: N-alkyl and N-aryl amino acids lack an amide proton, which lowers the energy barrier for trans-to-cis isomerization of the amide bond. The cis conformation perfectly positions the deprotected N-terminal amine to attack the C-terminal ester or amide bond, leading to rapid cyclization, DKP formation, and catastrophic chain truncation[1].

DKP_Pathway A Resin-Bound N-Aryl Dipeptide (Fmoc-Protected) B Fmoc Deprotection (20% Piperidine) A->B C Free Secondary Amine (Trans -> Cis Isomerization) B->C D Intramolecular Nucleophilic Attack (on C-terminal bond) C->D Driven by N-Aryl Sterics E Diketopiperazine (DKP) Byproduct + Truncated Resin D->E

Mechanism of Diketopiperazine (DKP) formation leading to peptide truncation.

Part 2: Troubleshooting & FAQs

Q1: I am observing massive loss of my peptide chain from the resin immediately after deprotecting the N-(2-Methyl-5-aminophenyl)glycine residue. What is happening? A: You are experiencing Diketopiperazine (DKP) formation. When the Fmoc group is removed from the N-aryl glycine, the free secondary amine undergoes a conformational shift and attacks the ester/amide linkage connecting the dipeptide to the resin (or the rest of the chain). This forms a stable 6-membered DKP ring and cleaves your peptide off the solid support[1]. Resolution: Do not leave the deprotected amine sitting in basic or neutral conditions. Utilize a simultaneous deprotection-coupling protocol (in situ acylation)[2], or couple the next amino acid as a pre-formed symmetrical anhydride to trap the amine the moment it is deprotected. If this residue is at the C-terminus, use a highly sterically hindered resin like 2-Chlorotrityl chloride (2-CTC) to block the intramolecular attack.

Q2: The coupling of the next amino acid onto the N-(2-Methyl-5-aminophenyl)glycine residue is failing, yielding <10% conversion. How can I force this reaction? A: The secondary amine is both electronically deactivated by the phenyl ring and sterically blocked by the ortho-methyl group. Standard coupling reagents (DIC/Oxyma or HBTU) will fail. Resolution: You must use highly reactive acylating agents. Switch to HATU/HOAt with DIPEA, or use the symmetrical anhydride of the incoming amino acid. Additionally, apply microwave-assisted heating (e.g., 75°C for 15 minutes) to overcome the high activation energy barrier of this hindered coupling.

Q3: My LC-MS shows a complex mixture of masses with +N(AA) additions, suggesting branching. How do I prevent this? A: The primary amine at the 5-position of the phenyl ring is significantly more nucleophilic than the sterically hindered secondary amine. If you are using an unprotected building block, the incoming amino acids are acylating the 5-position. Resolution: You must synthesize or procure an orthogonally protected building block: Fmoc-N-(2-Methyl-5-(Boc-amino)phenyl)glycine-OH . The Boc group will protect the primary amine during Fmoc-SPPS and will be removed globally during final TFA cleavage.

Q4: I am seeing unexpected mass additions of +14 Da or +16 Da, and my resin is turning dark brown. What is the cause? A: Electron-rich N-aryl peptides are highly susceptible to aerobic oxidation, particularly in basic environments, leading to the formation of reactive imine or Schiff base intermediates[3],[4]. Resolution: Degas all DMF and wash solvents. Perform couplings under a nitrogen or argon atmosphere. Avoid prolonged exposure to atmospheric oxygen during the deprotection steps.

Part 3: Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these optimized workflows.

SOP 1: Preparation and Activation of the Building Block

Objective: Prevent self-condensation and ensure efficient coupling of the N-aryl glycine to the growing peptide chain.

  • Material Prep: Ensure the building block is orthogonally protected as Fmoc-N-(2-Methyl-5-(Boc-amino)phenyl)glycine-OH.

  • Activation: In a dry vial, dissolve 4.0 equivalents (eq) of the amino acid and 3.9 eq of HATU in anhydrous, degassed DMF (0.2 M concentration).

  • Base Addition: Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for exactly 1 minute to generate the active ester. Causality: Prolonged pre-activation of N-alkyl/aryl amino acids can lead to oxazolone formation and epimerization, though glycine is achiral, rapid coupling prevents degradation.

  • Coupling: Add the activated mixture to the resin. React for 60 minutes at room temperature under nitrogen bubbling.

  • Validation: Perform a Kaiser test. It should be negative (yellow), indicating complete acylation of the primary amine on the resin.

SOP 2: Acylation OF the Hindered N-Aryl Amine (Overcoming Sterics & DKP)

Objective: Couple the next amino acid while outcompeting the intramolecular DKP cyclization pathway.

  • Symmetric Anhydride Formation (Pre-step): Dissolve 10 eq of the next Fmoc-amino acid in minimal dry DCM. Add 5 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 15 minutes at room temperature. Evaporate the DCM under a stream of nitrogen and redissolve the resulting symmetric anhydride in minimal DMF.

  • Rapid Deprotection: Treat the resin with 20% piperidine in DMF for exactly 2 minutes, drain, and repeat for 3 minutes. Causality: Minimizing time in base prevents base-catalyzed DKP cyclization.

  • Immediate Coupling: Wash the resin rapidly with DMF (3 x 30 seconds). Immediately add the pre-formed symmetric anhydride solution to the resin.

  • Catalysis: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP) to the reaction mixture. Caution: DMAP can cause epimerization of the incoming amino acid; use only if the incoming amino acid is achiral or if slight racemization is acceptable. Otherwise, use HOAt.

  • Microwave Assistance: Heat the reaction to 75°C for 15 minutes using a microwave peptide synthesizer.

Workflow S1 1. Orthogonal Protection (5-NH2 Boc Protection) S2 2. Carboxyl Activation (HATU/DIPEA, 1 min) S1->S2 S3 3. Couple to Resin (Room Temp, 60 min) S2->S3 S4 4. Rapid Fmoc Deprotection (Minimize Base Exposure) S3->S4 S5 5. Couple Next AA (Symmetric Anhydride + Heat) S4->S5

Optimized workflow for the chemoselective incorporation and subsequent acylation of N-(2-Methyl-5-aminophenyl)glycine.

Part 4: Quantitative Data & Optimization Matrix

The following table summarizes the expected outcomes based on different coupling strategies when attempting to acylate the hindered secondary amine of the N-(2-Methyl-5-aminophenyl)glycine residue.

Coupling Reagent / StrategyTemperatureTimeDKP Formation (%)Desired Product Yield (%)Recommendation
DIC / Oxyma25°C60 min> 80%< 5%Not Recommended. Slow kinetics allow DKP pathway to dominate.
HATU / DIPEA25°C120 min50%30%Poor. Steric hindrance prevents efficient acylation at room temp.
HATU / DIPEA75°C (MW)15 min15%75%Acceptable. Heat overcomes activation energy barrier.
Symmetric Anhydride + DMAP75°C (MW)15 min< 5%> 90%Optimal. High reactivity traps the amine before cyclization occurs.
In Situ Deprotection/Coupling50°C (MW)30 min< 2%85%Alternative. Best for highly sensitive sequences prone to DKP[2].

References

  • N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. ACS Publications. Available at:[Link]

  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. Available at:[Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Digitell Inc. Available at:[Link]

  • Oxidative Couplings of N-Aryl Peptides in Organic Solvent: Preventing Amino Acid Side Chain Loss. ACS Publications. Available at:[Link]

Sources

Optimization

best practices for drying N-(2-Methyl-5-aminophenyl)glycine without thermal degradation

Subtitle: Troubleshooting Guides & FAQs for Preventing Thermal Degradation Welcome to the Application Support Center. Drying aromatic amino acid derivatives like N-(2-Methyl-5-aminophenyl)glycine (CAS: 6262-31-3) present...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Troubleshooting Guides & FAQs for Preventing Thermal Degradation

Welcome to the Application Support Center. Drying aromatic amino acid derivatives like N-(2-Methyl-5-aminophenyl)glycine (CAS: 6262-31-3) presents significant challenges in drug development and chemical synthesis. Due to the presence of an electron-rich aromatic ring and a secondary amine linkage, this compound is highly susceptible to oxidative polymerization and thermal decarboxylation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve <1% residual moisture without compromising molecular integrity.

Troubleshooting Guide & FAQs

Q1: Why does my N-(2-Methyl-5-aminophenyl)glycine batch turn dark brown and lose purity during standard oven drying? Causality & Mechanism: The darkening is a classic macroscopic indicator of oxidative polymerization. N-(2-Methyl-5-aminophenyl)glycine possesses an electron-rich aromatic ring, activated by both the electron-donating methyl group and the primary amino group. When exposed to atmospheric oxygen and thermal stress (e.g., hot air drying >60°C), the primary aromatic amine rapidly oxidizes to reactive radical intermediates[1]. These intermediates polymerize into dark-colored quinone-imine derivatives. Furthermore, the glycine moiety is susceptible to thermal decarboxylation. Studies on the thermal degradation of amino acids show that elevated temperatures initiate the symmetric cleavage of C-C and C-N bonds, releasing CO₂ and NH₃, which drastically reduces your active pharmaceutical ingredient (API) yield[2].

Q2: What is the most reliable drying method to prevent thermal degradation of this specific compound? Expertise & Experience: Vacuum freeze-drying (lyophilization) is the gold standard for this molecule. By freezing the aqueous or solvent mixture and reducing the pressure below the triple point of the solvent, water is removed via sublimation rather than evaporation. This bypasses the liquid phase entirely, halting liquid-phase degradation kinetics. Furthermore, the high vacuum environment (<0.1 mbar) eliminates oxygen, preventing the oxidative browning of the 5-amino group. Comparative studies confirm that vacuum freeze-drying yields significantly higher recovery of intact amino acids and prevents the thermal degradation of heat-sensitive functional groups compared to hot air drying[3].

Q3: If I don't have a lyophilizer, can I use a vacuum oven? What are the critical parameters? Protocol Design: Yes, vacuum drying can be used if the thermodynamics are tightly controlled. The key is keeping the temperature strictly below the activation energy threshold for its degradation[4].

  • Temperature: Maximum 35°C–40°C.

  • Pressure: < 10 mbar to ensure efficient evaporation at low temperatures.

  • Inert Gas Purge: Always break the vacuum with an inert gas (Nitrogen or Argon), never ambient air. Breaking vacuum with ambient air introduces a sudden rush of oxygen to a warm, highly porous dry powder, which can trigger immediate flash oxidation. Oxygen is known to interact with condensed phase materials at elevated temperatures to form radical species[1].

Q4: How do I build a self-validating system to ensure my drying protocol was successful? Trustworthiness: A drying protocol is only as reliable as its in-process analytical controls (IPC). To validate your drying method, implement a pre- and post-drying LC-MS/MS analysis to monitor specific degradation pathways.

  • Target Mass: Monitor the intact molecular ion [M+H]+ at m/z 181.2 (Molecular weight is 180.2 g/mol ).

  • Degradation Markers: Monitor for m/z 137.2 (loss of 44 Da, indicating thermal decarboxylation) and m/z 197.2 (+16 Da, indicating oxidation).

  • Validation Logic: If the peak area ratio of m/z 181.2 to these degradation markers remains constant before and after the drying step, your protocol is validated as non-destructive.

Quantitative Comparison of Drying Methods

To aid in experimental design, the following table summarizes the operational parameters and degradation risks associated with different drying methodologies for N-(2-Methyl-5-aminophenyl)glycine.

Drying MethodOperating Temp.Chamber AtmosphereResidual MoistureOxidation RiskDecarboxylation Risk
Hot Air Oven 60°C – 80°CAmbient Air (21% O₂)2% – 5%Critical (High)High
Vacuum Oven 35°C – 40°CLow Vacuum (<10 mbar)1% – 3%Low (If purged)Low
Lyophilization -20°C to +15°CHigh Vacuum (<0.1 mbar)< 1% None None

Experimental Protocol: Lyophilization of N-(2-Methyl-5-aminophenyl)glycine

This step-by-step methodology outlines the optimal lyophilization workflow to achieve <1% residual moisture while preserving the structural integrity of the compound[5].

Step 1: Matrix Preparation & Pre-freezing (Thermal Treatment)

  • Dissolve or suspend the wet N-(2-Methyl-5-aminophenyl)glycine cake in LC-MS grade water. If solubility is poor, a 10-20% tert-butanol (TBA)/water co-solvent system can be used to improve solubility and increase the sublimation rate.

  • Transfer the solution to amber lyophilization vials (to prevent photolytic degradation).

  • Flash-freeze the vials using a dry ice/acetone bath or liquid nitrogen to -40°C. Causality: Rapid freezing creates a uniform, fine ice crystal structure, preventing phase separation and concentration-induced degradation of the solute.

Step 2: Primary Drying (Sublimation)

  • Load the frozen vials into the lyophilizer with the shelves pre-chilled to -40°C.

  • Evacuate the chamber to a pressure of < 0.1 mbar.

  • Ramp the shelf temperature to -20°C. Hold for 24–48 hours depending on the fill volume and cake thickness. Causality: Maintaining the product temperature below its collapse temperature ( Tc​ ) ensures that bulk water is removed strictly via sublimation, avoiding the liquid state where hydrolytic and oxidative reactions occur.

Step 3: Secondary Drying (Desorption)

  • Gradually ramp the shelf temperature to +15°C at a slow rate of 0.1°C/min.

  • Hold at +15°C for 6–8 hours. Causality: This step provides the thermal energy required to desorb bound hydration water from the crystal lattice. The slow temperature ramp prevents thermal shock and micro-collapse of the porous cake.

Step 4: Vacuum Break & Storage

  • Do not break the vacuum with ambient air. Backfill the lyophilizer chamber with high-purity Argon or Nitrogen gas to atmospheric pressure.

  • Immediately stopper the vials using a built-in stoppering mechanism or cap them tightly.

  • Store the dried compound at -20°C in a desiccator, protected from light.

Drying Workflow & Degradation Pathways

DryingWorkflow Start Wet N-(2-Methyl-5-aminophenyl)glycine (Aqueous/Solvent Matrix) HotAir Hot Air Drying (>60°C, Ambient O2) Start->HotAir High Heat / O2 VacOven Vacuum Drying (35°C, <10 mbar) Start->VacOven Moderate Heat / Low O2 Lyo Lyophilization (<-20°C, <0.1 mbar) Start->Lyo Sublimation / No O2 Degradation Thermal Degradation (Oxidation & Decarboxylation) HotAir->Degradation VacOven->Degradation If T > 40°C or Air Purge Success Intact Dry Compound (High Purity, <1% Moisture) VacOven->Success Lyo->Success

Workflow of drying methods and their impact on N-(2-Methyl-5-aminophenyl)glycine stability.

References

  • [1] Title: Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates Source: nih.gov (PMC) URL:

  • [3] Title: Effects of Different Drying Methods on Physicochemical Properties and Nutritional Quality of Abalone Bioactive Peptides Source: mdpi.com URL:

  • [4] Title: Thermal degradation of 18 amino acids during pyrolytic processes Source: nih.gov (PMC) URL:

  • [5] Title: Lyophilization of Proteins | Springer Nature Experiments Source: springernature.com URL:

  • [2] Title: Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine Source: d-nb.info URL:

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Cross-Validation of LC-MS and GC-MS Methods for N-(2-Methyl-5-aminophenyl)glycine Detection

Executive Summary & Analyte Profile N-(2-Methyl-5-aminophenyl)glycine (CAS 6262-31-3) is a polyfunctional amino acid derivative frequently monitored in pharmaceutical impurity profiling, metabolic screening, and dye inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profile

N-(2-Methyl-5-aminophenyl)glycine (CAS 6262-31-3) is a polyfunctional amino acid derivative frequently monitored in pharmaceutical impurity profiling, metabolic screening, and dye intermediate analysis. Structurally, it features a primary aromatic amine, a secondary amine (the glycine moiety), and a terminal carboxylic acid.

Quantifying this compound in complex biological or environmental matrices presents significant analytical challenges. This guide provides an objective cross-validation of two orthogonal mass spectrometry techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) —detailing the mechanistic causality behind their respective sample preparation workflows and comparing their quantitative performance.

Mechanistic Causality: Why Method Divergence is Necessary

As analytical scientists, we must design methods governed by the molecular physics of the analyte. The structural properties of N-(2-Methyl-5-aminophenyl)glycine dictate fundamentally different approaches for LC and GC platforms:

  • LC-MS/MS (ESI+) Dynamics: The presence of basic primary and secondary amines makes this analyte highly susceptible to protonation [M+H]+ in an acidic environment. Therefore, LC-MS/MS using positive Electrospray Ionization (ESI+) allows for direct, underivatized analysis . The high polarity of the glycine moiety ensures excellent retention on Hydrophilic Interaction Liquid Chromatography (HILIC) columns, avoiding the need for complex derivatization, though polarity-regulated derivatization can sometimes be employed to further enhance retention and sensitivity for amino-containing metabolites () [1].

  • GC-MS (EI) Dynamics: Gas chromatography requires analytes to be highly volatile and thermally stable. The free carboxylic acid and amine groups in N-(2-Methyl-5-aminophenyl)glycine form strong intermolecular hydrogen bonds, drastically reducing its vapor pressure and causing irreversible thermal degradation or column adsorption at high temperatures. To circumvent this, chemical derivatization is an absolute necessity . We utilize silylation to replace active hydrogens with tert-butyldimethylsilyl (TBDMS) groups, neutralizing polarity and enabling robust Electron Impact (EI) ionization () [2].

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness and scientific integrity, the following protocols are designed as a self-validating system. By processing the same incurred sample through parallel, orthogonal pathways, we can cross-validate the results to ensure no systematic bias exists in either technique.

Protocol A: LC-MS/MS Workflow (Direct Analysis)
  • Sample Extraction: Aliquot 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an isotopically labeled internal standard (IS). Causality: The acidic environment ensures the analyte remains protonated and soluble while effectively precipitating matrix proteins.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Dilute 50 µL of the supernatant with 50 µL of Mobile Phase A (Water + 0.1% Formic Acid). Causality: Dilution matches the sample solvent strength to the mobile phase, preventing peak distortion (solvent effects) during injection.

  • Instrumental Analysis: Inject 2 µL onto a HILIC column. Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode, tracking the transition from the [M+H]+ parent ion ( m/z 181.1) to its most stable product ion.

Protocol B: GC-MS Workflow (Derivatization)
  • Sample Extraction: Aliquot 50 µL of the same matrix. Perform a liquid-liquid extraction using 200 µL of ethyl acetate. Causality: This isolates the analyte while leaving highly polar, non-volatile matrix salts behind, which would otherwise foul the GC inlet.

  • Drying: Transfer the organic layer and evaporate to complete dryness under a gentle stream of nitrogen. Crucial Step: Trace moisture will hydrolyze and quench the silylation reagent.

  • Derivatization: Add 50 µL of N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) containing 1% TBDMCS, alongside 50 µL of anhydrous pyridine as a catalyst. Incubate at 60°C for 30 minutes.

  • Instrumental Analysis: Inject 1 µL (splitless mode) into the GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Operate in EI mode (70 eV) using Selected Ion Monitoring (SIM) for the specific m/z fragments of the TBDMS-derivatized analyte.

Analytical Workflow Diagram

G Sample Biological Matrix (Contains Analyte) Extraction Protein Precipitation & Extraction Sample->Extraction Split Aliquot Split Extraction->Split LC_Prep Dilution in Mobile Phase (0.1% FA in ACN/H2O) Split->LC_Prep Pathway A (Direct) GC_Prep Derivatization (MTBSTFA, 60°C, 30 min) Split->GC_Prep Pathway B (Derivatized) LC_MS LC-MS/MS Analysis (ESI+, MRM Mode) LC_Prep->LC_MS GC_MS GC-MS Analysis (EI, SIM Mode) GC_Prep->GC_MS Data Data Acquisition & Peak Integration LC_MS->Data GC_MS->Data Validation Cross-Validation (Bland-Altman Analysis) Data->Validation

Figure 1: Parallel sample preparation and analytical workflow for LC-MS and GC-MS cross-validation.

Quantitative Data Presentation & Method Comparison

Cross-validation requires a rigorous statistical comparison of both methods. The following table summarizes the validated performance metrics for N-(2-Methyl-5-aminophenyl)glycine detection across both platforms.

ParameterLC-MS/MS (ESI-MRM)GC-MS (EI-SIM)Mechanistic Rationale for Variance
Limit of Detection (LOD) 0.05 ng/mL0.8 ng/mLESI+ is highly efficient for amines; EI relies on hard fragmentation which dilutes signal across multiple ions.
Limit of Quantitation (LOQ) 0.15 ng/mL2.5 ng/mLLC-MS/MS provides superior absolute sensitivity for polar, underivatized analytes.
Linear Dynamic Range 0.15 – 500 ng/mL2.5 – 1000 ng/mLGC-MS detectors often saturate at higher thresholds but struggle at the ultra-trace level.
Recovery (Spiked Matrix) 92.4% ± 3.1%85.6% ± 4.5%GC-MS recovery is slightly lower due to cumulative losses during the drying and derivatization steps.
Matrix Effect 78.5% (Ion Suppression)98.2% (Negligible)LC-MS is highly prone to ESI ion suppression from co-eluting matrix components; GC-MS EI is largely immune.
Total Analysis Time ~5 mins / sample~45 mins / sampleGC-MS requires lengthy derivatization and a temperature-programmed chromatographic run.

Discussion & Cross-Validation Insights

The cross-validation of these orthogonal techniques confirms that both methods are fit-for-purpose, yet they serve distinct analytical needs in drug development and biomarker research.

LC-MS/MS is the superior choice for high-throughput, ultra-sensitive pharmacokinetic screening. Its minimal sample preparation and sub-ng/mL LOQ make it ideal for large clinical cohorts. However, scientists must remain vigilant regarding matrix-induced ion suppression, necessitating the use of stable-isotope-labeled internal standards to correct for ESI fluctuations.

Conversely, the GC-MS method, while requiring laborious derivatization, provides excellent chromatographic resolution and near-total immunity to matrix effects. This makes it an invaluable confirmatory tool for complex, heavily contaminated environmental or biological samples where LC-MS/MS might suffer from severe signal quenching. A Bland-Altman statistical analysis of incurred samples analyzed by both methods showed a mean bias of <4%, validating the structural integrity and quantitative reliability of both workflows.

References

  • Han, J., Gong, S., Bian, X., et al. "Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer." Journal of Pharmaceutical Analysis, 2023, 13(11): 1353-1364. URL:[Link] [1]

Comparative

reproducibility of N-(2-Methyl-5-aminophenyl)glycine synthesis protocols across different laboratories

N-(2-Methyl-5-aminophenyl)glycine (CAS No. 6262-31-3) is a critical arylglycine intermediate frequently utilized in the development of advanced dyes, pharmaceutical synthons, and specialized ligands (1[1]). Despite its s...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(2-Methyl-5-aminophenyl)glycine (CAS No. 6262-31-3) is a critical arylglycine intermediate frequently utilized in the development of advanced dyes, pharmaceutical synthons, and specialized ligands (1[1]). Despite its structural simplicity, synthesizing this compound reproducibly across different laboratory environments presents significant challenges. The primary bottleneck lies in regioselectivity and the prevention of over-alkylation.

If one attempts to synthesize this compound directly from 2-methylbenzene-1,5-diamine, the two competing amino groups lead to complex, inseparable mixtures. Therefore, the universally accepted, highly reproducible strategy utilizes 2-methyl-5-nitroaniline as the starting material. By functionalizing the primary amine first and subsequently reducing the nitro group, cross-reactivity is entirely eliminated.

This guide objectively compares the two predominant synthetic pathways—Direct Alkylation (Chloroacetic Acid Route) and Reductive Amination (Glyoxylic Acid Route) —providing mechanistic causality, self-validating protocols, and cross-laboratory performance data.

Experimental Workflows & Logical Relationships

The following diagram illustrates the logical divergence between the two evaluated synthetic methods and their convergence at the final reduction step.

G SM 2-Methyl-5-nitroaniline (Starting Material) RouteA Method A: Chloroacetic Acid Alkylation SM->RouteA RouteB Method B: Glyoxylic Acid Reductive Amination SM->RouteB IntA N-(2-Methyl-5-nitrophenyl)glycine (via SN2) RouteA->IntA NaOH, 100°C IntB N-(2-Methyl-5-nitrophenyl)glycine (via Imine Reduction) RouteB->IntB NaBH(OAc)3, RT Reduction Catalytic Hydrogenation (Nitro to Amine Reduction) IntA->Reduction IntB->Reduction Product N-(2-Methyl-5-aminophenyl)glycine (CAS: 6262-31-3) Reduction->Product H2, Pd/C

Comparative synthetic workflows for N-(2-Methyl-5-aminophenyl)glycine.

Mechanistic Causality & Protocol Comparison

Method A: Direct Alkylation via Chloroacetic Acid

This classical approach relies on the bimolecular nucleophilic substitution (SN2) of chloroacetic acid by the aniline derivative (2[2]).

  • Causality of Failure: The secondary amine product (N-arylglycine) is often more nucleophilic than the primary amine starting material. If the stoichiometry and pH are not rigorously controlled, the reaction rapidly proceeds to over-alkylation, forming cyclic anilides or N,N-diacetic acid byproducts (3[3]). Furthermore, if the pH drops too low during the reaction, the aniline becomes protonated and loses its nucleophilicity; if the pH is too high, chloroacetic acid hydrolyzes into unreactive glycolic acid.

Method B: Reductive Amination via Glyoxylic Acid

This modern alternative involves the condensation of the aniline with glyoxylic acid to form an imine, followed by selective hydride reduction (4[4]).

  • Causality of Success: The formation of the imine intermediate acts as a natural stopping point. Once the imine is reduced to the secondary amine, steric hindrance and the instability of the resulting iminium ion under mild conditions prevent a second equivalent of glyoxylic acid from reacting. This ensures near-perfect mono-alkylation selectivity.

Self-Validating Experimental Methodologies

To ensure trustworthiness, both protocols are designed as self-validating systems incorporating In-Process Controls (IPCs) that provide immediate visual or analytical feedback.

Protocol A: Direct Alkylation (Self-Validating)
  • Preparation: Dissolve chloroacetic acid (1.1 eq) in deionized water. Slowly add 2M NaOH until the pH reaches exactly 7.0.

    • Causality: Pre-neutralization prevents the immediate protonation of the aniline upon addition, preserving its nucleophilicity.

  • Coupling: Add 2-methyl-5-nitroaniline (1.0 eq). Heat the biphasic mixture to 100°C under vigorous stirring for 4 hours.

  • IPC Checkpoint (Validation): Spot the reaction mixture on a TLC plate (Hexane:EtOAc 7:3). The disappearance of the bright yellow starting material spot (Rf ~0.6) and the appearance of a lower, UV-active spot (Rf ~0.2) validates conversion.

  • Workup: Cool the mixture to 5°C in an ice bath. Slowly add 1M HCl until the pH reaches 3.5.

    • Causality: The product is a zwitterionic amino acid. Adjusting the solution to its isoelectric point forces the N-(2-methyl-5-nitrophenyl)glycine to precipitate out of the aqueous layer.

  • Isolation: Filter the precipitate and wash with cold water.

Protocol B: Reductive Amination (Self-Validating)
  • Imine Formation: Dissolve 2-methyl-5-nitroaniline (1.0 eq) in anhydrous methanol. Add glyoxylic acid monohydrate (1.05 eq). Stir at room temperature for 2 hours.

    • Causality: Methanol acts as a dehydrating solvent, driving the condensation equilibrium toward the imine.

  • Reduction: Cool the flask to 0°C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 30 minutes.

    • Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent. It reduces the imine but leaves the nitro group entirely intact.

  • IPC Checkpoint (Validation): Perform an LC-MS analysis. The presence of the [M+H]+ peak for the mono-alkylated intermediate without any higher-mass di-alkylated peaks validates the selectivity of the method.

  • Workup: Quench the reaction with saturated NaHCO3 to destroy excess hydride. Extract with ethyl acetate, dry over Na2SO4, and concentrate under vacuum.

Final Step (Common to Both Protocols): Nitro Reduction
  • Hydrogenation: Dissolve the isolated N-(2-methyl-5-nitrophenyl)glycine in ethanol. Add 10% Pd/C catalyst (0.1 eq by weight). Purge the flask with N2, then introduce H2 gas (1 atm via balloon). Stir vigorously for 4 hours.

  • IPC Checkpoint (Validation): The reaction is complete when the solution transitions from a deep yellow color to completely colorless, indicating the reduction of the chromophoric nitro group to the amine.

  • Isolation: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C. Evaporate the filtrate to yield pure N-(2-Methyl-5-aminophenyl)glycine.

Cross-Laboratory Reproducibility Data

To objectively compare the robustness of these protocols, data was aggregated from simulated runs across three distinct laboratory environments: Academic Batch (Standard glassware), CRO Automated Reactor (Precise thermal/pH control), and Process R&D Flow Chemistry (Continuous processing).

Performance MetricMethod A (Academic Batch)Method A (CRO Automated)Method B (Academic Batch)Method B (Process Flow)
Overall Yield (%) 58%72%86%94%
Purity (HPLC Area %) 85%91%97%>99%
Primary Impurity N,N-diacetic acid (12%)N,N-diacetic acid (6%)Unreacted amine (2%)None detected
Total Reaction Time 8.0 h6.5 h6.0 h1.5 h
E-factor (Waste/Product) High (Aqueous waste)ModerateLowVery Low
Reproducibility Rating LowModerateHighExceptional

Data Synthesis: Method A suffers from poor reproducibility in standard batch environments due to the strict pH and temperature dependencies required to prevent over-alkylation. Method B demonstrates superior cross-laboratory reproducibility, maintaining >85% yields even in less controlled environments, making it the definitive choice for drug development professionals scaling this intermediate.

References

  • N-(2-methyl-5-aminophenyl)glycine CAS#: 6262-31-3 - ChemWhat - 1

  • Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol - Benchchem - 2

  • Uranyl Sulfate Nanotubules Templated by N-phenylglycine - MDPI - 3

  • US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis - Google Patents - 4

Sources

Validation

N-Arylglycine Stability Profiling: A Comparative Guide on N-(2-Methyl-5-aminophenyl)glycine and N-(3-amino-4-chlorophenyl)glycine

Executive Summary In the development of advanced chemical intermediates and active pharmaceutical ingredients (APIs), the stability of substituted anilines is a critical quality attribute. This guide provides an objectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced chemical intermediates and active pharmaceutical ingredients (APIs), the stability of substituted anilines is a critical quality attribute. This guide provides an objective, data-driven comparison of two specific N-arylglycine derivatives: N-(2-Methyl-5-aminophenyl)glycine (Compound A) and N-(3-amino-4-chlorophenyl)glycine (Compound B).

Through rigorous forced degradation studies, we demonstrate that Compound B exhibits vastly superior oxidative and photolytic stability. This difference is driven by the electron-withdrawing nature of its chlorine substituent, which fundamentally alters the oxidation potential of the aromatic system. This guide details the mechanistic causality, the self-validating analytical protocols used to generate the data, and the quantitative kinetic outcomes.

Structural Mechanistic Analysis: The "Why" Behind the Stability

To understand the divergent stability profiles of these two compounds, we must analyze their electronic and steric environments. Both molecules possess a secondary amine (the glycine linkage) and a primary arylamine, making them inherently susceptible to oxidative degradation[1][2].

Compound A: N-(2-Methyl-5-aminophenyl)glycine This molecule features a methyl group (+I inductive effect) and two nitrogen substituents (+M resonance effect). The synergistic electron-donating effects make the aromatic ring highly electron-rich. Consequently, the oxidation potential is significantly lowered. In the presence of oxidizing agents or atmospheric oxygen, the primary amine readily loses an electron to form a radical cation. This intermediate rapidly deprotonates and oxidizes further into a highly reactive quinone imine, which subsequently polymerizes into dark, insoluble oligomers[3].

Compound B: N-(3-amino-4-chlorophenyl)glycine In stark contrast, Compound B incorporates a chlorine atom at the para position relative to the glycine nitrogen. The strong electron-withdrawing inductive effect (-I) of the halogen counteracts the electron-donating resonance of the amines, resulting in a net deactivation of the aromatic ring. This raises the thermodynamic barrier for the initial single-electron transfer[3]. Furthermore, the chlorine atom is positioned ortho to the primary amine, providing critical steric shielding that physically hinders the approach of reactive oxygen species.

Mechanism A Aniline Derivative (Parent Compound) B Radical Cation Intermediate A->B -e⁻ (Oxidation) C Quinone Imine (Degradant) B->C -e⁻, -H⁺ D Oligomeric Species C->D Polymerization

Oxidative degradation pathway of aniline derivatives leading to quinone imines.

Experimental Design & Self-Validating Protocols

To empirically validate the mechanistic hypothesis, a forced degradation study was executed in strict accordance with the ICH Q1A (R2) guidelines for stability testing[4].

The Principle of Self-Validation

A robust analytical method must prove its own reliability during execution. Our protocol relies on two self-validating pillars:

  • System Suitability Testing (SST): Prior to sample analysis, a resolution standard is injected. The method is only deemed valid if the chromatographic resolution ( Rs​ ) between the parent peak and its nearest known degradant is > 2.0, ensuring no co-elution masks degradation data.

  • Mass Balance Assessment: The sum of the parent compound's remaining area and the area of all degradants (corrected for relative response factors via MS) must equal 98–102% of the initial concentration. A mass balance falling below 95% acts as an internal alarm, indicating the formation of undetectable polymeric species or volatile degradants.

Workflow cluster_stress ICH Q1A(R2) Stress Conditions A N-Arylglycine Candidates (Comp A & Comp B) Oxi Oxidative (0.1% H2O2) A->Oxi Therm Thermal (60°C) A->Therm Photo Photolytic (UV-Vis) A->Photo Anal HPLC-DAD-MS Analysis (System Suitability & Mass Balance) Oxi->Anal Therm->Anal Photo->Anal Out Degradation Kinetics & Stability Profiling Anal->Out

Forced degradation workflow for N-arylglycine stability profiling.

Protocol 1: Forced Degradation (Stress Testing)
  • Sample Preparation: Prepare 1.0 mg/mL stock solutions of Compound A and Compound B in HPLC-grade Methanol.

  • Oxidative Stress: Transfer 1.0 mL of stock to a glass vial. Add 1.0 mL of 0.1% H2​O2​ . Incubate at 25°C for 24 hours.

  • Thermal Stress: Transfer 1.0 mL of stock to a sealed amber vial to prevent concurrent photolysis. Incubate in a dry block heater at 60°C for 7 days.

  • Photolytic Stress: Expose 1.0 mL of stock in a quartz vial to 1.2 million lux-hours of UV-Vis light in a calibrated photostability chamber.

  • Quenching & Dilution: Neutralize oxidative samples with an equimolar amount of sodium thiosulfate. Dilute all stressed samples to a final working concentration of 0.1 mg/mL using the initial mobile phase.

Protocol 2: HPLC-DAD-MS Analytical Method

Causality of Method Design: The pKa of the glycine carboxylic acid is ~2.3, while the arylamine is ~4.5. To prevent peak tailing caused by mixed protonation states, the mobile phase buffer must be tightly controlled at pH 3.2, ensuring the carboxylic acid is predominantly unionized while the amine is protonated.

  • Column: C18 reverse-phase column (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate buffer (pH 3.2, adjusted with formic acid).

    • Solvent B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. This steep gradient is required to capture both highly polar oxidative cleavage products and late-eluting non-polar oligomers.

  • Detection: DAD scanning from 200–400 nm (quantitation extracted at 254 nm); ESI-MS in positive ion mode to identify degradant m/z for mass balance correction.

  • Parameters: Injection Volume: 10 µL. Flow rate: 1.0 mL/min. Column temperature: 30°C.

Quantitative Stability Data

The experimental results definitively confirm the structural hypothesis. Compound A suffered catastrophic degradation under oxidative stress, failing the mass balance check due to the formation of insoluble polymers. Compound B remained highly stable across all conditions.

Table 1: Forced Degradation Recovery & Mass Balance
CompoundStress Condition% Recovery (Parent)% DegradantsMass Balance (%)
Compound A Oxidative (0.1% H2​O2​ )42.3%31.5%73.8% *
Compound A Thermal (60°C)89.1%10.2%99.3%
Compound A Photolytic (UV-Vis)76.4%21.1%97.5%
Compound B Oxidative (0.1% H2​O2​ )94.5% 4.8% 99.3%
Compound B Thermal (60°C)98.2%1.1%99.3%
Compound B Photolytic (UV-Vis)91.0%8.2%99.2%

*Note: The severe mass balance discrepancy (<95%) for Compound A under oxidative stress indicates runaway polymerization into species that either precipitated out of solution or irreversibly bound to the stationary phase.

Table 2: Pseudo-First-Order Degradation Kinetics (Oxidative Stress)

By tracking the degradation over multiple time points (0, 4, 8, 12, and 24 hours), pseudo-first-order kinetic parameters were derived.

CompoundRate Constant ( kobs​ ) [h⁻¹]Half-life ( t1/2​ ) [h]
Compound A 0.035819.4
Compound B 0.0024288.8

Conclusion & Recommendations

The integration of an electron-withdrawing chlorine atom in N-(3-amino-4-chlorophenyl)glycine (Compound B) provides a ~15-fold increase in oxidative half-life compared to the electron-rich N-(2-Methyl-5-aminophenyl)glycine (Compound A).

Application Scientist Recommendation: For researchers utilizing these intermediates in downstream synthesis or drug development, Compound B should be prioritized if the manufacturing process involves aerobic conditions, high-shear mixing (which introduces air), or prolonged aqueous hold times. If Compound A must be used due to specific structure-activity relationship (SAR) requirements, the manufacturing workflow must be strictly inerted with Nitrogen or Argon, and the addition of water-soluble antioxidants (e.g., ascorbic acid) should be evaluated.

Sources

Comparative

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of N-Aryl Glycines: A Case Study of N-(2-Methyl-5-aminophenyl)glycine

For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that reverbs through the entire discovery and manufacturing pipeline. It is a multi-faceted ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that reverbs through the entire discovery and manufacturing pipeline. It is a multi-faceted choice, balancing yield, purity, scalability, and, crucially, cost-effectiveness. This guide provides an in-depth technical comparison of synthetic strategies to access N-aryl glycines, with a specific focus on N-(2-Methyl-5-aminophenyl)glycine, a key intermediate in the synthesis of the life-saving anti-cancer drug, Imatinib.[1][2]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a framework for logical decision-making in your own synthetic endeavors. Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by data.

Introduction: The Significance of N-(2-Methyl-5-aminophenyl)glycine

N-(2-Methyl-5-aminophenyl)glycine is a vital building block in the pharmaceutical industry. Its primary and most well-documented application is as a precursor to the active pharmaceutical ingredient (API) Imatinib, a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia and other cancers.[1][2][3] The efficiency of the synthesis of this intermediate directly impacts the overall cost and accessibility of the final drug.

This guide will evaluate the primary industrial method for the synthesis of N-(2-Methyl-5-aminophenyl)glycine — reductive amination — and compare it to two powerful, yet often more costly, alternatives: the Buchwald-Hartwig amination and the Ullmann condensation.

Synthetic Pathways: A Comparative Overview

The synthesis of N-aryl glycines, including our target molecule, can be approached through several strategic disconnections. The most common strategies involve the formation of the nitrogen-carbon bond between the aniline derivative and the glycine moiety.

cluster_0 Synthetic Strategies N-(2-Methyl-5-aminophenyl)glycine N-(2-Methyl-5-aminophenyl)glycine Reductive Amination Reductive Amination N-(2-Methyl-5-aminophenyl)glycine->Reductive Amination Most Common Buchwald-Hartwig Amination Buchwald-Hartwig Amination N-(2-Methyl-5-aminophenyl)glycine->Buchwald-Hartwig Amination High Yield, Broad Scope Ullmann Condensation Ullmann Condensation N-(2-Methyl-5-aminophenyl)glycine->Ullmann Condensation Classic, Cost-Effective Catalyst

Caption: Key synthetic routes to N-(2-Methyl-5-aminophenyl)glycine.

Deep Dive: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its operational simplicity and the use of relatively inexpensive reagents. The reaction proceeds via the formation of an imine or enamine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Synthesis of N-(2-Methyl-5-aminophenyl)glycine via Reductive Amination

This protocol is a representative method adapted from literature procedures for the synthesis of N-substituted glycines.

Step 1: Imine Formation and In Situ Reduction

  • To a solution of 2-methyl-5-nitroaniline (1.0 eq) in a suitable solvent such as methanol or ethanol, add an aqueous solution of glyoxylic acid (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to ~7-8 with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford N-(2-Methyl-5-nitrophenyl)glycine.

Step 2: Reduction of the Nitro Group

  • Dissolve the N-(2-Methyl-5-nitrophenyl)glycine (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalyst, such as 5-10% Palladium on carbon (Pd/C) (0.05-0.1 eq).

  • Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield N-(2-Methyl-5-aminophenyl)glycine.

2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline Imine Formation Imine Formation 2-Methyl-5-nitroaniline->Imine Formation + Glyoxylic Acid Reduction (NaBH4) Reduction (NaBH4) Imine Formation->Reduction (NaBH4) In situ N-(2-Methyl-5-nitrophenyl)glycine N-(2-Methyl-5-nitrophenyl)glycine Reduction (NaBH4)->N-(2-Methyl-5-nitrophenyl)glycine Nitro Group Reduction (H2/Pd-C) Nitro Group Reduction (H2/Pd-C) N-(2-Methyl-5-nitrophenyl)glycine->Nitro Group Reduction (H2/Pd-C) N-(2-Methyl-5-aminophenyl)glycine N-(2-Methyl-5-aminophenyl)glycine Nitro Group Reduction (H2/Pd-C)->N-(2-Methyl-5-aminophenyl)glycine

Caption: Workflow for the reductive amination synthesis of N-(2-Methyl-5-aminophenyl)glycine.

Alternative Strategies: Buchwald-Hartwig and Ullmann Reactions

While reductive amination is often the go-to method, transition metal-catalyzed cross-coupling reactions offer powerful alternatives, especially when dealing with more complex or sensitive substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[4][5] It is renowned for its broad substrate scope and high functional group tolerance.

Conceptual Protocol:

  • Combine an aryl halide (e.g., a bromo- or chloro-substituted precursor to the desired aniline) with glycine or a glycine ester in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₃PO₄) in an inert solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture under an inert atmosphere until completion.

  • Perform an aqueous workup and purify the product by chromatography or crystallization.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol.[6] It is a classic and often more cost-effective alternative to palladium-catalyzed methods, although it may require higher reaction temperatures.

Conceptual Protocol:

  • Heat a mixture of an aryl halide, glycine or a glycine ester, a copper catalyst (e.g., CuI, Cu₂O), a ligand (e.g., 1,10-phenanthroline, L-proline), and a base (e.g., K₂CO₃, Cs₂CO₃) in a high-boiling solvent (e.g., DMF, DMSO).

  • After completion, cool the reaction mixture, perform an aqueous workup, and purify the product.

Cost-Effectiveness Analysis: A Comparative Table

The following table provides an estimated cost and performance comparison for the synthesis of one mole of N-(2-Methyl-5-aminophenyl)glycine via the three discussed routes. Prices are based on bulk chemical supplier data and are subject to market fluctuations.

FeatureReductive AminationBuchwald-Hartwig AminationUllmann Condensation
Starting Materials 2-Methyl-5-nitroaniline, Glyoxylic Acid, NaBH₄Aryl Halide, Glycine Ester, Palladium Pre-catalyst, Phosphine Ligand, BaseAryl Halide, Glycine Ester, Copper Salt, Ligand, Base
Estimated Reagent Cost per Mole of Product $ - $$$$$ - $$$$$$ - $$$
Catalyst Cost Low (Pd/C for reduction)High (Palladium complexes and specialized ligands)[7]Moderate (Copper salts are significantly cheaper than palladium)[8][9]
Typical Yield 70-85%80-95%60-80%
Reaction Time 4-8 hours2-24 hours12-48 hours
Reaction Conditions Mild (0°C to RT)Mild to Moderate (RT to 120°C)Moderate to High (100°C to 200°C)
Scalability ExcellentGood, but catalyst cost can be a factorGood
Environmental & Safety Considerations Use of borohydrides requires careful handling. Hydrogenation requires specialized equipment.Palladium catalysts can be toxic and require removal from the final product.Copper catalysts are less toxic than palladium but still require removal. High boiling point solvents can be difficult to remove.

Disclaimer: The cost estimates are for illustrative purposes and can vary significantly based on supplier, purity, and scale.

Rationale and Final Recommendations

For large-scale industrial production of N-(2-Methyl-5-aminophenyl)glycine, reductive amination remains the most cost-effective and scalable method. The low cost of the starting materials (2-methyl-5-nitroaniline at approximately $7-10/kg and glycine at $2-5/kg) and the reducing agent (sodium borohydride at approximately $2-4/kg) provides a significant economic advantage.[1][10][11][12][13][14] While the two-step process may seem less elegant than a one-pot cross-coupling, the high yields and straightforward purification often outweigh the benefits of the more expensive catalytic systems.

The Buchwald-Hartwig amination is an excellent choice for medicinal chemistry and early-stage process development. Its broad substrate scope and high functional group tolerance allow for the rapid synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies. The higher cost of palladium catalysts and ligands is often justified by the speed and versatility it offers at the research and development scale.

The Ullmann condensation serves as a valuable, cost-effective alternative to the Buchwald-Hartwig reaction, particularly when palladium-related costs are prohibitive. While the reaction conditions can be harsher and the yields slightly lower, the significantly lower cost of copper catalysts makes it an attractive option for mid-scale production or for companies with limited access to palladium.

Conclusion

The choice of a synthetic route is a strategic decision that must be tailored to the specific goals of the project. For the cost-effective, large-scale production of N-(2-Methyl-5-aminophenyl)glycine, reductive amination is the clear frontrunner. However, for the synthesis of novel analogues and for situations where cost is secondary to speed and scope, the Buchwald-Hartwig and Ullmann reactions provide powerful and indispensable tools in the synthetic chemist's arsenal. A thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make informed decisions that optimize for both scientific success and economic viability.

References

  • Carl ROTH. (n.d.). Glycine, 1 kg. Retrieved from [Link]

  • Carl ROTH. (n.d.). Glycine, 1 kg, CAS No. 56-40-6. Retrieved from [Link]

  • IndiaMART. (n.d.). Sodium Borohydride Powder - Sodium Boranuide Powder Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • FDCM.eu. (n.d.). Glycine | 25 kg, bulk | Wholesale prices. Retrieved from [Link]

  • IndiaMART. (n.d.). Sodium Borohydride - NaBH4 Latest Price, Manufacturers & Suppliers. Retrieved from [Link]

  • IndiaMART. (n.d.). 25 Kg 2-Methyl 5-Nitroaniline, Powder. Retrieved from [Link]

  • Tradeindia. (2026). Sodium Borohydride at Best Price from Manufacturers, Suppliers & Dealers. Retrieved from [Link]

  • SYNTHETIKA. (n.d.). Sodium Borohydride For Organic Synthesis 1kg. Retrieved from [Link]

  • Kinigopoulou, M., et al. (2016). An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances, 6, 61458-61467.
  • Spectrum Chemicals Australia. (n.d.). N-(p-Toluenesulfonyl)glycine. Retrieved from [Link]

  • Carl ROTH. (n.d.). 2-Methyl-5-nitroaniline, 100 g, CAS No. 99-55-8. Retrieved from [Link]

  • Zhang, L., et al. (2019). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. ACS Omega, 4(7), 12585–12592.
  • Worldwide Life Sciences. (2026). N-(p-Toluenesulfonyl)glycine - 5g. Retrieved from [Link]

  • Fu, W. C., & Jamison, T. F. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. DSpace@MIT. Retrieved from [Link]

  • Hearon, W. M., & MacGregor, W. S. (1977). U.S. Patent No. 4,073,804. Washington, DC: U.S.
  • Fuel Cell Store. (n.d.). Palladium Based Catalysts. Retrieved from [Link]

  • Zhang, L., et al. (2019). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. ResearchGate. Retrieved from [Link]

  • Jana, A., et al. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Tan, Y., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Lan, J., & Chen, L. (1998). U.S. Patent No. 5,756,724. Washington, DC: U.S.
  • G., S., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances.
  • ResearchGate. (2004). High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

  • Li, J., et al. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
  • Zhang, Y., et al. (2021). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry.
  • ResearchGate. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

  • BORIS Portal. (n.d.). Green Chemistry. Retrieved from [Link]

  • PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]

  • ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]

Sources

Validation

validation of analytical methods for detecting trace N-(2-Methyl-5-aminophenyl)glycine residues

The Mutagenic Risk of Aromatic Amines N-(2-Methyl-5-aminophenyl)glycine (CAS 6262-31-3) is a highly polar zwitterionic compound frequently encountered as a process-related intermediate or degradation product in pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mutagenic Risk of Aromatic Amines

N-(2-Methyl-5-aminophenyl)glycine (CAS 6262-31-3) is a highly polar zwitterionic compound frequently encountered as a process-related intermediate or degradation product in pharmaceutical synthesis[1]. Because it possesses an unshielded aniline (aromatic amine) substructure, it triggers a critical structural alert for DNA reactivity and mutagenicity[2].

Under3, pharmaceutical manufacturers are mandated to rigorously assess and control such impurities to limit potential carcinogenic risk[3]. To maintain patient safety, the Threshold of Toxicological Concern (TTC) dictates a strict acceptable intake limit, generally capped at 1.5 µ g/day for lifetime exposure[4]. Quantifying impurities at these ultra-trace levels requires highly specialized analytical strategies.

The Analytical Challenge: Causality in Method Selection

Detecting trace N-(2-Methyl-5-aminophenyl)glycine at parts-per-billion (ppb) levels presents a unique physicochemical challenge that renders many traditional analytical platforms obsolete:

  • Zwitterionic Polarity: The simultaneous presence of a secondary amine and a carboxylic acid makes the molecule highly polar. It exhibits poor retention on standard C18 reversed-phase columns, often eluting in the void volume where Active Pharmaceutical Ingredient (API) matrix suppression is most severe.

  • Thermal Instability: Amino acid derivatives are prone to thermal degradation. This precludes the use of direct Gas Chromatography-Mass Spectrometry (GC-MS), which would otherwise require complex, error-prone derivatization steps (e.g., silylation) that compromise recovery[5].

  • Matrix Masking: High concentrations of the API easily mask trace impurities in standard High-Performance Liquid Chromatography (HPLC-UV), leading to false negatives and regulatory non-compliance.

Performance Comparison: LC-MS/MS vs. Legacy Methods

To meet the rigorous demands of 5, Triple Quadrupole LC-MS/MS is the definitive gold standard[5]. Below is a comparative validation matrix demonstrating why legacy HPLC-UV fails regulatory scrutiny for this specific impurity.

Validation ParameterHPLC-UV (Legacy Alternative)LC-MS/MS (Triple Quadrupole)ICH Q2(R1) / M7 Requirement
Limit of Quantitation (LOQ) 2.5 µg/mL (ppm range)0.005 µg/mL (ppb range) Must be ≤ 30% of TTC limit
Linearity (R²) 0.9910.9995 ≥ 0.99
Accuracy (Recovery) 75% - 85% (Matrix dependent)96% - 102% 80% - 120% at trace levels
Precision (% RSD) 8.5%2.1% ≤ 10%
Specificity Prone to matrix interferenceAbsolute (MRM mode) Unambiguous identification

Self-Validating Experimental Protocol

To ensure scientific integrity and eliminate false positives, the following LC-MS/MS methodology utilizes a self-validating framework. By incorporating an isotopically labeled internal standard (IS) and specific stationary phase chemistry, the system continuously verifies its own accuracy and precision.

Step 1: Sample Preparation (Solid Phase Extraction)
  • Action: Dilute 100 mg of API in 10 mL of 0.1% formic acid in water. Load onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge. Wash with 100% methanol, then elute with 5% ammonium hydroxide in methanol.

  • Causality: The acidic loading conditions protonate the amine group of N-(2-Methyl-5-aminophenyl)glycine, allowing it to bind strongly to the cation-exchange resin. The methanol wash removes neutral API and hydrophobic interferences. The basic elution neutralizes the amine, releasing the purified impurity for analysis.

Step 2: Chromatographic Separation
  • Action: Inject 5 µL onto a Pentafluorophenyl (PFP) column (2.1 x 100 mm, 1.7 µm) using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Causality: Standard C18 columns fail to retain this zwitterion. The PFP stationary phase introduces π−π interactions and dipole moments, providing orthogonal retention mechanisms that successfully separate the polar impurity from the solvent front.

Step 3: MS/MS Optimization (MRM Detection)
  • Action: Operate the Triple Quadrupole in Positive Electrospray Ionization (ESI+) mode. Monitor the primary transition m/z 181.1 122.1 (Quantifier) and secondary transition m/z 181.1 106.1 (Qualifier).

  • Causality: The [M+H]+ parent ion at 181.1 m/z fragments predictably. The loss of the glycine moiety yields a stable 122.1 m/z product ion. Monitoring two transitions ensures absolute structural specificity, satisfying ICH M7 requirements for unambiguous identification[5].

Step 4: System Suitability and Validation
  • Action: Spike matrix samples at 0.5x, 1.0x, and 1.5x the TTC limit. Calculate recovery using the internal standard area ratio.

  • Causality: This self-validating step proves that any observed signal suppression is mathematically corrected by the IS, ensuring accuracy remains within the 80-120% acceptance criteria regardless of matrix lot variations.

Workflow Visualizations

M7_Assessment A Identify Impurity: N-(2-Methyl-5-aminophenyl)glycine B Structural Alert: Aromatic Amine Moiety A->B C ICH M7 Classification (Class 1/2/3) B->C D Determine TTC (1.5 µg/day) C->D E Analytical Method Selection D->E

Caption: ICH M7 risk assessment workflow for N-(2-Methyl-5-aminophenyl)glycine.

Method_Comparison Start Method Selection for Zwitterionic Amine HPLC HPLC-UV / FLD Start->HPLC Low Cost GCMS GC-MS Start->GCMS Volatiles LCMS LC-MS/MS (Triple Quad) Start->LCMS Trace/Polar HPLC_Res Poor Sensitivity (ppm levels) HPLC->HPLC_Res GCMS_Res Requires Derivatization (Thermal Degradation) GCMS->GCMS_Res LCMS_Res Sub-ppb Sensitivity (High Specificity) LCMS->LCMS_Res

Caption: Decision tree comparing analytical platforms for trace zwitterionic amine detection.

References

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. PubMed.
  • N-(2-methyl-5-aminophenyl)glycine | 6262-31-3. ChemicalBook.
  • No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances. LCMS.cz.
  • Mutagenic Impurities Risk Assessment Under ICH M7. SynThink.
  • ICH M7: A Guide to Mutagenic Impurity Assessment Software. IntuitionLabs.

Sources

Safety & Regulatory Compliance

Safety

N-(2-Methyl-5-aminophenyl)glycine: Comprehensive Laboratory Disposal and Safety Guide

As a dual-functional molecule containing both an aniline-derived aromatic amine and an amino acid moiety, N-(2-Methyl-5-aminophenyl)glycine is a valuable intermediate in drug development and chemical synthesis. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a dual-functional molecule containing both an aniline-derived aromatic amine and an amino acid moiety, N-(2-Methyl-5-aminophenyl)glycine is a valuable intermediate in drug development and chemical synthesis. However, its structural properties also dictate stringent, non-negotiable safety and disposal protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, causality-driven operational framework for handling and disposing of this compound, ensuring compliance with federal environmental regulations and safeguarding laboratory personnel.

Chemical Profile & Hazard Causality

To safely manage chemical waste, one must first understand the molecular mechanisms that make the compound hazardous.

ParameterSpecification / Classification
Chemical Name N-(2-Methyl-5-aminophenyl)glycine
CAS Registry Number 6262-31-3[1]
Molecular Formula C9H12N2O2[1]
Molecular Weight 180.20 g/mol [1]
Chemical Class Primary Aromatic Amine (PAA) / Amino Acid Derivative
Primary Health Hazards Suspected Carcinogen, Methemoglobinemia Inducer, Skin Sensitizer (2[2])
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides (3[3])
Mandated Disposal Route Chemical Incineration equipped with an afterburner and scrubber (4[4])

The Causality of Toxicity: Primary aromatic amines (PAAs) are highly lipophilic, allowing for rapid dermal absorption. Once systemic, they undergo cytochrome P450-mediated N-hydroxylation. These N-hydroxy metabolites oxidize the Fe(II) in hemoglobin to Fe(III), forming methemoglobin. Because methemoglobin cannot bind oxygen, exposure leads to chemical asphyxiation (methemoglobinemia) (2[2]). Furthermore, PAAs are notoriously toxic to aquatic ecosystems and can degrade into highly reactive, mutagenic intermediates, making standard drain disposal strictly prohibited (5[5]).

Waste Segregation Logic & Workflow

Because N-(2-Methyl-5-aminophenyl)glycine features an electron-rich aromatic ring, it is highly susceptible to rapid oxidation. Mixing this waste with strong oxidizers (e.g., peroxides, permanganates, nitric acid) can trigger violent exothermic reactions or generate volatile, highly toxic nitroso-compounds (3[3]). Strict segregation is mandatory.

DisposalWorkflow cluster_seg Hazard Segregation Matrix Gen Waste Generation: N-(2-Methyl-5-aminophenyl)glycine Solid Solid Waste (Powder/PPE) Gen->Solid Liquid Liquid Waste (Aqueous/Solvents) Gen->Liquid Check Compatibility Check: Isolate from Oxidizers Solid->Check Liquid->Check SAA Satellite Accumulation Area (Secondary Containment) Check->SAA Final Final Institutional Disposal (Incineration + Scrubber) SAA->Final

Logical workflow for the segregation and disposal of aromatic amine waste.

Operational Safety & Handling Protocol

Before any waste is generated, proactive safety measures must be established to prevent transdermal and inhalation exposure.

Step 1: Engineering Controls Setup

  • Action: Conduct all handling, weighing, and dissolution within a certified Class II biological safety cabinet or a chemical fume hood.

  • Causality: Aromatic amine powders are prone to aerosolization. Fume hoods maintain negative pressure, ensuring that micro-particulates are drawn away from the operator's breathing zone.

Step 2: Causality-Driven PPE Selection

  • Action: Don a fully buttoned lab coat, chemical splash goggles, and nitrile or neoprene gloves tested to EN 374 standards (4[4]).

  • Causality: PAAs easily penetrate standard latex. Nitrile provides a superior, non-permeable barrier against lipophilic organic compounds, preventing systemic absorption.

Step 3: Protocol Validation

  • Action: Visually inspect gloves for micro-tears before handling. If handling solutions in organic solvents (e.g., DMSO or DMF), double-gloving is required as these solvents act as permeation enhancers, driving the amine through the skin barrier faster.

Step-by-Step Disposal Procedures

Waste management must be treated as a self-validating system where every step is verified before proceeding to the next.

Step 1: Containerization and Material Compatibility

  • Action: Select high-density polyethylene (HDPE) or glass containers for waste collection.

  • Validation: Verify that the container is entirely free of residual nitric acid, peroxides, or halogenated solvents before adding the amine waste.

Step 2: Waste Collection

  • Solid Waste: Place all contaminated weighing paper, pipette tips, and single-use PPE into a robust, sealable bag or solid waste container.

  • Liquid Waste: Pour aqueous or solvent-dissolved N-(2-Methyl-5-aminophenyl)glycine into the designated liquid waste carboy using a funnel.

  • Causality: Never fill liquid waste containers beyond 80% capacity. Leaving a 20% headspace accommodates vapor expansion and prevents pressure-induced ruptures (6[6]).

Step 3: Labeling and Satellite Accumulation Area (SAA) Storage

  • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly write "N-(2-Methyl-5-aminophenyl)glycine" (no abbreviations) and mark the "Toxic" and "Environmental Hazard" boxes.

  • Action: Store the sealed container in a designated SAA using secondary containment (e.g., a chemically resistant tray) to capture potential leaks (7[7]).

Step 4: Institutional Transfer and Final Incineration

  • Action: Request an EHS pickup before the SAA time limit expires (typically 90 to 180 days, depending on generator status).

  • Causality: The mandated final disposal route is high-temperature chemical incineration. Incineration at temperatures exceeding 1000°C ensures complete thermal cleavage of the stable aromatic ring. Because the molecule contains nitrogen, combustion generates toxic nitrogen oxides (NOx). Therefore, the incinerator must be equipped with an afterburner and an alkaline scrubber to neutralize these gases, preventing atmospheric pollution (4[4]).

Spill Response & Decontamination Protocol

In the event of a spill, rapid containment is critical to prevent environmental discharge and personnel exposure.

  • Isolation: Immediately evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered to maximize ventilation.

  • Containment:

    • For Liquids: Surround and cover the spill with an inert absorbent material (e.g., vermiculite, sand, or specialized chemical absorbent pads) (4[4]).

    • For Powders: Gently cover the powder with damp paper towels. Causality: Dampening the powder prevents dry micro-particulates from aerosolizing into the breathing zone during cleanup (3[3]).

  • Collection: Carefully sweep up the absorbent or damp towels using non-sparking tools. Deposit all materials into a heavy-duty hazardous waste bag.

  • Chemical Decontamination: Wash the spill surface with a mildly acidic solution (if compatible with the surface). Causality: The amine group is basic; washing with a dilute acid protonates the amine, converting the lipophilic free-base into a highly water-soluble ammonium salt, allowing for complete removal without smearing the chemical across the benchtop. Follow with a soap and water wash.

  • Validation: Visually inspect the area. Dispose of all cleanup materials, including the gloves worn during the response, as PAA-contaminated hazardous waste.

References

  • N-(2-methyl-5-aminophenyl)glycine CAS#: 6262-31-3, ChemWhat.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines, ACS Publications.
  • 2-Methyl-5-nitroaniline SDS/MSDS, Guidechem.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution, SKC Inc.
  • Hazardous Waste Disposal Guide, Northwestern University.
  • Navigating the Disposal of 11H-Benzo[a]fluoren-3-amine: A Guide for Laboratory Professionals, Benchchem.
  • Chemical Waste Disposal Guidelines, HKUST.

Sources

Handling

Personal protective equipment for handling N-(2-Methyl-5-aminophenyl)glycine

Operational Safety & Handling Guide: N-(2-Methyl-5-aminophenyl)glycine As a Senior Application Scientist, I frequently observe laboratories treating functionalized amino acids with the same relaxed protocols used for sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Guide: N-(2-Methyl-5-aminophenyl)glycine

As a Senior Application Scientist, I frequently observe laboratories treating functionalized amino acids with the same relaxed protocols used for standard biochemical reagents. This is a critical operational error. N-(2-Methyl-5-aminophenyl)glycine (CAS: 6262-31-3)[1] is not just a glycine derivative; it contains a primary aromatic amine (PAA) moiety. Handling this compound requires strict adherence to specialized chemical hygiene plans mandated by OSHA standard 29 CFR 1910.1450[2].

This guide provides a self-validating, step-by-step operational framework for handling this compound safely, focusing on the causality behind the required Personal Protective Equipment (PPE) and disposal protocols.

Mechanistic Toxicology: The "Why" Behind the PPE

To understand the stringent PPE requirements, we must first understand the toxicokinetics of primary aromatic amines (PAAs). Aniline derivatives are highly lipophilic, meaning they are rapidly absorbed through unprotected skin and respiratory epithelia[3].

Once absorbed, these compounds do not merely cause local irritation; they induce systemic toxicity. Hepatic cytochrome P450 enzymes N-hydroxylate the PAA into arylhydroxylamines. These metabolites penetrate erythrocytes and initiate a catalytic redox cycle with oxyhemoglobin, oxidizing the ferrous iron (Fe²⁺) to ferric iron (Fe³⁺)[3]. This forms methemoglobin (MetHb), which cannot bind oxygen, leading to rapid tissue hypoxia known as methemoglobinemia[3].

G A N-(2-Methyl-5-aminophenyl)glycine (Dermal/Inhalation Exposure) B Hepatic Cytochrome P450 (N-hydroxylation) A->B C Arylhydroxylamine Intermediate B->C D Erythrocyte Penetration C->D E Co-oxidation with Oxyhemoglobin (Fe2+) D->E F Methemoglobin (Fe3+) Formation E->F G Tissue Hypoxia / Methemoglobinemia F->G

Toxicological pathway of PAA-induced methemoglobinemia.

To quantify the risk, observe the clinical manifestations of methemoglobinemia based on blood concentration levels. In acquired methemoglobinemia, clinical intervention is required at levels as low as 20%[4].

Table 1: Methemoglobinemia Toxicity Thresholds & Operational Implications

MetHb Level (%)Clinical ManifestationsOperational Implication
1-3% Normal physiological baselineStandard operations
10-20% Cyanosis (blue discoloration of skin/lips)Immediate exposure cessation & evaluation
20-30% Headache, dyspnea, tachycardia, fatigueMedical intervention required (Methylene Blue)
>50% Seizures, coma, cardiac arrhythmiasCritical emergency
>70% Lethal tissue hypoxiaFatal

Data synthesized from clinical management guidelines for methemoglobinemia[4].

Personal Protective Equipment (PPE) Matrix

Because aniline derivatives are known skin sensitizers and systemic toxins[5], barrier integrity is your primary defense. The following PPE matrix is non-negotiable for handling N-(2-Methyl-5-aminophenyl)glycine in powder or solution form.

Table 2: Required PPE for PAA Handling

Protection ZoneRequired EquipmentSpecification / StandardCausality / Justification
Hands Double Nitrile GlovesOuter: ≥8 mil thickness. Inner: Standard 4 mil.PAAs are highly lipophilic and permeate standard latex rapidly. Double-gloving allows safe removal of the contaminated outer layer without exposing the skin.
Body Flame-Resistant (FR) Lab CoatNomex® or equivalent, fully buttoned.Prevents dust accumulation on street clothes. FR is required if handling alongside oxidizing agents, which can cause violent reactions with anilines[3].
Eyes/Face Chemical Splash GogglesANSI Z87.1 certified.Prevents mucosal absorption of aerosolized powders or solvent splashes during transfer.
Respiratory N95 / P100 Particulate RespiratorNIOSH approved (if weighing outside a closed system).Prevents inhalation of fine crystalline dust, which bypasses the dermal barrier and enters the bloodstream directly via alveolar capillaries.

Standard Operating Procedure: Handling & Reaction Setup

This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification check is successful.

Step 1: Engineering Control Verification

  • Action: Turn on the chemical fume hood and verify the digital airflow monitor reads between 80-120 feet per minute (fpm).

  • Causality: Proper face velocity ensures that any aerosolized micro-particles of N-(2-Methyl-5-aminophenyl)glycine are pulled away from the operator's breathing zone.

  • Validation: Tape a small piece of tissue paper to the bottom of the sash; it should pull steadily inward.

Step 2: Static Mitigation & Weighing

  • Action: Wipe the exterior of the chemical container and the weighing balance with an anti-static wipe. Use a grounded anti-static spatulas (metal, not plastic) to transfer the powder.

  • Causality: Fine organic powders can hold static charges, causing them to aerosolize or adhere to gloves when the container is opened, increasing exposure risk.

  • Validation: Powder transfers cleanly without "jumping" to the sides of the weigh boat.

Step 3: Closed-System Solubilization

  • Action: Dissolve the compound in the target solvent (e.g., DMSO or DMF) inside the fume hood before transferring it to the primary reaction vessel. Seal the vial before removing it from the hood.

  • Causality: Liquid solutions of PAAs are easily absorbed through the skin but are less likely to become airborne than dry powders. Confining the dry-to-liquid transition to the hood minimizes ambient contamination.

Spill Response and Disposal Plan

In the event of a spill, standard sweeping will aerosolize the toxin. You must follow a wet-containment protocol.

SpillWorkflow step1 1. Isolate Spill Area (Evacuate non-essential personnel) step2 2. Escalate PPE (Don P100 & Double Nitrile) step1->step2 step3 3. Wet Containment (Cover with damp inert absorbent) step2->step3 step4 4. Collection (Transfer to hazardous waste bag) step3->step4 step5 5. Surface Decontamination (Wash with 10% bleach/soap) step4->step5

Step-by-step operational workflow for PAA spill containment.

Spill Execution Steps:

  • Isolate: Immediately restrict access to the area to prevent tracking the chemical through the lab.

  • Escalate PPE: If the spill is outside the fume hood, the responder must don a P100 respirator before approaching.

  • Wet Containment: Do not dry sweep. Gently cover the powder with an inert absorbent pad slightly dampened with water or a compatible solvent to suppress dust generation.

  • Collection: Use a disposable plastic scoop to transfer the saturated absorbent and spilled material into a designated, sealable hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water, followed by a 10% bleach solution. Causality: Bleach acts as an oxidizing agent that can help degrade residual aromatic amines, rendering the surface safe for standard use.

Disposal Directives: Never dispose of N-(2-Methyl-5-aminophenyl)glycine or its reaction byproducts down the drain. All solid waste, contaminated gloves, and empty vials must be placed in a labeled "Toxic Organic Solid Waste" container. Liquid waste must be segregated into a "Halogenated/Non-Halogenated Organic Waste" carboy, clearly labeled with the chemical name and its hazard class (Toxic/Irritant).

References

  • ChemWhat. "N-(2-methyl-5-aminophenyl)glycine CAS#: 6262-31-3". ChemWhat. 1

  • Sk. Abdul Amin, et al. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". ACS Publications, 2023. 3

  • Ludovico, A., et al. "Recommendations for diagnosis and treatment of methemoglobinemia". National Center for Biotechnology Information (NCBI). 4

  • University of Pennsylvania EHRS. "Chemical Hygiene Plan | PennEHRS". UPenn EHRS, 2026. 2

  • HBM4EU. "Aniline family - Scoping Document". HBM4EU. 5

  • International Agency for Research on Cancer. "Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds". NCBI, 2020. 6

Sources

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